molecular formula C7H12O3 B599530 Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate CAS No. 142148-13-8

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Cat. No.: B599530
CAS No.: 142148-13-8
M. Wt: 144.17
InChI Key: RCEKMFFZANHPNW-UHFFFAOYSA-N
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Description

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (CAS 142148-13-8) is a cyclopropane-containing ester derivative of significant interest in organic chemistry and pharmacology . Characterized by a hydroxymethyl group attached to the cyclopropane ring, this compound serves as a critical synthetic intermediate in drug discovery and development . Its unique structural features, including the strained cyclopropane ring and the hydroxymethyl moiety, contribute to its diverse applications and biological activities. The strained ring enhances conformational rigidity, which can improve binding affinity to biological targets, while the hydroxymethyl group can form hydrogen bonds, influencing interactions with biomolecules . This compound is a key precursor in the synthesis of more complex molecules, notably in the production of Montelukast, a leukotriene receptor antagonist, and related pharmaceuticals . It undergoes various chemical transformations, including oxidation of the hydroxymethyl group to a carboxylic acid or reduction of the ester group to an alcohol, making it a versatile building block . With a molecular formula of C 7 H 12 O 3 and a molecular weight of 144.17 g/mol, it has a density of approximately 1.128 g/cm³ and a boiling point of 198.1°C at 760 mmHg . Attn: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H12O3/c1-10-6(9)4-7(5-8)2-3-7/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKMFFZANHPNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652342
Record name Methyl [1-(hydroxymethyl)cyclopropyl]acetate
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Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142148-13-8
Record name Methyl 1-(hydroxymethyl)cyclopropaneacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl [1-(hydroxymethyl)cyclopropyl]acetate
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Record name Cyclopropaneacetic acid, 1-(hydroxymethyl)-, methyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate is a key pharmaceutical intermediate, most notably in the synthesis of Montelukast, a widely used leukotriene receptor antagonist for the treatment of asthma and allergies. The molecule's value lies in its unique structural motif: a cyclopropane ring substituted with both a hydroxymethyl and an acetate group. This arrangement provides a rigid scaffold and functional handles for further chemical elaboration. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, offering detailed mechanistic insights and practical, field-proven protocols for researchers and professionals in drug development.

Strategic Analysis of Synthetic Pathways

The synthesis of this compound can be broadly categorized into two main approaches: a linear, multi-step synthesis commencing from simple acyclic precursors, and a more convergent strategy employing a cyclopropanation reaction as the key step. The choice of route often depends on factors such as starting material availability, scalability, and desired stereochemical control.

Route 1: Multi-Step Synthesis via Nitrile Intermediate

This is a well-established and industrially relevant pathway that builds the cyclopropane ring from an acyclic precursor and proceeds through a key nitrile intermediate, 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile.

Logical Framework for Route 1

A Pentaerythritol/ Tribromoneopentyl Alcohol B 1-Bromomethylcyclopropyl Methanol A->B Cyclization C 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile B->C Cyanide Displacement (SN2) D 2-[1-(hydroxymethyl)cyclopropyl]acetic Acid C->D Nitrile Hydrolysis E This compound D->E Esterification

Caption: Multi-step synthesis of the target compound via a nitrile intermediate.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 1-Bromomethylcyclopropyl Methanol

The initial step involves the construction of the cyclopropane ring. A common starting material is tribromoneopentyl alcohol, which undergoes a zinc-mediated reductive cyclization.

  • Reaction: Tribromoneopentyl alcohol reacts with zinc powder in a refluxing solvent, such as toluene, often with a catalyst like disodium EDTA, to form 1-bromomethylcyclopropyl methanol.

  • Protocol:

    • To a flask containing toluene, add tribromoneopentyl alcohol, zinc powder, and a catalytic amount of disodium EDTA.

    • Heat the mixture to reflux (110-120°C) for 4-6 hours.

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction mixture and filter off the excess zinc.

    • The filtrate is concentrated under reduced pressure to yield the crude product.

  • Causality: Zinc acts as a reducing agent, facilitating the intramolecular cyclization to form the strained three-membered ring. The choice of a high-boiling solvent like toluene is necessary to provide the thermal energy required for the reaction to proceed at a reasonable rate.

Step 2: Synthesis of 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile

This step involves a nucleophilic substitution reaction where the bromide is displaced by a cyanide group.

  • Reaction: 1-Bromomethylcyclopropyl methanol is reacted with a cyanide salt, such as sodium or cuprous cyanide, in a polar aprotic solvent.

  • Protocol:

    • Dissolve 1-bromomethylcyclopropyl methanol in DMF or a similar solvent.

    • Add sodium cyanide or cuprous cyanide and a base like sodium carbonate to maintain an alkaline pH.[1]

    • Heat the mixture to 60-80°C and stir for 5-10 hours.[1]

    • After the reaction is complete, the mixture is cooled and quenched, often with a bleach solution to destroy excess cyanide.[1]

    • The product is extracted with an organic solvent (e.g., dichloromethane) and purified by distillation.

  • Trustworthiness: This is a standard SN2 reaction. The use of a polar aprotic solvent like DMF effectively solvates the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion, which efficiently displaces the bromide.

Step 3: Hydrolysis of 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile

The nitrile is converted to the corresponding carboxylic acid through hydrolysis, which can be achieved under acidic or basic conditions.

  • Base-Catalyzed Hydrolysis:

    • Mechanism: The hydroxide ion attacks the electrophilic carbon of the nitrile, and subsequent proton transfers lead to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylate salt.[2] Acidification in a separate step yields the carboxylic acid.

    • Protocol:

      • Heat the nitrile under reflux with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

      • The reaction progress can be monitored by the evolution of ammonia gas.

      • After completion, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

      • The product is then isolated by filtration.

  • Acid-Catalyzed Hydrolysis:

    • Mechanism: The nitrile nitrogen is first protonated, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. Tautomerization of the resulting imidic acid gives an amide, which is subsequently hydrolyzed to the carboxylic acid.

    • Protocol:

      • Heat the nitrile under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid.

      • Upon completion, the reaction mixture is cooled, and the carboxylic acid can be extracted with an organic solvent.

Step 4: Esterification of 2-[1-(hydroxymethyl)cyclopropyl]acetic Acid

The final step is the conversion of the carboxylic acid to its methyl ester. Several methods are available, with the choice depending on the scale and the sensitivity of the substrate.

  • Fischer Esterification:

    • Protocol:

      • Dissolve the carboxylic acid in a large excess of methanol.

      • Add a catalytic amount of a strong acid, such as sulfuric acid.[3]

      • Heat the mixture to reflux for several hours.

      • After cooling, the excess methanol is removed under reduced pressure, and the residue is worked up by neutralizing the acid and extracting the ester.

    • Expertise & Experience: This is a classic, equilibrium-driven reaction.[4][5] Using a large excess of methanol shifts the equilibrium towards the product side.[5]

  • Steglich Esterification:

    • Protocol:

      • Dissolve the carboxylic acid and a slight excess of methanol in a suitable aprotic solvent (e.g., dichloromethane).

      • Add DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent and a catalytic amount of DMAP (4-dimethylaminopyridine).[6][7][8]

      • Stir the reaction at room temperature.

      • The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.

    • Authoritative Grounding: This method is advantageous for its mild reaction conditions, making it suitable for sensitive substrates.[6][7]

  • Esterification with Diazomethane:

    • Protocol:

      • Dissolve the carboxylic acid in a solvent like diethyl ether.

      • Add a solution of diazomethane dropwise until the yellow color persists.

      • The reaction is typically rapid and clean, with nitrogen gas as the only byproduct.[9]

    • Trustworthiness: While highly efficient, diazomethane is toxic and explosive, requiring specialized handling and equipment.[9][10][11] A safer alternative is trimethylsilyldiazomethane.[12]

Step Typical Reagents Conditions Typical Yield
CyclizationTribromoneopentyl alcohol, Zn, EDTAToluene, 110-120°C, 4-6h~85%
Cyanide DisplacementNaCN or CuCN, Na2CO3DMF, 60-80°C, 5-10h88-90%[1]
Nitrile Hydrolysisaq. KOH or aq. HClRefluxHigh
Esterification (Fischer)Methanol, H2SO4 (cat.)RefluxGood to High

Route 2: Convergent Synthesis via Kulinkovich Reaction

A more elegant and convergent approach involves the direct formation of a cyclopropanol derivative from an ester using the Kulinkovich reaction.[13][14][15][16][17] This method can potentially shorten the synthesis significantly.

Mechanistic Overview of the Kulinkovich Reaction

The Kulinkovich reaction utilizes a titanium(IV) alkoxide catalyst, typically Ti(OiPr)4, and a Grignard reagent with β-hydrogens, such as ethylmagnesium bromide. The key steps are:

  • Formation of a Titanacyclopropane: Two equivalents of the Grignard reagent react with the titanium alkoxide to form a dialkyltitanium species. This undergoes β-hydride elimination to generate a titanacyclopropane intermediate.[13][15]

  • Reaction with Ester: The titanacyclopropane acts as a 1,2-dicarbanion equivalent and reacts with the ester in a two-fold addition process to yield the cyclopropanol product after hydrolysis.[13][15]

Logical Framework for Route 2

A Appropriately Substituted Ester B 1-(Hydroxymethyl)cyclopropyl Intermediate A->B Kulinkovich Reaction C This compound B->C Functional Group Interconversion

Caption: Convergent synthesis of the target compound via the Kulinkovich reaction.

Proposed Application to the Target Molecule

A hypothetical starting material for this route would be an ester containing the necessary carbon backbone. For instance, a derivative of malonic acid could be envisioned. The Kulinkovich reaction would then construct the 1-(hydroxymethyl)cyclopropyl core. Subsequent functional group manipulations would be required to introduce the acetate side chain.

  • Protocol Outline:

    • To a solution of the starting ester in an ethereal solvent (e.g., THF or diethyl ether), add the titanium(IV) isopropoxide catalyst.

    • Cool the mixture and slowly add the Grignard reagent (e.g., EtMgBr).

    • Allow the reaction to proceed at room temperature.

    • Quench the reaction with an aqueous solution (e.g., saturated aq. NH4Cl) and extract the cyclopropanol product.

  • Expertise & Experience: The diastereoselectivity of the Kulinkovich reaction can be influenced by the steric bulk of the substituents on the ester.[16] While this route is conceptually attractive, the development of a specific protocol for this target would require careful selection of the starting ester and optimization of the reaction conditions to achieve the desired regioselectivity and yield.

Conclusion

The synthesis of this compound is a well-trodden path in industrial organic chemistry. The multi-step route, while longer, is robust, scalable, and utilizes readily available starting materials. Each step employs classic and well-understood organic transformations, ensuring a high degree of process control. The convergent approach using the Kulinkovich reaction offers a potentially more efficient synthesis in terms of step economy. However, its application to this specific target would require further research and development to optimize the substrate and reaction conditions. For drug development professionals, the choice between these routes will depend on a careful evaluation of economic, logistical, and scalability factors.

References

  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry. Available at: [Link]

  • A Theoretical Study on the Mechanism and Diastereoselectivity of the Kulinkovich Hydroxycyclopropanation Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Kulinkovich reaction. Wikipedia. Available at: [Link]

  • Kulinkovich Reaction. Organic Chemistry Portal. Available at: [Link]

  • Kulinkovich Reaction. YouTube. Available at: [Link]

  • Steglich esterification. Grokipedia. Available at: [Link]

  • Steglich esterification. Wikipedia. Available at: [Link]

  • Steglich Esterification. SynArchive. Available at: [Link]

  • Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Organic Syntheses. Available at: [Link]

  • Fischer Esterification. Available at: [Link]

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health. Available at: [Link]

  • Fischer Esterification: Mechanism & Examples. NROChemistry. Available at: [Link]

  • Diazomethane (CH2N2). Master Organic Chemistry. Available at: [Link]

  • Fischer Esterification. Organic Chemistry Portal. Available at: [Link]

  • 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. Available at: [Link]

  • Formation of methyl esters. Chemistry Stack Exchange. Available at: [Link]

  • Methyl Esterification of Fatty Acids and Prostaglandins with Trimethylsilyldiazomethane. ResearchGate. Available at: [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Available at: [Link]

  • Diazomethane makes methyl esters from carboxylic acids. Available at: [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Available at: [Link]

  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane. Organic Syntheses. Available at: [Link]

  • Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. MDPI. Available at: [Link]

  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Eureka | Patsnap. Available at: [Link]

  • Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc. Available at: [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses. Available at: [Link]

  • Base Hydrolysis of Coordinated Acetonitrile. ResearchOnline@JCU. Available at: [Link]

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An In-depth Technical Guide on Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate: A Keystone Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate, a molecule of significant interest in synthetic and medicinal chemistry, holds a pivotal position as a key building block in the synthesis of complex pharmaceutical agents. Its unique structural architecture, featuring a strained cyclopropane ring and a reactive hydroxymethyl group, imparts valuable conformational rigidity and functional handles for molecular elaboration. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and paramount application of this compound as a central intermediate in the industrial production of Montelukast, a potent and selective leukotriene receptor antagonist. We will delve into the mechanistic principles that underscore its synthetic utility and the structure-activity relationships that highlight the importance of the cyclopropyl moiety in the biological activity of the final drug product.

Introduction: The Strategic Importance of Cyclopropane Scaffolds in Drug Design

The cyclopropane ring, once considered a chemical curiosity due to its inherent ring strain, has emerged as a privileged motif in contemporary drug discovery.[1] Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile. The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a specific conformation, enhancing its binding affinity and selectivity for a biological target.[2] Furthermore, the unique electronic properties of the cyclopropane ring can modulate a molecule's metabolic stability and pharmacokinetic properties.

This compound (CAS 142148-13-8) embodies the strategic implementation of this scaffold.[2] While direct biological activities of this compound are not extensively documented in public literature, its role as a critical precursor for pharmacologically active molecules is well-established.[2] This guide will illuminate the journey of this versatile intermediate from its synthesis to its integral role in the creation of a life-changing therapeutic.

Physicochemical Properties and Molecular Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in multi-step organic synthesis.

PropertyValueSource
CAS Number 142148-13-8[2]
Molecular Formula C₇H₁₂O₃[2]
Molecular Weight 144.17 g/mol [2]
Appearance Not specified in search results
Boiling Point 198.1°C at 760 mmHg[2]
Density ~1.128 g/cm³[2]

The molecule's structure is characterized by a central cyclopropane ring substituted with a hydroxymethyl (-CH₂OH) group and an acetate methyl ester (-CH₂COOCH₃) group at the same carbon atom. This arrangement provides two key functional groups for subsequent chemical transformations. The hydroxymethyl group can participate in hydrogen bonding and can be oxidized to an aldehyde or carboxylic acid, while the ester group can be hydrolyzed or be involved in transesterification reactions.[2]

Synthesis of this compound: A Step-by-Step Protocol

The efficient synthesis of this compound is a critical aspect of its industrial utility. One common and scalable synthetic route proceeds via a two-step process starting from tribromoneopentyl alcohol.

Experimental Protocol:

Step 1: Synthesis of 1-(Bromomethyl)cyclopropyl Methanol

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tribromoneopentyl alcohol, zinc powder, and a catalytic amount of disodium EDTA in toluene.

  • Reflux: Heat the reaction mixture to reflux at 110-120°C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove excess zinc and other solids.

  • Isolation: Concentrate the filtrate under reduced pressure to recover the solvent and obtain the crude 1-(bromomethyl)cyclopropyl methanol. The typical yield for this step is approximately 85%.

Step 2: Cyanide Displacement and Esterification

  • Cyanation: Dissolve the crude 1-(bromomethyl)cyclopropyl methanol from the previous step in an alkaline aqueous medium. Add sodium cyanide and heat the mixture to 50-60°C for 3 hours.

  • Extraction: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent, such as dichloromethane.

  • Intermediate Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile.

  • Esterification: The acetonitrile intermediate is then converted to the final product, this compound, through reaction with methanol under acidic or basic conditions. A common method involves reacting the acetonitrile with an alkyl halide in the presence of a base like potassium carbonate in DMF at 60-80°C to yield the ester.[2]

Synthesis_Workflow A Tribromoneopentyl Alcohol B 1-(Bromomethyl)cyclopropyl Methanol A->B  Zn, EDTA, Toluene, Reflux C 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile B->C  NaCN, Alkaline H₂O D This compound C->D  Methanol, Acid/Base Catalyst Signaling_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) CysLT1 CysLT₁ Receptor Leukotrienes->CysLT1 Binds to Response Inflammatory Response (Bronchoconstriction, etc.) CysLT1->Response Activates Montelukast Montelukast Montelukast->CysLT1 Blocks

Caption: Mechanism of action of Montelukast, enabled by its key structural features.

Future Perspectives and Broader Applications

While the primary application of this compound remains in the synthesis of Montelukast, its unique structural motifs suggest potential for broader applications in medicinal chemistry. The exploration of novel derivatives of this compound could lead to the discovery of new therapeutic agents. For instance, the hydroxymethyl and ester functionalities can serve as handles for the introduction of diverse pharmacophores, enabling the generation of compound libraries for high-throughput screening against various biological targets.

Conclusion

This compound stands as a testament to the power of strategic molecular design in modern drug development. Although it may not possess significant intrinsic biological activity, its role as a key architectural component in the synthesis of the life-saving drug Montelukast is undeniable. This in-depth guide has provided a comprehensive overview of its chemical properties, synthetic methodologies, and its critical contribution to the pharmacological activity of its end-product. For researchers and scientists in the pharmaceutical industry, a thorough understanding of such pivotal intermediates is essential for the continued innovation and development of novel therapeutics.

References

  • The Merck Index Online. Montelukast. Available from: [Link].

  • Wikipedia. Cyclopropyl group. Available from: [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5281040, Montelukast. Available from: [Link].

  • Drugs.com. Montelukast Monograph for Professionals. Available from: [Link].

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Discovery and history of cyclopropane-containing esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Cyclopropane-Containing Esters

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Cyclopropane-Containing Esters

The Unique Structural and Electronic Properties of the Cyclopropane Ring

The cyclopropane ring, the smallest of all carbocycles, possesses a unique set of structural and electronic properties that have long captivated chemists.[1][2] Its three carbon atoms are forced into a planar arrangement with C-C-C bond angles of 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This geometric constraint results in substantial angle strain and torsional strain, collectively known as ring strain, which amounts to approximately 27.5 kcal/mol.[1] The C-C bonds in cyclopropane are not simple σ-bonds; they are "bent" or "banana" bonds with increased p-character, which imparts some properties akin to a carbon-carbon double bond.[2][3] This unique bonding arrangement makes the cyclopropane ring susceptible to ring-opening reactions with certain reagents but also provides a rigid conformational scaffold.[3]

Significance in Nature and Medicinal Chemistry

Cyclopropane-containing compounds are widespread in nature, found in a diverse array of natural products including terpenoids, alkaloids, steroids, and fatty acids.[4][5][6] Many of these natural products exhibit potent biological activities.[1] In medicinal chemistry, the cyclopropane motif is a valuable design element in drug discovery.[7][8] Its incorporation into a drug candidate can enhance potency, modulate metabolic stability, and fine-tune physicochemical properties.[2][8] The conformational rigidity of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to improved binding affinity for its biological target.[2] Furthermore, the cyclopropane group can act as a bioisostere for other common functional groups, such as gem-dimethyl or vinyl groups, while offering distinct electronic and steric properties.[7]

Part 2: The Historical Journey: Discovery and Early Synthesis

First Synthesis of Cyclopropane

The history of cyclopropane dates back to 1881 when the Austrian chemist August Freund first synthesized the parent hydrocarbon.[3][9] Freund achieved this by treating 1,3-dibromopropane with sodium, inducing an intramolecular Wurtz coupling reaction to form the three-membered ring.[3][10] In 1887, Gustavson improved upon this method by using zinc instead of sodium, which provided better yields.[3][10] It wasn't until 1929 that the anesthetic properties of cyclopropane were discovered by Henderson and Lucas, leading to its widespread medical use in the mid-20th century.[3][9]

Early Encounters with Cyclopropane-Containing Esters: The Pyrethrins

The first significant encounter with naturally occurring cyclopropane-containing esters came with the study of pyrethrum, the powdered extract of Tanacetum cinerariifolium flowers, a long-known insecticide. In 1924, Hermann Staudinger and Lavoslav Ružička elucidated the structures of the active insecticidal components, which they named pyrethrin I and pyrethrin II.[11][12][13][14] They identified that these compounds were esters, and upon hydrolysis, pyrethrin I yielded a cyclopropane-containing carboxylic acid, which they named chrysanthemic acid.[11][13] This discovery marked a pivotal moment in the history of natural product chemistry and provided the first glimpse into the biological significance of cyclopropane-containing esters.

Foundational Synthetic Methodologies

Early synthetic efforts towards cyclopropane-containing esters were often challenging. One of the earliest approaches involved the reaction of α,β-unsaturated esters with diazo compounds, such as diazomethane, to form pyrazolines.[10] Subsequent thermal or photochemical decomposition of the pyrazoline intermediate would then extrude nitrogen gas to yield the cyclopropane ring.[10] This method, related to the Kishner cyclopropane synthesis, provided a route to these strained rings, although it often suffered from issues with regioselectivity and the hazardous nature of diazoalkanes.[10]

Another classical approach was through intramolecular cyclization reactions. For instance, the treatment of a γ-halo ester with a strong base can induce an intramolecular SN2 reaction, where the enolate of the ester displaces the halide to form the cyclopropane ring.[10] This method is also the basis for the Favorskii rearrangement, a related reaction that can lead to cyclopropane derivatives.[10]

Part 3: Evolution of Synthetic Strategies: From Stoichiometric to Catalytic

The development of more efficient and selective methods for the synthesis of cyclopropane-containing esters has been a major focus of organic synthesis.

The Dawn of Carbenoid Chemistry: The Simmons-Smith Reaction

A landmark achievement in cyclopropane synthesis was the development of the Simmons-Smith reaction in 1958.[15] Howard E. Simmons and Ronald D. Smith discovered that treating an alkene with diiodomethane and a zinc-copper couple resulted in the stereospecific formation of a cyclopropane.[15][16][17] The reaction proceeds through an organozinc carbenoid intermediate, iodomethylzinc iodide (ICH2ZnI), which delivers a methylene group to the double bond in a concerted fashion.[18][19] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.[16] The reaction is thought to proceed through a three-centered "butterfly-type" transition state.[19]

A significant improvement to the original conditions was the Furukawa modification , which utilizes diethylzinc (Et2Zn) in place of the zinc-copper couple.[16][17] This modification often leads to higher yields and greater reproducibility. The Simmons-Smith reaction is particularly useful for the cyclopropanation of allylic alcohols, where the hydroxyl group can direct the carbenoid to the same face of the double bond, leading to high diastereoselectivity.[16]

The following is a representative procedure for the Simmons-Smith cyclopropanation of an allylic alcohol using the Furukawa modification:

  • To a solution of diethylzinc (2.0 eq) in an anhydrous solvent such as dichloromethane (CH2Cl2) under an inert atmosphere (e.g., nitrogen), trifluoroacetic acid (2.0 eq) is added dropwise at 0 °C. The resulting white slurry is stirred at room temperature for 2 hours until gas evolution ceases.[18]

  • The mixture is cooled to -10 °C, and a solution of the allylic alcohol (1.0 eq) in CH2Cl2 is added.[18]

  • The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.[18]

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) and disodium ethylenediaminetetraacetate (Na2EDTA), followed by the addition of a saturated aqueous solution of ammonium chloride (NH4Cl) to dissolve any precipitates.[18]

  • The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over a suitable drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure.[18]

  • The crude product is purified by flash column chromatography to afford the desired cyclopropylmethanol.[18]

Figure 1. Experimental workflow for the Simmons-Smith cyclopropanation.
Transition Metal-Catalyzed Cyclopropanation with Diazo Compounds

The use of transition metal catalysts, particularly those based on copper and rhodium, revolutionized the cyclopropanation of alkenes with diazo compounds, especially ethyl diazoacetate.[10][11] These catalysts facilitate the controlled decomposition of the diazo compound to form a metal-carbene intermediate.[10] This highly reactive species then transfers the carbene moiety to an alkene to form the cyclopropane ring.

A major breakthrough in this area was the development of catalytic enantioselective cyclopropanation .[20][21][22][23] By employing chiral ligands on the metal catalyst, it became possible to synthesize cyclopropanes with high enantiomeric excess. This was a critical development for the pharmaceutical industry, where the chirality of a molecule is often crucial for its biological activity. A wide variety of chiral ligands have been developed for this purpose, including those based on bis(oxazoline) (BOX) and spiroketal bisphosphine (SKP) scaffolds.[22][23]

Figure 2. Catalytic cycle for enantioselective cyclopropanation.
Modern and Bio-inspired Approaches

Research into cyclopropane synthesis continues to evolve. Nature has its own elegant strategies for constructing cyclopropane rings. For example, cyclopropane fatty acids are synthesized in bacteria from unsaturated fatty acids via the transfer of a methylene group from S-adenosylmethionine (SAM).[24][25] Inspired by nature, biocatalytic methods for cyclopropanation are emerging, utilizing enzymes to perform these transformations with high selectivity.[20] Recent advances in synthetic chemistry have also introduced new catalytic systems, such as those based on cobalt, for the cyclopropanation of a wide range of substrates.[7] Furthermore, biocatalytic enantioselective reduction of cyclopropenyl esters and ketones using ene-reductases has been developed as a novel route to optically active cyclopropanes.[20]

Part 4: Applications in Drug Discovery and Development

The unique properties of the cyclopropane ring make it a highly valuable component in the design of modern pharmaceuticals.[26][27][28][29]

The Cyclopropane Ring as a Bioisostere

In medicinal chemistry, a bioisostere is a chemical substituent that can be interchanged with another substituent without significantly affecting the biological activity of the molecule. The cyclopropane ring is often used as a bioisostere for a gem-dimethyl group or a vinyl group.[7] It can mimic the steric bulk of these groups while providing a different electronic profile and conformational rigidity. This can lead to improved target binding and selectivity.

Impact on Pharmacokinetic and Pharmacodynamic Properties

The incorporation of a cyclopropane ring can have a profound impact on the properties of a drug molecule:

  • Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, particularly oxidation.[2] By replacing a metabolically labile group with a cyclopropane, the half-life of a drug can be extended, leading to improved dosing regimens.[2]

  • Conformational Rigidity and Potency: The rigid nature of the cyclopropane ring can pre-organize a molecule into its bioactive conformation, reducing the entropic penalty of binding to its target.[2] This can result in a significant increase in potency.[8]

Case Studies of Cyclopropane-Containing Drugs

Numerous FDA-approved drugs contain a cyclopropane ring, highlighting the importance of this structural motif in medicine.[8] Examples can be found in various therapeutic areas, including antiviral agents for the treatment of COVID-19, hepatitis C, and HIV/AIDS, as well as drugs for asthma.[8] The cyclopropane moiety in these drugs often plays a crucial role in their efficacy, either by enhancing potency, improving metabolic stability, or both.

Drug ClassExample(s)Role of Cyclopropane Moiety
Antiviral Drugs for COVID-19, Hepatitis C, HIV/AIDSEnhanced potency, improved metabolic stability, conformational rigidity for target binding.[8]
Anti-asthmatic Asthma medicationsFine-tuning of molecular properties for optimal receptor interaction.[8]
Anticoagulant Certain anticoagulant drugsContributes to the specific three-dimensional shape required for binding to the target enzyme.[29]

Part 5: Conclusion and Future Outlook

The journey of cyclopropane-containing esters, from their initial discovery in natural insecticides to their central role in modern pharmaceuticals, is a testament to the enduring importance of this small, strained ring. The evolution of synthetic methodologies, from the early stoichiometric methods to the highly efficient and selective catalytic and biocatalytic approaches of today, has been remarkable. The unique structural and electronic properties of the cyclopropane ring continue to provide medicinal chemists with a powerful tool to design more effective and safer drugs. Future research in this field will likely focus on the development of even more sustainable and efficient synthetic methods, as well as the further exploration of the biological activities of novel cyclopropane-containing molecules.

Part 6: References

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  • Simmons and Smith Cyclopropanation. (2023, October 18). Master Organic Chemistry. Retrieved from [Link]

  • Simmons–Smith reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cyclopropane. (n.d.). In Wikipedia. Retrieved from [Link]

  • Yasukawa, T., Gilles, P., Martin, J., Boutet, J., & Cossy, J. (2024). Biocatalytic Enantioselective Reduction of Cyclopropenyl Esters and Ketones Using Ene-Reductases. ACS Catalysis, 14, 6188–6193. Retrieved from [Link]

  • Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1625–1648. Retrieved from [Link]

  • Cyclopropanation. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pyrethrum: History of a Bio-Insecticide – Part 4. (2019, January 1). ChemistryViews. Retrieved from [Link]

  • Zhou, L., Yan, W.-G., Sun, X.-L., Wang, L., & Tang, Y. (2021). A Versatile Enantioselective Catalytic Cyclopropanation-Rearrangement Approach to the Divergent Construction of Chiral Spiroaminals and Fused Bicyclic Acetals. Angewandte Chemie International Edition, 60(31), 17056-17063. Retrieved from [Link]

  • Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. (2014). ResearchGate. Retrieved from [Link]

  • Chawner, L. V. R., et al. (2018). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chemistry – A European Journal, 24(49), 12895-12903. Retrieved from [Link]

  • Biosynthesis of cyclopropane in natural products. (2022, May 26). PubMed. Retrieved from [Link]

  • Pirenne, V., & Waser, J. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. CHIMIA International Journal for Chemistry, 74(5), 363-370. Retrieved from [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA. Retrieved from [Link]

  • Catalytic enantioselective synthesis of cyclopropanes featuring vicinal all-carbon quaternary stereocenters with a CH2F group; study of the influence of C–F⋯H–N interactions on reactivity. (2021). Organic Chemistry Frontiers. Retrieved from [Link]

  • The importance of cyclopropane and its synthesis a Biologically active... (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrethrin. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cyclopropane and cyclopropene acids. (n.d.). Cyberlipid. Retrieved from [Link]

  • Pyrethrum: History of a Bio-Insecticide – Part 2. (2018, November 6). ChemistryViews. Retrieved from [Link]

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). Retrieved from [Link]

  • Synthesis of Cyclopropane Containing Natural Products. (2001). ResearchGate. Retrieved from [Link]

  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (2024). Organic Chemistry Frontiers. Retrieved from [Link]

  • 9.13: Cyclopropane Synthesis. (2020, March 16). Chemistry LibreTexts. Retrieved from [Link]

  • Matsuo, N. (2019). Discovery and development of pyrethroid insecticides. Proceedings of the Japan Academy, Series B, 95(7), 378–400. Retrieved from [Link]

  • Cyclopropane fatty acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. (2020, May 30). FOLIA. Retrieved from [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023, August 3). Penn State. Retrieved from [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. (n.d.). Retrieved from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

  • Synthesis of Cyclopropanes. (2018, March 30). University of Kentucky College of Arts & Sciences - Chemistry. Retrieved from [Link]

  • Synthesis of cyclopropanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024, August 30). MDPI. Retrieved from [Link]

  • Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes. (2017). Journal of Labelled Compounds and Radiopharmaceuticals, 60(14), 643-650. Retrieved from [Link]

  • Cyclopropane: History. (n.d.). Retrieved from [Link]

  • Synthesis of cyclopropane containing natural products. (n.d.). SciSpace. Retrieved from [Link]

  • Advances in the Structural Biology, Mechanism, and Physiology of Cyclopropane Fatty Acid Modifications of Bacterial Membranes. (2022). Journal of Biological Chemistry, 298(5), 101878. Retrieved from [Link]

  • Identification of Cyclopropane Fatty Acids in Human Plasma after Controlled Dietary Intake of Specific Foods. (2020, October 30). National Institutes of Health. Retrieved from [Link]

  • Stereoselective Cyclopropanation Reactions. (1995). Chemical Reviews, 95(5), 1241–1258. Retrieved from [Link]

  • Ch 14: Cyclopropane synthesis. (n.d.). University of Calgary. Retrieved from [Link]

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An In-depth Technical Guide to Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (CAS 142148-13-8): Synthesis, Characterization, and Application in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate, a key chemical intermediate with the CAS number 142148-13-8. The IUPAC name for this compound is This compound . This document will delve into the strategic importance of its unique cyclopropane moiety in medicinal chemistry, its detailed synthesis and characterization, and its critical application in the industrial-scale manufacturing of the leukotriene receptor antagonist, Montelukast. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in pharmaceutical development and organic synthesis.

Introduction: The Strategic Significance of the Cyclopropane Motif in Drug Design

The cyclopropane ring, a three-membered carbocycle, is a recurring structural motif in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its incorporation into a molecular scaffold imparts a degree of conformational rigidity that can pre-organize the molecule into a bioactive conformation, thereby enhancing its binding affinity and selectivity for a specific biological target.[1] This structural constraint is a powerful tool in medicinal chemistry for optimizing drug-target interactions and minimizing off-target effects.[2]

Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile, including a longer in-vivo half-life.[1] The unique electronic properties of the cyclopropane ring, with its increased s-character in the C-H bonds and partial π-character of the C-C bonds, also influence the molecule's overall polarity and membrane permeability.[2][3] this compound serves as a prime example of a versatile building block that leverages these advantageous properties in the synthesis of complex pharmaceutical agents.[4]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties and spectroscopic profile of this compound is paramount for its effective use in synthesis and for quality control purposes.

Physicochemical Properties
PropertyValueSource
CAS Number 142148-13-8[4]
IUPAC Name This compound[4]
Molecular Formula C₇H₁₂O₃[4]
Molecular Weight 144.17 g/mol [4]
Boiling Point 198.1°C at 760 mmHg[4]
Density ~1.128 g/cm³[4]
Spectroscopic Data Analysis

Spectroscopic analysis provides unambiguous confirmation of the chemical structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: Key signals include the characteristic upfield protons of the cyclopropane ring, typically observed in the range of δ 0.8–1.2 ppm. The protons of the hydroxymethyl group (CH₂OH) would appear as a distinct signal, and the methyl ester protons would be visible as a singlet.

    • ¹³C NMR: The carbonyl carbon of the ester group is expected to resonate at approximately 170 ppm. The carbons of the cyclopropane ring and the hydroxymethyl group will have characteristic shifts in the aliphatic region of the spectrum.

  • Infrared (IR) Spectroscopy :

    • The IR spectrum will be dominated by a strong absorbance band around 1730 cm⁻¹ corresponding to the C=O stretching vibration of the ester functionality.[4]

    • A broad absorption band in the region of 3400–3500 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group.[4]

  • Mass Spectrometry (MS) :

    • Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of the methoxy group (-OCH₃) or the entire ester group.[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with a focus on scalability and cost-effectiveness for industrial applications. A prevalent and efficient method involves a two-step process starting from tribromoneopentyl alcohol.

Industrial Synthesis Workflow

SynthesisWorkflow A Tribromoneopentyl Alcohol B Step 1: Cyclization A->B  Zn, EDTA (cat.) Toluene, Reflux C 1-Bromomethylcyclopropyl Methanol B->C Yield: ~85% D Step 2: Cyanide Displacement & Hydrolysis C->D  NaCN Alkaline aq. medium E This compound D->E Yield: 78-82%

Caption: Industrial synthesis workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Bromomethylcyclopropyl Methanol

  • Reaction Setup : To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add tribromoneopentyl alcohol, zinc powder, and a catalytic amount of disodium EDTA in toluene.

  • Reaction Conditions : Heat the mixture to reflux at a temperature of 110–120°C for 4–6 hours.

  • Work-up and Isolation : After the reaction is complete, cool the mixture and filter to remove excess zinc and inorganic salts. The filtrate is then concentrated under reduced pressure to recover the solvent, affording 1-bromomethylcyclopropyl methanol.

  • Expected Yield : Approximately 85%.[4]

Step 2: Cyanide Displacement and Esterification

  • Reaction Setup : In a suitable reaction vessel, dissolve the 1-bromomethylcyclopropyl methanol obtained from the previous step in an alkaline aqueous medium.

  • Reaction Conditions : Add sodium cyanide to the solution and heat the mixture to 50–60°C for 3 hours. This step results in the formation of the corresponding nitrile intermediate.

  • Esterification : The nitrile is then subjected to acidic methanolysis to yield the final product, this compound.

  • Work-up and Purification : The reaction mixture is cooled and extracted with a suitable organic solvent, such as dichloromethane. The organic layers are combined, dried, and concentrated. The crude product can be purified by distillation or crystallization.

  • Expected Yield : 78–82%.[4]

Application in the Synthesis of Montelukast

This compound is a pivotal intermediate in the multi-step synthesis of Montelukast, a potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist used in the treatment of asthma and allergic rhinitis.[4][5] The cyclopropane-containing side chain, derived from this intermediate, is crucial for the pharmacological activity of Montelukast.

The Role in the Montelukast Synthetic Pathway

In the synthesis of Montelukast, this compound is chemically modified to introduce a thiol group, which then undergoes a nucleophilic substitution reaction with a mesylate-activated core structure of the final drug molecule.

MontelukastSynthesis cluster_0 Side-Chain Synthesis cluster_1 Core Synthesis cluster_2 Final Assembly A Methyl 2-[1-(hydroxymethyl) cyclopropyl]acetate B Activation & Thiolation A->B  Multiple Steps C Methyl 1-(mercaptomethyl) cyclopropaneacetate B->C E Coupling Reaction C->E D Mesylate-activated Montelukast Core D->E F Montelukast Methyl Ester E->F  Base G Hydrolysis F->G H Montelukast Sodium G->H  NaOH

Caption: Simplified workflow of Montelukast synthesis highlighting the role of the cyclopropyl intermediate.

The synthesis of Montelukast involves the coupling of methyl 1-(mercaptomethyl)cyclopropaneacetate with a mesylate-activated intermediate.[5][6] The initial hydroxymethyl group of CAS 142148-13-8 is the precursor to the reactive thiol group necessary for this key coupling step.

Conclusion

This compound is a chemical intermediate of significant value in the pharmaceutical industry. Its synthesis has been optimized for large-scale production, and its unique structural features are indispensable for the construction of complex drug molecules like Montelukast. This guide has provided a detailed overview of its synthesis, characterization, and application, underscoring its importance for professionals in drug development and chemical manufacturing.

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (2024). LinkedIn. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2020). Journal of Medicinal Chemistry. Available at: [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. ResearchGate. Available at: [Link]

  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. Available at: [Link]

  • New, simple and accessible method creates potency-increasing structure in drugs. (2023). Penn State University. Available at: [Link]

  • A Process For Preparation Of Montelucast Intermediate. Quick Company. Available at: [Link]

  • Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. (2018). Sciforum. Available at: [Link]

  • DRUG SPOTLIGHT…MONTELUKAST. (2014). New Drug Approvals. Available at: [Link]

  • Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (2009). ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate, a key intermediate in the synthesis of the anti-asthmatic drug Montelukast.[1] Addressed to researchers, scientists, and drug development professionals, this document delves into the molecule's structural characteristics, conformational possibilities, and the advanced analytical techniques required for its complete characterization. We will explore both computational and experimental methodologies, offering not just protocols but the scientific rationale behind them. This guide is designed to serve as a practical reference for those working with this molecule, enabling a deeper understanding of its chemical behavior and its role in pharmaceutical manufacturing.

Introduction: The Significance of a Key Intermediate

This compound (CAS No. 142148-13-8) is a deceptively simple molecule that holds a critical position in the multi-step synthesis of Montelukast, a potent and selective cysteinyl leukotriene D4 receptor antagonist.[1] The unique structural arrangement of a 1,1-disubstituted cyclopropane ring imparts specific conformational constraints that are crucial for its reactivity and the ultimate stereochemistry of the final active pharmaceutical ingredient (API).

The strained cyclopropane ring provides a degree of conformational rigidity, which can be advantageous in drug design by improving binding affinity to biological targets.[1] Furthermore, the hydroxymethyl and methyl acetate functional groups offer key points for chemical modification and hydrogen bonding interactions.[1] An in-depth understanding of the three-dimensional structure and preferred conformations of this intermediate is therefore not merely an academic exercise; it is fundamental to process optimization, impurity profiling, and ensuring the quality and efficacy of Montelukast.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 142148-13-8[1]
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Boiling Point 198.1°C at 760 mmHg[1]
Density ~1.128 g/cm³[1]
IUPAC Name This compound[1]

Molecular Structure and Key Features

The core of the molecule is a cyclopropane ring, a three-membered carbocycle known for its significant ring strain and unique electronic properties. This ring is substituted at the C1 position with both a hydroxymethyl (-CH₂OH) group and an acetic acid methyl ester (-CH₂COOCH₃) group.

The key features influencing its conformation are the rotational degrees of freedom around the following single bonds:

  • C1-C(hydroxymethyl) bond

  • C(hydroxymethyl)-O bond

  • C1-C(acetate) bond

  • C(acetate)-C(carbonyl) bond

  • C(carbonyl)-O bond

  • O-C(methyl) bond

The interplay of steric hindrance and potential intramolecular hydrogen bonding between the hydroxyl proton and the ester carbonyl oxygen will dictate the lowest energy conformations.

Computational Approach to Conformational Analysis

Given the lack of extensive published conformational studies on this specific molecule, a computational approach is the most effective starting point for understanding its 3D structure. This provides a theoretical framework that can then be validated experimentally.

Workflow for Computational Conformational Analysis

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (Molecular Mechanics) A->B Input Structure C Clustering and Selection of Low-Energy Conformers B->C Generate Ensemble D Geometry Optimization (DFT) C->D Select Candidates E Single-Point Energy Calculation (Higher-Level Theory) D->E Refine Geometries F Boltzmann Population Analysis E->F Calculate Relative Energies

Sources

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate: A Versatile Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (CAS No. 142148-13-8) is a fascinating molecule that stands at the intersection of synthetic chemistry and pharmacology.[1] While it is well-documented as a critical intermediate in the synthesis of the potent leukotriene receptor antagonist, Montelukast, its intrinsic potential as a versatile scaffold for broader therapeutic applications remains largely unexplored.[1] This technical guide delves into the core chemical attributes of this compound, leveraging established principles of medicinal chemistry to hypothesize and explore its potential therapeutic applications beyond its current role. We will dissect the significance of its unique structural features—the strained cyclopropane ring and the reactive hydroxymethyl and ester moieties—and propose concrete experimental workflows for researchers and drug development professionals to unlock its full potential.

Introduction: Unveiling the Potential of a Key Intermediate

This compound is a cyclopropane-containing ester derivative that has garnered significant interest in the fields of organic chemistry and pharmacology.[1] Its molecular structure, characterized by a strained three-membered ring, a primary alcohol, and a methyl ester, presents a unique combination of rigidity and reactivity. The cyclopropane ring, in particular, is a privileged motif in medicinal chemistry, known to impart favorable pharmacological properties.[2][3][4]

Physicochemical Properties

A clear understanding of the molecule's physical and chemical characteristics is fundamental to its application in drug discovery.

PropertyValueSource
CAS Number 142148-13-8[1]
Molecular Formula C7H12O3[1]
Molecular Weight 144.17 g/mol [1]
Boiling Point 198.1°C at 760 mmHg[1]
Density ~1.128 g/cm³[1]
IUPAC Name This compound[1]
The Significance of the Cyclopropyl Moiety

The inclusion of a cyclopropane ring in a drug candidate is a strategic decision made to address multiple potential roadblocks in drug discovery.[5][6] This small, rigid ring system offers several advantages:

  • Enhanced Potency and Binding Affinity: The conformational rigidity of the cyclopropane ring can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[4][5]

  • Metabolic Stability: The cyclopropyl group is generally resistant to metabolic degradation pathways that typically target more flexible alkyl chains, potentially leading to an improved in vivo half-life.[4][7]

  • Fine-tuning Physicochemical Properties: The introduction of a cyclopropane ring can alter a molecule's solubility, lipophilicity, and permeability, allowing for the optimization of its pharmacokinetic profile.[2][5]

  • Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, offering a way to modulate a molecule's properties while retaining its biological activity.[8][9]

Hypothesized Therapeutic Application I: Modulation of the Leukotriene Pathway

Given that this compound is a direct precursor to Montelukast, a selective cysteinyl leukotriene receptor 1 (CysLT1R) antagonist, its most direct potential therapeutic application lies in the development of novel modulators of the leukotriene pathway.[1] Leukotrienes are potent inflammatory mediators involved in the pathophysiology of asthma and other inflammatory diseases.

The Leukotriene Signaling Pathway

The diagram below illustrates the signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor, leading to inflammatory responses.

Leukotriene Signaling Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CysLT1R CysLT1 Receptor Gq Gq Protein CysLT1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Leukotriene Cysteinyl Leukotriene (e.g., LTD4) Leukotriene->CysLT1R Binds Montelukast Montelukast Montelukast->CysLT1R Antagonizes Compound Methyl 2-[1-(hydroxymethyl) cyclopropyl]acetate Derivatives Compound->CysLT1R Potential Antagonist Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inflammation Inflammatory Response (Bronchoconstriction, etc.) Ca_release->Inflammation PKC_activation->Inflammation

Caption: Leukotriene signaling pathway and points of potential therapeutic intervention.

Experimental Workflow: Screening for CysLT1 Receptor Antagonism

The following protocol outlines a systematic approach to evaluate derivatives of this compound for CysLT1 receptor antagonist activity.

Step 1: Derivative Synthesis

  • Utilize the hydroxyl and ester functional groups of the parent molecule to generate a library of analogs with diverse chemical properties. This can be achieved through reactions such as oxidation of the alcohol to a carboxylic acid, ester hydrolysis followed by amidation, or etherification of the alcohol.[1]

Step 2: In Vitro Radioligand Binding Assay

  • Objective: To determine the binding affinity of the synthesized derivatives to the CysLT1 receptor.

  • Methodology:

    • Use a cell line stably expressing the human CysLT1 receptor.

    • Incubate cell membranes with a radiolabeled CysLT1 receptor ligand (e.g., [³H]LTD₄).

    • Add increasing concentrations of the test compounds to compete with the radioligand.

    • Measure the displacement of the radioligand to determine the inhibitory constant (Ki) of the test compounds.

Step 3: In Vitro Functional Assay (Calcium Mobilization)

  • Objective: To assess the functional antagonist activity of the compounds.

  • Methodology:

    • Load CysLT1R-expressing cells with a calcium-sensitive fluorescent dye.

    • Pre-incubate the cells with the test compounds.

    • Stimulate the cells with a known CysLT1R agonist (e.g., LTD₄).

    • Measure the intracellular calcium mobilization using a fluorometric imaging plate reader. A potent antagonist will inhibit the agonist-induced calcium influx.

Hypothesized Therapeutic Application II: A Scaffold for Broader Drug Discovery

The structural motifs present in this compound make it an attractive starting point for the development of drugs targeting a wide range of diseases. The cyclopropyl group, in particular, has been successfully incorporated into drugs for conditions such as COVID-19, hepatitis C, and HIV/AIDS.[2]

Leveraging the Cyclopropyl Moiety as a Bioisostere

The cyclopropane ring can be used as a bioisosteric replacement for a gem-dimethyl group, a common structural feature in many bioactive molecules.[8] This substitution can lead to improved potency and pharmacokinetic properties.

Bioisosteric Replacement cluster_0 Lead Compound cluster_1 Bioisosteric Replacement cluster_2 Optimized Compound Lead Lead Compound with gem-dimethyl group Properties1 Suboptimal Properties: - Poor metabolic stability - Low potency Lead->Properties1 Replacement Replace gem-dimethyl with cyclopropyl group Lead->Replacement Optimized Optimized Compound with cyclopropyl group Replacement->Optimized Properties2 Improved Properties: - Enhanced metabolic stability - Increased potency Optimized->Properties2 Drug Discovery Workflow start Methyl 2-[1-(hydroxymethyl) cyclopropyl]acetate library Synthesize Diverse Derivative Library start->library hts High-Throughput Screening (HTS) (e.g., enzyme assays, receptor binding) library->hts hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization (SAR studies) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox profiling) hit_to_lead->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Caption: A generalized workflow for the discovery of novel therapeutics using the target molecule as a starting scaffold.

Synthetic Versatility and Future Directions

The synthetic accessibility of this compound and its amenability to chemical modification are key to its potential as a versatile scaffold. [1]The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. [1]The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other esters.

Future research should focus on:

  • Exploring a wider range of chemical transformations to create more complex and diverse libraries of compounds.

  • Utilizing computational modeling and docking studies to predict the binding of derivatives to various therapeutic targets.

  • Investigating the potential of this scaffold in other therapeutic areas where cyclopropane-containing drugs have shown promise, such as oncology and virology. [10][11]

Conclusion

This compound is more than just a stepping stone in the synthesis of a single drug. Its unique chemical architecture, centered around the pharmacologically advantageous cyclopropane ring, positions it as a highly versatile platform for the discovery and development of a new generation of therapeutics. By applying the principles of medicinal chemistry and embracing systematic screening methodologies, the scientific community can unlock the full therapeutic potential of this promising molecule.

References

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  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update. (n.d.). Retrieved January 16, 2026, from [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025, November 27). Future Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, June 14). Journal of Medicinal Chemistry. Retrieved January 16, 2026, from [Link]

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An In-depth Technical Guide on the Role of the Hydroxymethyl Group in Biological Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hydroxymethyl group (–CH₂OH), a seemingly simple functional group, exerts a profound and multifaceted influence on the structure, function, and recognition of biological macromolecules.[1] Its unique properties, stemming from the primary alcohol attached to a methylene bridge, allow it to participate in a diverse array of non-covalent and covalent interactions that are fundamental to life.[1][2] This technical guide provides an in-depth exploration of the critical roles the hydroxymethyl group plays across various biological contexts, from epigenetic regulation in DNA to the structural integrity of proteins and the recognition motifs of carbohydrates. Furthermore, it delves into the strategic utilization of this group in drug design to modulate pharmacokinetic and pharmacodynamic properties. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental methodologies to investigate the intricate functions of this pivotal chemical entity.

The Hydroxymethyl Group in Nucleic Acids: A Key Player in the Epigenetic Landscape

The discovery of 5-hydroxymethylcytosine (5hmC), an oxidized form of 5-methylcytosine (5mC), has revolutionized our understanding of DNA demethylation and epigenetic regulation.[3][4] This modification, which involves the addition of a hydroxymethyl group to the 5-position of cytosine, is no longer considered merely a transient intermediate but a stable epigenetic mark with distinct regulatory functions.[4][5]

The TET-Mediated Pathway of 5hmC Formation

The conversion of 5mC to 5hmC is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[6][7][8] These enzymes iteratively oxidize 5mC, first to 5hmC, then to 5-formylcytosine (5fC), and finally to 5-carboxylcytosine (5caC).[6][7] Both 5fC and 5caC are recognized and excised by Thymine-DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway, ultimately leading to the replacement of the modified cytosine with an unmodified one.[7][9]

The hydroxymethyl group of 5hmC plays a crucial role in this demethylation cascade. It serves as the initial modification that distinguishes it from the more repressive 5mC mark. While 5mC is typically associated with transcriptional silencing, the presence of 5hmC is often linked to active gene expression and is enriched in enhancers and gene bodies.[4][10] The hydroxymethyl group can sterically hinder the binding of 5mC reader proteins, such as those containing a methyl-CpG-binding domain (MBD), thereby alleviating transcriptional repression.[10] Conversely, a new class of "reader" proteins has been identified that specifically recognize 5hmC, further highlighting its unique role in epigenetic signaling.[5][11]

Diagram: TET-Mediated DNA Demethylation Pathway```dot

TET_Pathway cluster_demethylation Active DNA Demethylation 5mC 5-methylcytosine 5hmC 5-hydroxymethylcytosine 5fC 5-formylcytosine 5caC 5-carboxylcytosine C Cytosine

Caption: Versatility of the hydroxymethyl group in hydrogen bonding.

The Hydroxymethyl Group in Enzyme Catalysis

The hydroxymethyl group of serine is a key component of the catalytic triad (Ser-His-Asp) found in many hydrolases, including serine proteases. I[12]n this arrangement, the histidine residue acts as a general base, abstracting a proton from the serine's hydroxyl group. This increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the peptide bond in the substrate, leading to its cleavage.

[13]Furthermore, enzymes like serine hydroxymethyltransferase (SHMT) and threonine aldolase directly utilize the hydroxymethyl group in one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids.

[14][15]### 3. The Hydroxymethyl Group in Carbohydrates: Defining Structure and Recognition

Carbohydrates are rich in hydroxymethyl groups, which are fundamental to their structure and function. I[16][17]n hexopyranoses like glucose, the exocyclic hydroxymethyl group at the C6 position plays a significant role in determining the overall conformation and biological recognition.

[1][18]The orientation of this group, described by the torsion angle around the C5-C6 bond, influences the shape of polysaccharides and their interactions with proteins, such as lectins and enzymes. T[18]he formation of glycosidic bonds involving the C6 hydroxyl group leads to the branching seen in storage polysaccharides like amylopectin and glycogen, which is crucial for their rapid mobilization as an energy source.

[19][20]### 4. The Hydroxymethyl Group in Drug Design and Development

In medicinal chemistry, the introduction of a hydroxymethyl group is a common strategy to optimize the properties of a drug candidate. T[21][22]his seemingly minor modification can have a significant impact on a molecule's solubility, metabolic stability, and target binding affinity.

[21][23]#### 4.1. Modulation of Physicochemical Properties

The polar nature of the hydroxymethyl group can significantly increase the aqueous solubility of a poorly soluble compound, which is often a major hurdle in drug development. T[21]his improved solubility can enhance bioavailability and facilitate formulation. However, the introduction of a hydroxyl group can also create a new site for metabolic modification (e.g., glucuronidation), potentially leading to faster clearance. T[23]herefore, its placement must be carefully considered.

Enhancing Target Binding and Potency

The ability of the hydroxymethyl group to participate in hydrogen bonding can be exploited to create new, favorable interactions with the target protein, thereby increasing binding affinity and potency. I[21][24][25]t can act as a bioisostere for other functional groups, allowing for fine-tuning of the drug-receptor interaction.

[21]#### Data Presentation: Impact of Hydroxymethylation on Drug Properties

Parent Compound Hydroxymethylated Derivative Observed Improvement Reference
NitrofurazoneHydroxymethylnitrofurazoneIncreased activity against neglected diseases, improved solubility.
Phenytoin3-(Hydroxymethyl)phenytoin estersProdrug strategy to improve solubility and bioavailability.
GluN2B Antagonist (Phenolic)Hydroxymethyl BioisostereMaintained or increased potency with potentially improved metabolic profile.

Conclusion

The hydroxymethyl group is a fundamental building block in biological systems, exerting a disproportionately large influence for its size. Its roles are diverse and critical, ranging from the nuanced control of gene expression through epigenetic modifications to providing the structural and catalytic foundation for proteins and carbohydrates. In the realm of drug discovery, it serves as a powerful tool for medicinal chemists to refine the properties of therapeutic agents. A thorough understanding of the chemical principles and biological contexts governing the interactions of the hydroxymethyl group is therefore indispensable for researchers across the life sciences. The continued development of sophisticated analytical techniques will undoubtedly uncover even more layers to the intricate and vital functions of this essential functional group.

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An In-depth Technical Guide to the Stability and Reactivity of the Cyclopropane Ring in Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and reactivity of the cyclopropane ring in Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate, a key intermediate in the synthesis of various pharmaceuticals, including Montelukast. The inherent ring strain of the cyclopropane moiety, coupled with the geminal substitution of a hydroxymethyl (donor) and a methyl acetate (acceptor) group, imparts a unique chemical profile to this molecule. This document delves into the foundational principles of cyclopropane chemistry, explores the electronic and steric effects of the substituents on ring stability, and elucidates the conditions under which the ring remains intact versus undergoes cleavage. Detailed mechanistic pathways for key reactions, supported by authoritative literature, are presented. Furthermore, this guide offers field-proven experimental protocols for the stability and reactivity analysis of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction: The Enigmatic Cyclopropane Ring

The cyclopropane ring, a three-membered carbocycle, has long fascinated chemists due to its unique bonding and reactivity. The significant deviation of its C-C-C bond angles (60°) from the ideal 109.5° for sp³-hybridized carbons results in substantial angle strain.[1] This is further compounded by torsional strain arising from the eclipsed conformation of its hydrogen atoms. The total ring strain is estimated to be approximately 28 kcal/mol, which significantly weakens the C-C bonds compared to their acyclic counterparts.[1][2] This inherent strain makes cyclopropane and its derivatives more reactive than other cycloalkanes.[2]

The bonding in cyclopropane is often described using the "bent-bond" or "banana-bond" model, where the electron density of the C-C bonds is distributed outside the internuclear axis, giving them partial π-character.[2] This unique electronic structure is central to understanding the reactivity of the cyclopropane ring.

This compound (CAS 142148-13-8) is a functionally rich molecule that features this strained ring system. Its utility as a synthetic intermediate, particularly in the pharmaceutical industry, necessitates a thorough understanding of its stability and the reactivity of its cyclopropane core.[3]

Structural Features and Stability of this compound

The stability of the cyclopropane ring in this compound is dictated by a delicate interplay of its inherent ring strain and the electronic and steric influences of its geminal substituents.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₇H₁₂O₃[3]
Molecular Weight144.17 g/mol [3]
Boiling Point198.1°C at 760 mmHg[3]
Density~1.128 g/cm³[3]
The Donor-Acceptor Paradigm

The key to understanding the reactivity of the cyclopropane ring in the title molecule lies in its classification as a geminal donor-acceptor cyclopropane. The hydroxymethyl group (-CH₂OH) can act as an electron-donating group, while the methyl acetate group (-CH₂CO₂CH₃) is an electron-withdrawing (acceptor) group. This "push-pull" electronic arrangement, although on the same carbon, significantly influences the polarization and stability of the adjacent C-C bonds of the cyclopropane ring.[4][5][6]

Donor-acceptor cyclopropanes are known to be highly susceptible to ring-opening reactions, often facilitated by Lewis acids.[6][7][8][9] The Lewis acid coordinates to the acceptor group, enhancing its electron-withdrawing ability and further polarizing the cyclopropane C-C bond, making it more susceptible to nucleophilic attack or heterolytic cleavage.[6][8]

Reactivity of the Cyclopropane Ring: Preservation vs. Cleavage

The reactivity of this compound can be broadly categorized into two pathways: reactions that preserve the cyclopropane ring and those that lead to its cleavage. The choice of reagents and reaction conditions is paramount in directing the outcome.

Ring-Preserving Reactions

Many common organic transformations can be performed on the functional groups of this compound without disrupting the cyclopropane ring. Careful selection of mild reagents is crucial to avoid undesired ring-opening.[4]

  • Oxidation of the Hydroxymethyl Group: The primary alcohol can be oxidized to the corresponding carboxylic acid.

  • Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a better leaving group (e.g., mesylate or tosylate) and subsequently displaced by a nucleophile.[10]

Experimental Protocol: Selective Reduction of the Ester Group

This protocol describes the reduction of the methyl ester in a cyclopropane-containing molecule to the corresponding alcohol while preserving the cyclopropane ring, using a mild reducing agent.[4]

Materials:

  • This compound (1.0 equiv)

  • Sodium borohydride (NaBH₄) (2.0-3.0 equiv)

  • Methanol or Ethanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thin-layer chromatography (TLC) supplies

  • 1 M HCl or saturated aqueous ammonium chloride for quenching

  • Ethyl acetate or dichloromethane for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Rotary evaporator

  • Flash column chromatography setup

Procedure:

  • Dissolve this compound in anhydrous methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride in small portions to the stirred solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, continue stirring the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Carefully quench the reaction by the slow, dropwise addition of 1 M HCl or saturated aqueous ammonium chloride at 0 °C until gas evolution ceases.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate or dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the resulting diol by flash column chromatography.

Causality of Experimental Choices:

  • Sodium borohydride is chosen as the reducing agent because it is a mild and selective reagent for the reduction of esters and aldehydes, and it typically does not cleave cyclopropane rings.[4]

  • Low temperature (0 °C) is initially used to control the exothermic reaction and minimize potential side reactions, including any propensity for ring-opening.

  • Aprotic workup with quenching is essential to neutralize the borate salts and any remaining reducing agent before extraction.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring, activated by the geminal donor and acceptor substituents, makes this compound susceptible to ring-opening under specific conditions, particularly in the presence of Lewis or Brønsted acids.[11][12]

Lewis acids can coordinate to the carbonyl oxygen of the ester group, enhancing its electron-withdrawing effect and polarizing the C1-C2 and C1-C3 bonds of the cyclopropane ring. This polarization facilitates nucleophilic attack at one of the methylene carbons of the ring, leading to ring cleavage.[6][8] The reaction proceeds through a 1,3-dipole intermediate which can be trapped by various nucleophiles.[6][8][13]

G start This compound la_complex Lewis Acid Coordination to Ester Carbonyl start->la_complex Lewis Acid (e.g., SnCl₄, Yb(OTf)₃) dipole 1,3-Dipole Intermediate (Ring Cleavage) la_complex->dipole product Ring-Opened Product dipole->product nucleophile Nucleophile nucleophile->dipole Trapping

The cyclopropane ring can also be opened via radical pathways. This often involves the formation of a cyclopropylcarbinyl radical, which can undergo rapid ring-opening to a homoallyl radical.[3][14] Such reactions are typically initiated by radical initiators or through photoredox catalysis.[15]

Mechanistic Insights into Reactivity

A deeper understanding of the factors governing the stability and reactivity of the cyclopropane ring in this compound requires a consideration of the potential transition states and intermediates involved in its reactions.

Solvolysis and the Cyclopropylcarbinyl Cation

Derivatives of this compound, where the hydroxyl group is converted to a good leaving group (e.g., a tosylate or mesylate), can undergo solvolysis. This reaction likely proceeds through a cyclopropylcarbinyl cation intermediate.[16][17][18] These non-classical carbocations are known to be highly stabilized and can undergo facile rearrangements, including ring-opening to a homoallyl cation. The ultimate product distribution will depend on the reaction conditions and the nature of the solvent.[19]

Computational Perspectives

Computational studies on substituted cyclopropanes have provided valuable insights into their stability and reactivity. Density Functional Theory (DFT) calculations can be used to determine the bond dissociation energies of the C-C bonds in the cyclopropane ring of this compound.[20][21] Such calculations would likely show that the C1-C2 and C1-C3 bonds are weaker than the C2-C3 bond due to the electronic influence of the geminal substituents. This would explain the regioselectivity observed in ring-opening reactions.

Furthermore, NMR spectroscopic studies, in conjunction with computational modeling, can provide information about the hybridization of the carbon orbitals and the degree of ring strain.[22][23]

Conclusion and Future Outlook

This compound is a molecule of significant synthetic utility, and its chemistry is a fascinating case study in the reactivity of strained ring systems. The stability of its cyclopropane ring is a delicate balance between the inherent ring strain and the electronic effects of its geminal donor and acceptor substituents. While the ring can be preserved under mild reaction conditions that target the functional groups, it is susceptible to cleavage by Lewis acids or under radical conditions.

For drug development professionals, a thorough understanding of the stability of this intermediate under various process conditions is crucial to ensure the integrity of the cyclopropane core in the final active pharmaceutical ingredient. For researchers and scientists, the unique reactivity of this geminal donor-acceptor cyclopropane offers opportunities for the development of novel synthetic methodologies.

Future research in this area could focus on detailed kinetic and computational studies to quantify the stability of the cyclopropane ring in this compound under a range of conditions. Furthermore, exploring the synthetic utility of its ring-opening reactions could lead to the discovery of new molecular scaffolds with potential biological activity.

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  • Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory. (2022). MDPI.
  • Lewis Acid Catalyzed Cascade Reactions of 1,6‐Diynes and 1,6‐Enynes with Vinylidenecyclopropanes. (2009). Sci-Hub.
  • Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. (2022). MDPI.

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The Strategic Role of the [1-(Hydroxymethyl)cyclopropyl]acetonitrile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Appeal of the Strained Ring

The cyclopropyl group, once a mere curiosity of organic chemistry, has firmly established itself as a cornerstone in contemporary drug design.[1][2] Its unique stereoelectronic properties, stemming from its inherent ring strain, offer medicinal chemists a powerful tool to modulate a molecule's pharmacological profile. The rigid, three-dimensional nature of the cyclopropane ring can enforce specific conformations, enhancing binding affinity to biological targets. Furthermore, the increased s-character of its C-H bonds often leads to improved metabolic stability by making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3]

Within this valuable class of building blocks, [1-(hydroxymethyl)cyclopropyl]acetonitrile (Figure 1) has emerged as a particularly versatile scaffold. Its bifunctional nature, possessing both a nucleophilic nitrile group and a hydroxyl group amenable to a wide range of chemical transformations, makes it a strategic starting point for the synthesis of diverse and complex molecular architectures. This guide provides a comprehensive overview of the synthesis, derivatization, and therapeutic applications of compounds derived from this valuable intermediate, with a focus on providing actionable insights and detailed experimental protocols for researchers in the field.

Figure 1: Structure of [1-(hydroxymethyl)cyclopropyl]acetonitrile Synonyms: 2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile CAS Number: 152922-71-9 Molecular Formula: C₆H₉NO Molecular Weight: 111.14 g/mol [4][5]

Part 1: Synthesis of the Core Scaffold: [1-(Hydroxymethyl)cyclopropyl]acetonitrile

The efficient and scalable synthesis of the [1-(hydroxymethyl)cyclopropyl]acetonitrile core is paramount for its utility in drug discovery programs. Several synthetic routes have been developed, often starting from readily available precursors. A common and effective strategy involves the cyclization of a suitably substituted acyclic precursor followed by the introduction of the nitrile and hydroxymethyl functionalities.

One well-documented approach begins with pentaerythritol, which undergoes bromination and acetylation to form an intermediate that is then subjected to a zinc-mediated cyclization.[6][7] The resulting cyclopropyl derivative can then be converted to the target molecule. Another prevalent method involves the use of 3-bromo-neopentyl alcohol, which is cyclized in the presence of zinc powder and a basic catalyst to yield 1-bromomethyl cyclopropyl methanol. Subsequent displacement of the bromide with a cyanide source affords the desired [1-(hydroxymethyl)cyclopropyl]acetonitrile.[5]

Experimental Protocol: Synthesis from 3-Bromo-neopentyl Alcohol

This protocol outlines a two-step synthesis of [1-(hydroxymethyl)cyclopropyl]acetonitrile from 3-bromo-neopentyl alcohol. The first step involves a zinc-mediated cyclization to form 1-bromomethyl cyclopropyl methanol, and the second step is a nucleophilic substitution with cyanide.

Step 1: Synthesis of 1-Bromomethyl Cyclopropyl Methanol

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser, a magnetic stirrer, and a nitrogen inlet.

  • Reagent Addition: Charge the flask with 3-bromo-neopentyl alcohol, an organic solvent (e.g., a mixture of DMF and water), zinc powder, and a basic catalyst (e.g., ammonium chloride).

  • Reaction Conditions: Heat the mixture to reflux (typically 70-80 °C) and maintain for 5-10 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1M HCl) to dissolve any unreacted zinc. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-bromomethyl cyclopropyl methanol, which can be used in the next step without further purification.

Step 2: Synthesis of [1-(Hydroxymethyl)cyclopropyl]acetonitrile

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 1-bromomethyl cyclopropyl methanol in an appropriate organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5]

  • Reagent Addition: Add sodium cyanide or potassium cyanide to the solution. The molar ratio of cyanide to the starting material is typically between 1:1 and 1.3:1.[5]

  • Reaction Conditions: Adjust the pH of the reaction mixture to 9-10 using a base like sodium carbonate.[5] Heat the reaction to 60-80 °C and stir for 5-10 hours, monitoring for completion by GC or TLC.[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench any excess cyanide by carefully adding an oxidizing agent such as sodium hypochlorite (bleach) solution and stirring for a couple of hours.

  • Purification: Extract the product with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield [1-(hydroxymethyl)cyclopropyl]acetonitrile as a light yellow liquid.[5]

Part 2: Key Derivatives and Their Therapeutic Significance

The true value of [1-(hydroxymethyl)cyclopropyl]acetonitrile lies in its ability to serve as a versatile precursor for a wide range of derivatives with significant therapeutic potential. The hydroxyl and nitrile moieties provide orthogonal handles for chemical modification, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties.

Leukotriene D4 (LTD4) Receptor Antagonists: The Montelukast Story

Perhaps the most prominent application of [1-(hydroxymethyl)cyclopropyl]acetonitrile is as a key intermediate in the synthesis of Montelukast (Singulair®), a widely prescribed leukotriene D4 (LTD4) receptor antagonist for the treatment of asthma and allergic rhinitis.[8] Leukotrienes are inflammatory mediators that play a crucial role in the pathophysiology of asthma by inducing bronchoconstriction, mucus secretion, and eosinophil recruitment.[8][9]

The synthesis of Montelukast involves the conversion of [1-(hydroxymethyl)cyclopropyl]acetonitrile to the critical intermediate, [1-(mercaptomethyl)cyclopropyl]acetic acid . This transformation highlights the synthetic utility of both the hydroxyl and nitrile groups of the parent molecule.

The conversion of [1-(hydroxymethyl)cyclopropyl]acetonitrile to [1-(mercaptomethyl)cyclopropyl]acetic acid typically proceeds through a multi-step sequence that involves activation of the hydroxyl group, introduction of a sulfur-containing moiety, and hydrolysis of the nitrile.

G A [1-(Hydroxymethyl)cyclopropyl]acetonitrile B [1-(Mesyloxymethyl)cyclopropyl]acetonitrile A->B MsCl, Et3N C [1-(Acetylthiomethyl)cyclopropyl]acetonitrile B->C KSAc or Thioacetic acid D [1-(Mercaptomethyl)cyclopropyl]acetic acid C->D Hydrolysis (e.g., NaOH, H2O)

Diagram 1: Synthetic route to a key Montelukast intermediate.

This protocol details a common three-step synthesis of [1-(mercaptomethyl)cyclopropyl]acetic acid from [1-(hydroxymethyl)cyclopropyl]acetonitrile.

Step 1: Mesylation of the Hydroxyl Group

  • Reaction Setup: Dissolve [1-(hydroxymethyl)cyclopropyl]acetonitrile in a suitable organic solvent like toluene or dichloromethane in a flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

  • Reagent Addition: Add triethylamine to the solution. Cool the mixture to 0-5 °C in an ice bath. Slowly add methanesulfonyl chloride (MsCl) dropwise, ensuring the temperature remains below 5 °C.[10]

  • Reaction Monitoring: Stir the reaction at this temperature for about an hour. The progress can be monitored by TLC. The product, [1-(cyanomethyl)cyclopropyl]methyl methanesulfonate, is typically used in the next step without isolation.[10]

Step 2: Introduction of the Thioacetate Group

  • Reagent Preparation: In a separate flask, prepare a solution of potassium thioacetate (KSAc) or thioacetic acid and a base like triethylamine in a solvent such as DMF.

  • Nucleophilic Substitution: Add the solution from Step 1 to the thioacetate solution. The reaction is typically carried out at room temperature and stirred for several hours until completion.

  • Work-up and Purification: After the reaction is complete, perform an aqueous work-up. Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude [1-(acetylthiomethyl)cyclopropyl]acetonitrile.

Step 3: Hydrolysis to the Final Product

  • Hydrolysis Conditions: Subject the crude [1-(acetylthiomethyl)cyclopropyl]acetonitrile to basic hydrolysis using an aqueous solution of a strong base like sodium hydroxide. Heat the mixture to reflux for several hours.[11]

  • Acidification and Extraction: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of around 2-3. Extract the product with an organic solvent such as toluene.

  • Purification: Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate. The crude [1-(mercaptomethyl)cyclopropyl]acetic acid can be further purified by crystallization from a suitable solvent system like n-heptane to yield a white solid.[11]

Thiazole and Benzothiazole Derivatives: Exploring New Therapeutic Avenues

Beyond its role in Montelukast synthesis, [1-(hydroxymethyl)cyclopropyl]acetonitrile is a valuable starting material for the preparation of thiazole and benzothiazole-containing compounds.[12] These heterocyclic motifs are considered "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active molecules, including anticancer, antimicrobial, and anti-inflammatory agents.[1][13][14]

The synthesis of these derivatives often involves the conversion of the hydroxymethyl group of the core scaffold into a more reactive electrophile, such as a halide or a sulfonate ester, which can then be reacted with a suitable thioamide or aminothiophenol to construct the thiazole or benzothiazole ring, respectively.

G A [1-(Hydroxymethyl)cyclopropyl]acetonitrile B [1-(Halomethyl)cyclopropyl]acetonitrile A->B Halogenating Agent (e.g., SOCl2, PBr3) C Cyclopropyl-substituted Thiazole B->C D Thioamide D->C

Diagram 2: General pathway to cyclopropyl-thiazole derivatives.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of derivatives from [1-(hydroxymethyl)cyclopropyl]acetonitrile are not extensively published, we can extrapolate from related compound classes. For leukotriene receptor antagonists, the acidic functionality (e.g., carboxylic acid or tetrazole) is crucial for activity. The length and nature of the linker connecting the cyclopropyl moiety to the rest of the molecule also significantly impact potency.[11]

In the context of thiazole and benzothiazole derivatives, the substitution pattern on both the heterocyclic ring and any appended aryl groups can dramatically influence biological activity. For instance, in a series of cyclopropyl-containing thiazole derivatives, variations in the substituents on an adjacent phenyl ring led to significant differences in their antifungal and anticonvulsant activities.[15]

Derivative Class Key Structural Features Observed Biological Activity Reference
Leukotriene D4 AntagonistsCarboxylic acid or bioisostere, appropriate linker lengthPotent antagonism of LTD4-induced bronchoconstriction[11]
Thiazole DerivativesSubstituted aryl groups on the thiazole ringAntifungal, anticonvulsant, and anti-Toxoplasma gondii activity[15]
Benzothiazole DerivativesVaried substituents at the 2-positionAnticancer, antimicrobial, anti-inflammatory[1][13][14]

Table 1: Summary of Biological Activities of Related Derivative Classes

Part 3: Future Perspectives and Conclusion

The [1-(hydroxymethyl)cyclopropyl]acetonitrile scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its proven utility in the synthesis of a blockbuster drug like Montelukast underscores its importance. However, the potential of this versatile building block is far from exhausted.

Future research efforts should focus on the systematic exploration of novel derivatives. The synthesis of libraries of compounds based on this core, particularly incorporating diverse heterocyclic systems like thiazoles, benzothiazoles, oxazoles, and imidazoles, could lead to the discovery of new therapeutic agents in a variety of disease areas. The inherent properties of the cyclopropyl group, such as its ability to enhance metabolic stability and confer conformational rigidity, make this an attractive strategy for lead optimization.

Furthermore, a deeper investigation into the structure-activity relationships of a wider range of derivatives is warranted. Such studies, combining chemical synthesis, biological evaluation, and computational modeling, will provide a clearer understanding of the key molecular interactions that govern the pharmacological activity of these compounds and will guide the rational design of future drug candidates.

References

  • Process for preparation of [1-(mercaptomethyl)
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. 2024.
  • PROCESS FOR THE PREPARATION OF 1-(MERCAPTOMETHYL)-CYCLOPROPANEACETIC ACID. WO/2003/066582.
  • Preparation methods of 1-(mercaptomethyl)
  • Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. Medicinal Chemistry Research. 2018.
  • How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid? Guidechem.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Organic Synthesis. 2023.
  • The Cyclopropyl Group in Medicinal Chemistry.
  • 1-(Hydroxymethyl)cyclopropaneacetonitrile. PubChem.
  • Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. CN103058884B.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. 2023.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. 2023.
  • Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germin
  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. CN113943231A.
  • Metabolism of cyclopropyl groups. Hypha Discovery.
  • [1-(Hydroxymethyl)cyclopropyl]acetonitrile. Santa Cruz Biotechnology.
  • Leukotriene Receptor Antagonists.
  • CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors. British Journal of Pharmacology.
  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Ketone, cyclopropyl methyl. Organic Syntheses.
  • Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiprolifer
  • Neuromodulatory effects of leukotriene receptor antagonists: A comprehensive review. Pharmacological Research. 2024.

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Methodological & Application

The Strategic Utility of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropane Motif as a Cornerstone in Modern Drug Discovery

The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in medicinal chemistry and drug development. Its inherent ring strain and unique electronic properties impart a conformational rigidity that can enhance binding affinity to biological targets and improve metabolic stability.[1] This has led to the incorporation of the cyclopropyl moiety into a diverse array of approved pharmaceuticals. At the heart of synthesizing many of these complex molecules lies a class of versatile building blocks, among which Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate stands out as a pivotal intermediate.

This comprehensive guide delves into the synthesis, characterization, and strategic applications of this compound. We will explore detailed, field-proven protocols for its preparation and subsequent transformations, providing insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic intermediate in their own research endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization.

PropertyValueSource
CAS Number 142148-13-8PubChem
Molecular Formula C₇H₁₂O₃[1]
Molecular Weight 144.17 g/mol [1]
Boiling Point 198.1 °C at 760 mmHg[1]
Density ~1.128 g/cm³[1]

Spectroscopic Analysis:

  • ¹H NMR: The spectrum would be characterized by distinct signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the acetate group (a singlet), the methylene protons of the hydroxymethyl group (a singlet or a multiplet depending on chirality and coupling), and the diastereotopic protons of the cyclopropane ring (a complex multiplet in the upfield region, typically below 1.5 ppm).

  • ¹³C NMR: The carbonyl carbon of the ester would appear around 170-175 ppm. The carbon of the methyl ester would be around 50-55 ppm. The carbons of the cyclopropane ring and the hydroxymethyl and acetate methylene groups would resonate in the aliphatic region.

  • IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the ester at approximately 1735 cm⁻¹, a broad O-H stretch for the alcohol at around 3400 cm⁻¹, and C-H stretching frequencies for the aliphatic and cyclopropyl groups.

  • Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 144.17, with characteristic fragmentation patterns corresponding to the loss of methoxy and hydroxymethyl groups.

Synthetic Pathways to this compound

The synthesis of this key intermediate can be approached through several strategic routes. The choice of a particular pathway often depends on the availability of starting materials, scalability, and desired purity. A common and efficient strategy involves the synthesis of the precursor, [1-(hydroxymethyl)cyclopropyl]acetonitrile, followed by hydrolysis and esterification.

dot

Synthetic_Pathway cluster_0 Route A: From Pentaerythritol cluster_1 Route B: From 1,1-Cyclopropanedimethanol Pentaerythritol Pentaerythritol Tribromoneopentyl_alcohol Tribromoneopentyl Alcohol Pentaerythritol->Tribromoneopentyl_alcohol Bromination Bromomethyl_cyclopropyl_acetate 1-(Bromomethyl)cyclopropyl methyl acetate Tribromoneopentyl_alcohol->Bromomethyl_cyclopropyl_acetate Cyclization & Acetylation Cyanomethyl_cyclopropyl_acetate 1-(Cyanomethyl)cyclopropyl methyl acetate Bromomethyl_cyclopropyl_acetate->Cyanomethyl_cyclopropyl_acetate Cyanation Target_A This compound Cyanomethyl_cyclopropyl_acetate->Target_A Hydrolysis Cyclopropanedimethanol 1,1-Cyclopropanedimethanol Cyclic_sulfite Cyclic Sulfite Derivative Cyclopropanedimethanol->Cyclic_sulfite SOCl₂ Hydroxymethyl_acetonitrile [1-(Hydroxymethyl)cyclopropyl]acetonitrile Cyclic_sulfite->Hydroxymethyl_acetonitrile Cyanide Ring Opening Target_B This compound Hydroxymethyl_acetonitrile->Target_B Hydrolysis & Esterification Key_Transformations Intermediate This compound Aldehyde Methyl 2-[1-formylcyclopropyl]acetate Intermediate->Aldehyde Oxidation (e.g., Swern, PCC) Diol 2-[1-(Hydroxymethyl)cyclopropyl]ethanol Intermediate->Diol Reduction (e.g., LiAlH₄) Protected_Alcohol Protected Alcohol Derivative Intermediate->Protected_Alcohol Protection (e.g., Silyl ether) Montelukast_Synthesis Intermediate This compound Thiol_Intermediate Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate Intermediate->Thiol_Intermediate 1. Activation (e.g., MsCl) 2. Thiolation (e.g., NaSH) Montelukast_Ester Montelukast Methyl Ester Thiol_Intermediate->Montelukast_Ester Nucleophilic Substitution Montelukast_precursor Montelukast Precursor (Mesylate) Montelukast_precursor->Montelukast_Ester Montelukast Montelukast Montelukast_Ester->Montelukast Hydrolysis

Sources

Application Note & Protocol Guide: Selective Oxidation of Hydroxymethyl Groups to Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the R-CH₂OH → R-COOH Transformation

The oxidation of a primary alcohol (hydroxymethyl group) to a carboxylic acid is a fundamental and frequently employed transformation in organic synthesis. Carboxylic acids are critical synthons, serving as versatile precursors for esters, amides, acid chlorides, and other functional groups central to the construction of complex molecules, particularly in the pharmaceutical and materials science industries.[1][2] While seemingly straightforward, this oxidation presents significant challenges related to chemoselectivity, over-oxidation of intermediate aldehydes, and functional group tolerance.[3][4][5]

The overall process involves a four-electron oxidation. This typically proceeds through an aldehyde intermediate, which is then hydrated to a geminal diol before further oxidation to the carboxylic acid.[3][6] The choice of oxidant and reaction conditions is therefore paramount to achieving high yields and purity, especially when working with sensitive or multifunctional substrates.

This guide provides a detailed overview of the most reliable and field-proven protocols for this transformation. It moves beyond a simple listing of reagents to explain the mechanistic rationale behind procedural choices, enabling researchers to select and adapt the optimal method for their specific synthetic challenge.

Choosing Your Oxidative Strategy: A Logic-Based Workflow

Selecting the appropriate oxidation protocol requires careful consideration of the substrate's characteristics, including the presence of other oxidizable groups, acid/base sensitivity, and steric hindrance. The following workflow provides a decision-making framework.

G cluster_start cluster_analysis Substrate Analysis cluster_methods Recommended Protocols cluster_end start Start: Substrate with Primary Alcohol (R-CH₂OH) q1 Substrate is robust? (No acid-sensitive groups, no other oxidizable sites like secondary alcohols, alkenes, etc.) start->q1 q2 Substrate has sensitive functional groups? (e.g., electron-rich aromatics, acid-labile ketals, thioethers) q1->q2 No jones Method 1: Jones Oxidation (Strong, acidic, cost-effective) q1->jones Yes tempo Method 2: TEMPO-based Oxidation (Mild, selective, good for complex molecules) q2->tempo Yes twostep Method 3: Two-Step Oxidation via Aldehyde (High control, avoids harsh oxidants) q2->twostep Yes (Alternative for high control) end_node Target Carboxylic Acid (R-COOH) jones->end_node tempo->end_node twostep->end_node

Caption: Decision workflow for selecting an oxidation protocol.

Protocol I: The Jones Oxidation (For Robust Substrates)

The Jones oxidation is a classic, powerful, and cost-effective method for converting primary alcohols to carboxylic acids.[7][8] It employs Jones reagent—a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone.[3][8] Due to its high acidity and oxidizing strength, this method is best suited for simple, robust substrates that lack acid-sensitive functional groups or other easily oxidizable sites.[7][8]

3.1. Mechanistic Rationale

The reaction proceeds through the formation of a chromate ester from the alcohol and chromic acid (H₂CrO₄), which is formed in situ.[9][10] A base (water) then abstracts a proton from the carbon bearing the ester, leading to an E2-like elimination that forms the aldehyde. In the aqueous acidic medium, the aldehyde is readily hydrated to its geminal diol form, which then reacts similarly with another molecule of chromic acid to be oxidized to the final carboxylic acid.[7][11] The chromium(VI) (orange-red) is reduced to chromium(III) (green), providing a convenient visual indicator of reaction progress.[12][13]

G cluster_mech Jones Oxidation Mechanism A R-CH₂OH (Primary Alcohol) B Chromate Ester Intermediate A->B + H₂CrO₄ C R-CHO (Aldehyde) B->C - H₂O, - H₂CrO₃ D Gem-diol Hydrate R-CH(OH)₂ C->D + H₂O (hydration) E Second Chromate Ester D->E + H₂CrO₄ F R-COOH (Carboxylic Acid) E->F - H₂O, - H₂CrO₃

Caption: Simplified mechanism of Jones Oxidation.

3.2. Experimental Protocol

Safety Warning: Chromium(VI) compounds are highly toxic, carcinogenic, and environmentally damaging. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. All chromium-containing waste must be collected and disposed of according to institutional safety protocols.

  • Reagents & Materials:

    • Primary alcohol substrate

    • Chromium trioxide (CrO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Acetone (reagent grade)

    • 2-Propanol (for quenching)

    • Diethyl ether or Ethyl acetate (for extraction)

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

  • Procedure:

    • Prepare Jones Reagent: In a flask cooled in an ice bath, cautiously and slowly add 25 g of chromium trioxide (CrO₃) to 25 mL of concentrated sulfuric acid (H₂SO₄). Stir until a homogenous slurry is formed. Carefully add 75 mL of deionized water dropwise, ensuring the temperature does not rise excessively. The final volume is approximately 100 mL. This stock solution is stable for months when stored properly.

    • Reaction Setup: Dissolve the primary alcohol (e.g., 10 mmol) in 50 mL of acetone in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the flask to 0-5 °C in an ice bath.

    • Oxidation: Add the prepared Jones Reagent dropwise from the dropping funnel to the stirred alcohol solution. Maintain the temperature below 20 °C.[14] The color of the mixture will change from orange-red to a murky green as the Cr(VI) is reduced.[8] Continue adding the reagent until the orange color persists for about 20-30 minutes, indicating that the alcohol has been consumed.

    • Quenching: After the reaction is complete (as monitored by TLC), quench the excess oxidant by adding 2-propanol dropwise until the orange color turns completely green.

    • Work-up:

      • Pour the reaction mixture into a separatory funnel containing 100 mL of water.

      • Extract the aqueous layer three times with 50 mL portions of diethyl ether or ethyl acetate.

      • Combine the organic extracts and wash with brine (saturated NaCl solution).

      • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

      • Filter and concentrate the solvent under reduced pressure to yield the crude carboxylic acid.

    • Purification: The crude product can be purified by recrystallization or column chromatography as needed.

Protocol II: TEMPO-Catalyzed Oxidations (For Sensitive Substrates)

For complex molecules with sensitive functional groups, nitroxyl radical catalysts like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) offer a remarkably mild and selective alternative.[15][16] These reactions operate under neutral or slightly basic conditions, preserving acid-labile groups. The general scheme involves a catalytic cycle where TEMPO is oxidized to the active N-oxoammonium salt, which in turn oxidizes the alcohol. A stoichiometric (terminal) oxidant is required to regenerate the N-oxoammonium salt.

4.1. The Anelli-Zhao Protocol (TEMPO/NaOCl/NaClO₂)

A highly effective and widely used variant is the Anelli protocol, later modified by Zhao to be more robust.[15][17] This system uses catalytic sodium hypochlorite (NaOCl, bleach) to generate the active oxidant from TEMPO, with stoichiometric sodium chlorite (NaClO₂) acting as the terminal oxidant.[15][18] This combination is efficient and minimizes side reactions like chlorination that can occur when using bleach alone.[17]

4.2. Mechanistic Rationale

The catalytic cycle begins with the oxidation of TEMPO by the terminal oxidant (e.g., generated from NaOCl) to the N-oxoammonium ion. This electrophilic species then reacts with the primary alcohol. A base-assisted deprotonation at the carbinol carbon follows, leading to the formation of the aldehyde and the reduced hydroxylamine form of TEMPO. The hydroxylamine is then re-oxidized to TEMPO, completing the cycle. The aldehyde is hydrated in the aqueous medium and is subsequently oxidized to the carboxylic acid via a similar cycle.[17]

4.3. Experimental Protocol

  • Reagents & Materials:

    • Primary alcohol substrate

    • TEMPO (or 4-acetamido-TEMPO for easier removal)

    • Sodium hypochlorite solution (NaOCl, commercial bleach, ~5-8%)

    • Sodium chlorite (NaClO₂)

    • Sodium phosphate monobasic (NaH₂PO₄) or sodium bicarbonate (NaHCO₃) buffer

    • Acetonitrile (CH₃CN) and Dichloromethane (CH₂Cl₂) or Ethyl Acetate

    • Sodium sulfite (Na₂SO₃) for quenching

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Reaction Setup: In a round-bottom flask, dissolve the primary alcohol (e.g., 5 mmol) in a mixture of acetonitrile (25 mL) and a pH 6.7 buffer (15 mL, prepared from NaH₂PO₄). Add TEMPO (0.05 mmol, 1 mol%).

    • Oxidation: To the stirred solution, add sodium chlorite (NaClO₂, 7.5 mmol, 1.5 equiv). Then, add a solution of sodium hypochlorite (NaOCl, ~0.1 mmol, 2 mol%) dropwise. The reaction is often mildly exothermic, and a slight yellow-orange color may appear.

    • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

    • Quenching: Once the starting material is consumed, cool the mixture to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.

    • Work-up:

      • Acidify the mixture to pH 3-4 with 1 M HCl.

      • Extract the product with three portions of dichloromethane or ethyl acetate.

      • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

      • Filter and remove the solvent in vacuo.

    • Purification: Purify the resulting carboxylic acid by appropriate methods (recrystallization or chromatography).

Protocol III: Two-Step Oxidation via Aldehyde (Maximum Control & Selectivity)

For exceptionally delicate substrates or when direct oxidation methods yield side products, a two-step approach offers the highest level of control.[6][12] This involves the initial mild oxidation of the primary alcohol to the aldehyde, which can often be isolated, followed by a separate, highly selective oxidation of the aldehyde to the carboxylic acid.

Step 1: Alcohol → Aldehyde Mild, anhydrous oxidation conditions are required to stop the reaction at the aldehyde stage.[6] Common reagents include:

  • PCC (Pyridinium Chlorochromate): A Cr(VI) reagent that works in anhydrous dichloromethane (CH₂Cl₂).[19][20]

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides clean and rapid oxidations at room temperature.[19]

  • Swern Oxidation: Uses oxalyl chloride or trifluoroacetic anhydride with DMSO at low temperatures (-78 °C).

Step 2: Aldehyde → Carboxylic Acid (The Pinnick Oxidation) The Pinnick oxidation is the premier method for converting aldehydes to carboxylic acids due to its exceptional mildness and functional group tolerance.[21] It uses sodium chlorite (NaClO₂) buffered at a slightly acidic pH.[21][22] A scavenger, typically 2-methyl-2-butene, is added to consume the reactive hypochlorite (HOCl) byproduct, which could otherwise react with sensitive groups like alkenes or electron-rich rings.[21]

5.1. Experimental Protocol (Pinnick Oxidation)

  • Reagents & Materials:

    • Aldehyde substrate

    • Sodium chlorite (NaClO₂, technical grade ~80% is sufficient)

    • Sodium phosphate monobasic (NaH₂PO₄)

    • 2-methyl-2-butene (scavenger)

    • tert-Butanol (t-BuOH) and water

    • Sodium hydroxide (NaOH) solution for pH adjustment

    • Ethyl acetate for extraction

  • Procedure:

    • Reaction Setup: Dissolve the aldehyde (e.g., 10 mmol) in 100 mL of t-BuOH in a flask. Add 40 mL of 2-methyl-2-butene (a 4-5 fold excess).

    • Buffer and Reagent Addition: In a separate beaker, dissolve sodium chlorite (NaClO₂, 20 mmol, 2 equiv) and sodium phosphate monobasic (NaH₂PO₄, 20 mmol, 2 equiv) in 40 mL of water.

    • Oxidation: Add the aqueous NaClO₂/NaH₂PO₄ solution to the stirred solution of the aldehyde at room temperature. The reaction is typically stirred for 4-12 hours. Monitor by TLC.

    • Work-up:

      • Concentrate the reaction mixture under reduced pressure to remove the t-BuOH and excess scavenger.

      • Add 100 mL of water to the residue and adjust the pH to ~10 with 2 M NaOH to deprotonate the carboxylic acid, making it water-soluble.

      • Wash the aqueous solution with diethyl ether (2 x 50 mL) to remove any neutral organic impurities.

      • Acidify the aqueous layer to pH ~2-3 with 3 M HCl. The carboxylic acid will often precipitate or can be extracted.

      • Extract with ethyl acetate (3 x 75 mL).

      • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the product.

Comparative Summary of Protocols

FeatureJones OxidationTEMPO (Anelli-Zhao)Two-Step (e.g., DMP/Pinnick)
Oxidant Strength Very StrongMildMildest / Most Controlled
Reaction pH Strongly AcidicNeutral to slightly basicNeutral (Step 1), Mildly Acidic (Step 2)
Toxicity/Safety High (Cr(VI) is a carcinogen)Moderate (Bleach/chlorite)Moderate (DMP/solvents)
Cost LowModerateHigh
Functional Group Tolerance Poor (reacts with alkenes, 2° alcohols, acid-labile groups)Excellent (tolerates most groups except thiols)[18]Excellent (Pinnick is highly tolerant)[21][22]
Common Side Reactions Ester formation, degradation of sensitive substrates[6]Chlorination (if bleach is not controlled)Epimerization at α-carbon (less common with Pinnick)[21]
Best For... Simple, robust, acid-stable molecules on a large scale.Complex, multifunctional molecules with acid-labile groups.Highly sensitive substrates where maximum control is needed.

Conclusion

The oxidation of hydroxymethyl groups to carboxylic acids is a cornerstone of modern organic synthesis. While classical methods like the Jones oxidation remain valuable for robust substrates, the development of milder, more selective catalytic systems based on TEMPO and the exceptional reliability of the two-step Pinnick oxidation have empowered chemists to perform this transformation on increasingly complex and delicate molecular architectures. By understanding the mechanistic underpinnings and practical considerations of each protocol outlined in this guide, researchers can confidently select and execute the optimal strategy to advance their synthetic campaigns.

References

  • Wikipedia. Alcohol oxidation. [Link]

  • Sharma, S., & Banerjee, S. (2025). Advancements in Primary Alcohol Oxidation Leading to Carboxylic Acids: A Detailed Review. Current Organic Chemistry, 29(10), 759-793. [Link]

  • Clark, J. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemguide. [Link]

  • Chemistry Steps. Jones Oxidation. [Link]

  • ResearchGate. Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. [Link]

  • Zhao, M., et al. (1999). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Journal of Organic Chemistry, 64(7), 2564-2566. [Link]

  • Chemguide. oxidation of alcohols. [Link]

  • Wikipedia. Pinnick oxidation. [Link]

  • Galkin, M. V., & Krivoshchapov, O. V. (2020). Direct Oxidation of Primary Alcohols to Carboxylic Acids. Thieme. [Link]

  • Organic Chemistry Tutor. Jones Oxidation. [Link]

  • Sciencemadness Wiki. Jones oxidation. [Link]

  • PSIBERG. Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. [Link]

  • Tojo, G., & Fernández, M. (2007). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Springer. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • Bonini, C., et al. (2006). New Functionalised Hydroxymethyl Ketones from the Mild and Chemoselective KMnO4 Oxidation of Chiral Terminal Olefins. European Journal of Organic Chemistry, 2006(1), 80-83. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • De Armas, P. (2007). TEMPO-Mediated Oxidations. Synform. [Link]

  • American Chemical Society. Oxidation of Primary Alcohols to Carboxylic Acids. [Link]

  • Chemistry LibreTexts. The Oxidation of Alcohols. [Link]

  • NROChemistry. Pinnick Oxidation: Mechanism & Examples. [Link]

  • Organic Syntheses Procedure. TEMPO-Catalyzed Oxidation of Alcohols using Iodosobenzene Diacetate. [Link]

  • ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid? [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Sciencemadness Discussion Board. Oxidation of aldehydes to carboxylic acids? [Link]

  • Khan Academy. Oxidation of alcohols I: Mechanism and oxidation states. [Link]

  • Jasperse, J. Chem 360 Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]

  • Chemistry LibreTexts. 17.7: Oxidation of Alcohols. [Link]

  • Kuttruff, C. A., et al. (2014). Chemoselective Hydroxyl Group Transformation: An Elusive Target. ACS Chemical Biology, 9(3), 610-625. [Link]

  • Zhang, S., et al. (2021). Tailoring the Selective Oxidation of Hydroxyl-Containing Compounds via Precisely Tuning the Hydrogen-Bond Strength of Catalyst H-Bond Acceptors. Journal of the American Chemical Society, 143(33), 13236-13244. [Link]

  • Organic Chemistry Tutor. Synthesis of Carboxylic Acids | 4 Must-Know Reactions. [Link]

  • Chemistry Steps. Preparation of Carboxylic Acids. [Link]

  • Arnott, G. (2019). Chemistry 3 Chemoselectivity in oxidation reactions. YouTube. [Link]

  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids. [Link]

  • ResearchGate. Selective oxidation of secondary over primary hydroxyl group. [Link]

Sources

The Strategic Application of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclopropyl Moiety as a Privileged Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the cyclopropyl group has emerged as a powerful and versatile structural motif.[1][2] Its incorporation into drug candidates is a strategic decision aimed at enhancing a range of critical pharmaceutical properties.[3][4] The unique stereoelectronic nature of this small, strained ring system offers medicinal chemists a tool to fine-tune potency, modulate metabolic stability, and improve the overall pharmacological profile of a molecule.[1][3][5] The rigidity of the cyclopropyl ring can lock a molecule into a bioactive conformation, thereby increasing its binding affinity and selectivity for its biological target.[5] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are stronger than those in typical alkanes, making the moiety less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1][6]

Within this context, Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (CAS 142148-13-8) stands out as a key building block and a versatile intermediate in the synthesis of complex pharmaceutical agents.[7] Its structure combines the beneficial properties of the cyclopropyl ring with a reactive hydroxymethyl group, which serves as a handle for further chemical modifications. This application note will provide an in-depth guide to the strategic use of this compound in drug development, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₁₂O₃[7]
Molecular Weight 144.17 g/mol [7]
Boiling Point 198.1°C at 760 mmHg[7]
Density ~1.128 g/cm³[7]
CAS Number 142148-13-8[7]

The presence of both a polar hydroxymethyl group and a more nonpolar methyl ester gives the molecule a balanced solubility profile, making it amenable to a variety of reaction conditions. The strained cyclopropane ring is a key structural feature that imparts conformational rigidity, a desirable trait for enhancing receptor binding affinity.[1][7]

Core Applications in Drug Development: A Versatile Synthetic Intermediate

The primary application of this compound in drug development is as a key intermediate for the synthesis of more complex and biologically active molecules.[7] The hydroxymethyl group is a versatile functional handle that can be readily converted into other functionalities, such as halides, azides, amines, and thiols, allowing for the introduction of diverse pharmacophoric elements.

Case Study: Synthesis of Montelukast

A prominent example of the utility of this compound is its role as a precursor in the synthesis of Montelukast, a leukotriene receptor antagonist used in the treatment of asthma.[7] The synthesis involves the conversion of the hydroxymethyl group to a mercaptomethyl group, which is then coupled with the main quinoline-containing fragment of the drug.[8]

The following diagram illustrates the pivotal role of this compound and its derivatives in the synthesis of Montelukast.

G cluster_0 Synthesis of Key Intermediates cluster_1 Final Drug Synthesis Start 1-(Hydroxymethyl)cyclopropaneacetonitrile Esterification This compound Start->Esterification Esterification Functional_Group_Interconversion Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate Esterification->Functional_Group_Interconversion Tosylation & Thiolation Coupling Coupling Reaction Functional_Group_Interconversion->Coupling Quinoline_Fragment Quinoline-containing fragment Quinoline_Fragment->Coupling Montelukast Montelukast Coupling->Montelukast

Caption: Synthetic pathway to Montelukast highlighting the role of key cyclopropyl intermediates.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of 1-(Hydroxymethyl)cyclopropyl Acetonitrile

This protocol describes the synthesis of a key precursor to this compound, as adapted from patented industrial processes.[9]

Materials:

  • Pentaerythritol

  • Brominating agent (e.g., HBr/H₂SO₄)

  • Acetylating agent (e.g., Acetic Anhydride)

  • Cyanide source (e.g., aqueous Sodium Cyanide)

  • Dimethyl sulfoxide (DMSO)

  • Methyl tert-butyl ether (MTBE)

  • Sodium hydroxide solution (30%)

  • Nitrogen gas for inert atmosphere

Procedure:

  • Bromination of Pentaerythritol: React pentaerythritol with a brominating agent to obtain tribromoneopentanol. This reaction is typically carried out at elevated temperatures.

  • Acetylation: Acetylate the resulting tribromoneopentanol to yield 3-bromo-2,2-bis(bromomethyl)propyl acetate.

  • Cyclization and Cyanation: a. Under a nitrogen atmosphere, dissolve the crude 3-bromo-2,2-bis(bromomethyl)propyl acetate in DMSO. b. Slowly add an aqueous solution of sodium cyanide to the reaction mixture while maintaining the temperature at approximately 40°C. c. After the initial reaction, raise the temperature to 50°C and stir for 2-3 hours.

  • Hydrolysis and Work-up: a. Cool the reaction mixture to 30°C and slowly add a 30% sodium hydroxide solution, maintaining the temperature between 30-40°C. b. After 3 hours, extract the product with MTBE. c. Separate the organic phase and concentrate under reduced pressure to obtain the crude 1-(hydroxymethyl)cyclopropyl acetonitrile.

  • Purification: Purify the crude product by distillation to yield the final product with a purity of >97%.

Protocol 2: Esterification to this compound

This protocol details the conversion of the acetonitrile to the corresponding methyl ester.[7]

Materials:

  • 1-(Hydroxymethyl)cyclopropyl acetonitrile

  • Methanol (anhydrous)

  • Strong acid catalyst (e.g., H₂SO₄ or HCl gas)

  • Base for neutralization (e.g., NaHCO₃)

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 1-(hydroxymethyl)cyclopropyl acetonitrile in anhydrous methanol under an inert atmosphere.

  • Acid Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or bubble anhydrous HCl gas through the solution.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Neutralization and Work-up: a. Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate. b. Extract the product with ethyl acetate. c. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure and purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

Protocol 3: Conversion to Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate

This protocol outlines the conversion of the hydroxymethyl group to the mercaptomethyl group, a key step in the synthesis of Montelukast.[8]

Materials:

  • This compound

  • Thionyl chloride or a sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine or another suitable base

  • A thiol source (e.g., Sodium hydrosulfide or Thioacetic acid followed by hydrolysis)

  • Organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Activation of the Hydroxyl Group: a. Dissolve this compound in an anhydrous organic solvent such as dichloromethane under an inert atmosphere. b. Cool the solution to 0°C and add a base like pyridine. c. Slowly add a solution of p-toluenesulfonyl chloride in the same solvent. d. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Nucleophilic Substitution with a Thiol Source: a. To the activated intermediate, add a solution of the thiol source (e.g., sodium hydrosulfide in a polar aprotic solvent like DMF). b. Heat the reaction mixture as necessary to drive the substitution reaction to completion.

  • Work-up and Purification: a. After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. b. Wash the organic layer, dry it, and concentrate it under reduced pressure. c. Purify the crude product by column chromatography to yield Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate.

The Strategic Advantage of the Cyclopropyl Moiety: A Mechanistic Perspective

The incorporation of the cyclopropyl ring, facilitated by building blocks like this compound, offers several strategic advantages in drug design.

G cluster_0 Pharmacokinetic & Pharmacodynamic Improvements Drug_Molecule Flexible Drug Candidate Cyclopropyl_Incorporation Incorporate Cyclopropyl Moiety Drug_Molecule->Cyclopropyl_Incorporation Improved_Candidate Conformationally Rigid & Metabolically Stable Drug Cyclopropyl_Incorporation->Improved_Candidate Increased_Potency Increased Potency Improved_Candidate->Increased_Potency Metabolic_Stability Enhanced Metabolic Stability Improved_Candidate->Metabolic_Stability Reduced_Off_Target Reduced Off-Target Effects Improved_Candidate->Reduced_Off_Target Improved_PK Improved Pharmacokinetics Improved_Candidate->Improved_PK

Caption: Strategic advantages of incorporating a cyclopropyl group into a drug candidate.

  • Enhanced Potency: The rigid nature of the cyclopropyl ring can pre-organize the molecule into a conformation that is optimal for binding to its biological target, thereby increasing potency.[1]

  • Metabolic Stability: The cyclopropyl group is less prone to metabolic degradation compared to more flexible alkyl chains, leading to an improved pharmacokinetic profile.[5][6]

  • Reduced Off-Target Effects: By enforcing a specific conformation, the cyclopropyl group can improve selectivity for the intended target, reducing the likelihood of off-target interactions and associated side effects.[3]

  • Modulation of Physicochemical Properties: The cyclopropyl group can be used as a bioisosteric replacement for other groups like gem-dimethyl or vinyl groups to fine-tune properties such as lipophilicity and pKa.[1]

Conclusion

This compound is a valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic application allows for the efficient introduction of the beneficial cyclopropyl moiety into drug candidates. The ability to readily derivatize its hydroxymethyl group provides a gateway to a wide array of chemical transformations, making it a key intermediate in the synthesis of complex and effective pharmaceuticals. The protocols and insights provided in this application note are intended to empower researchers and drug development professionals to leverage the full potential of this important synthetic tool.

References

  • G. S. C. R. G. D. A. K. Z. Jurij Svete (2020). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. SynOpen. Available at: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety | Request PDF. ResearchGate. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. Medium. Available at: [Link]

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Bohrium. Available at: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available at: [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available at: [Link]

  • 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. PubChem. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. PubMed. Available at: [Link]

  • CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. Google Patents.
  • US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof. Google Patents.
  • The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. Available at: [Link]

  • US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives. Google Patents.

Sources

Application Note: Synthesis of Montelukast via Cyclopropane-Containing Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of medicinal and process chemistry.

Introduction

Montelukast, marketed as its sodium salt Singulair®, is a potent and selective cysteinyl leukotriene D4 (CysLT1) receptor antagonist. It is a widely prescribed oral medication for the chronic treatment of asthma and the relief of symptoms associated with seasonal allergic rhinitis.[1][2] The molecular structure of Montelukast is characterized by a quinoline core linked to a phenyl group bearing a chiral secondary alcohol and a side chain containing a distinctive cyclopropaneacetic acid moiety linked via a thioether. The synthesis of this complex molecule, particularly the stereoselective construction of the chiral center and the introduction of the cyclopropane side chain, has been a subject of significant research and process optimization in the pharmaceutical industry.[3]

This application note provides a detailed overview and protocols for the synthesis of Montelukast, with a specific focus on strategies that utilize key cyclopropane-containing precursors. We will delve into the rationale behind the chosen synthetic routes, offering insights into reaction mechanisms and process considerations.

Synthetic Strategy Overview

A convergent synthesis is the most common and efficient approach for assembling Montelukast. This strategy involves the preparation of two key advanced intermediates, which are then coupled in the final stages of the synthesis. The two primary building blocks are:

  • The Diol Core (or its activated derivative): This fragment contains the quinoline and biphenyl structures, along with the tertiary alcohol and the chiral secondary alcohol. A common precursor is (S,E)-methyl 2-(3-(3-(2-(7-chloroquinolin-2-yl)vinyl)phenyl)-3-hydroxypropyl)benzoate.[4]

  • The Cyclopropane Side Chain: This is typically 1-(mercaptomethyl)cyclopropaneacetic acid or an ester derivative thereof.[5]

The key bond formation in the final steps is the thioether linkage between these two fragments. This is typically achieved through a nucleophilic substitution reaction where the thiol of the cyclopropane side chain displaces a leaving group on the propyl chain of the diol core.

Visualizing the Convergent Synthesis

Montelukast_Workflow cluster_Diol_Prep Diol Core Preparation cluster_Thiol_Prep Thiol Side-Chain Preparation cluster_Final_Steps Coupling and Final Processing Diol Diol Intermediate Mesylation Mesylation (MsCl, Base, -25°C) Diol->Mesylation Mesylate_Product Activated Mesylate Mesylation->Mesylate_Product Coupling Coupling Reaction (-5°C) Mesylate_Product->Coupling Thiol_Acid 1-(mercaptomethyl) cyclopropaneacetic acid Thiolate_Formation Deprotonation (Base, THF) Thiol_Acid->Thiolate_Formation Thiolate_Anion Thiolate Anion Thiolate_Formation->Thiolate_Anion Thiolate_Anion->Coupling Crude_Montelukast Crude Montelukast Acid Coupling->Crude_Montelukast Purification Purification via Amine Salt Crude_Montelukast->Purification Pure_Acid Pure Montelukast Acid Purification->Pure_Acid Salt_Formation Salt Formation (NaOMe) Pure_Acid->Salt_Formation Final_Product Montelukast Sodium Salt_Formation->Final_Product

Sources

Application Notes and Protocols for the Esterification of 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction and Strategic Importance

2-[1-(hydroxymethyl)cyclopropyl]acetonitrile is a valuable building block in medicinal chemistry and drug development, notably as a key intermediate in the synthesis of pharmacologically active molecules. The presence of a primary alcohol and a nitrile group on a strained cyclopropyl ring offers multiple avenues for chemical modification. The esterification of the primary hydroxyl group is a critical transformation, enabling the synthesis of a diverse range of derivatives with tailored physicochemical and pharmacokinetic properties. These ester derivatives can function as prodrugs, enhancing bioavailability, or as intermediates for further synthetic elaborations.

This guide provides a comprehensive overview of the experimental setup for the esterification of this substrate, with a focus on methods that preserve the integrity of the nitrile and cyclopropyl functionalities. We will delve into the mechanistic rationale for selecting appropriate reaction conditions and provide detailed, field-tested protocols for two highly effective methods: the Steglich esterification and the Mitsunobu reaction.

Mechanistic Considerations: Navigating the Esterification of a Multifunctional Substrate

The chemical architecture of 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile necessitates a careful selection of esterification methodology. The nitrile group is susceptible to hydrolysis under harsh acidic or basic conditions, which precludes the use of classical Fischer esterification that relies on strong acid catalysis at elevated temperatures. Therefore, milder, and more controlled methods are required.

The Steglich Esterification: A Mild and Efficient Approach

The Steglich esterification is a powerful method for forming ester bonds under neutral conditions, making it ideal for substrates with acid-labile functional groups. The reaction employs a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the alcohol.

The key advantages of the Steglich esterification for this application are:

  • Mild Reaction Conditions: The reaction is typically performed at room temperature, minimizing the risk of side reactions.

  • Neutral pH: The absence of strong acids or bases protects the nitrile group from hydrolysis.

  • High Yields: This method is known for its efficiency, often providing high yields of the desired ester.

The Mitsunobu Reaction: An Alternative Strategy

The Mitsunobu reaction provides another excellent route for the esterification of primary and secondary alcohols under mild, neutral conditions.[1] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1] The reaction proceeds via the formation of an alkoxyphosphonium salt, which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion.[1]

For the esterification of 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile, the Mitsunobu reaction offers:

  • Mild and Neutral Conditions: Similar to the Steglich esterification, the Mitsunobu reaction avoids harsh pH conditions.

  • Broad Substrate Scope: It is compatible with a wide range of carboxylic acids.

  • Stereochemical Inversion: While not relevant for this achiral substrate, it is a key feature for chiral alcohols.[1]

A primary consideration with the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide and the reduced azodicarboxylate, which can sometimes complicate purification.

Experimental Protocols

Herein, we provide detailed protocols for the acetylation of 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile to yield 2-[1-(acetoxymethyl)cyclopropyl]acetonitrile as a representative example. These protocols can be adapted for other carboxylic acids with minor modifications.

Materials and Instrumentation
Material/InstrumentGrade/Specification
2-[1-(hydroxymethyl)cyclopropyl]acetonitrile≥95% purity
Acetic AcidGlacial, ACS grade
N,N'-Dicyclohexylcarbodiimide (DCC)≥99%
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%
4-Dimethylaminopyridine (DMAP)≥99%
Triphenylphosphine (PPh₃)≥99%
Diisopropyl azodicarboxylate (DIAD)98%
Dichloromethane (DCM)Anhydrous, ≥99.8%
Acetonitrile (ACN)Anhydrous, ≥99.8%
Tetrahydrofuran (THF)Anhydrous, ≥99.9%
Ethyl acetate (EtOAc)ACS grade
HexanesACS grade
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄
Silica gel for column chromatography230-400 mesh
Rotary evaporator
Magnetic stirrer with stir bars
Standard laboratory glassware
NMR Spectrometer400 MHz or higher
FT-IR Spectrometer

Protocol 1: Steglich Esterification using EDC

This protocol utilizes the water-soluble coupling agent EDC to simplify the purification process by allowing for an aqueous workup to remove the urea byproduct.

Reaction Scheme:

Steglich_Esterification reactant1 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile reagents EDC, DMAP CH2Cl2, rt reactant1->reagents reactant2 Acetic Acid reactant2->reagents product 2-[1-(acetoxymethyl)cyclopropyl]acetonitrile reagents->product

Caption: Steglich esterification of 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile.

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration).

  • Addition of Reagents: To the stirred solution, add acetic acid (1.2 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).

  • Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) portion-wise over 5 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the ester product should appear.

  • Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2 x volume), saturated aqueous NaHCO₃ (2 x volume), and brine (1 x volume).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ester.

Protocol 2: Mitsunobu Reaction

This protocol offers an alternative mild esterification method.

Reaction Scheme:

Mitsunobu_Reaction reactant1 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile reagents PPh3, DIAD THF, 0 °C to rt reactant1->reagents reactant2 Acetic Acid reactant2->reagents product 2-[1-(acetoxymethyl)cyclopropyl]acetonitrile reagents->product

Caption: Mitsunobu reaction for the synthesis of the target ester.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile (1.0 eq), triphenylphosphine (PPh₃) (1.5 eq), and acetic acid (1.2 eq). Dissolve the solids in anhydrous tetrahydrofuran (THF) (approximately 0.1 M concentration).

  • Initiation of Reaction: Cool the solution to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise over 10-15 minutes. A color change and/or the formation of a precipitate may be observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: The crude residue contains the desired product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Direct purification by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes is often effective. Alternatively, to remove some of the byproducts before chromatography, the crude residue can be triturated with a mixture of diethyl ether and hexanes, which may cause the triphenylphosphine oxide to precipitate.

Characterization of Starting Material and Product

Note: The following spectral data are predicted and should be used as a guide for characterization. Experimental data should be obtained for confirmation.

2-[1-(hydroxymethyl)cyclopropyl]acetonitrile (Starting Material)
PropertyValue
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Appearance Colorless to pale yellow oil or solid
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 3.55 (s, 2H, -CH₂OH), 2.50 (s, 2H, -CH₂CN), 1.60 (br s, 1H, -OH), 0.70-0.80 (m, 2H, cyclopropyl CH₂), 0.50-0.60 (m, 2H, cyclopropyl CH₂)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 119.0 (CN), 68.0 (-CH₂OH), 25.0 (-CH₂CN), 18.0 (quaternary cyclopropyl C), 12.0 (cyclopropyl CH₂)
IR (neat, cm⁻¹) ν ~3400 (br, O-H), ~2950 (C-H), ~2250 (C≡N)
2-[1-(acetoxymethyl)cyclopropyl]acetonitrile (Product)
PropertyValue
Molecular Formula C₈H₁₁NO₂
Molecular Weight 153.18 g/mol
Appearance Colorless oil
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.05 (s, 2H, -CH₂OAc), 2.55 (s, 2H, -CH₂CN), 2.10 (s, 3H, -COCH₃), 0.75-0.85 (m, 2H, cyclopropyl CH₂), 0.55-0.65 (m, 2H, cyclopropyl CH₂)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 171.0 (C=O), 118.5 (CN), 69.0 (-CH₂OAc), 25.0 (-CH₂CN), 21.0 (-COCH₃), 17.5 (quaternary cyclopropyl C), 12.5 (cyclopropyl CH₂)
IR (neat, cm⁻¹) ν ~2950 (C-H), ~2250 (C≡N), ~1740 (C=O, ester), ~1240 (C-O, ester)

Troubleshooting and Field-Proven Insights

  • Incomplete reaction (Steglich): Ensure all reagents are anhydrous. If the reaction stalls, an additional portion of EDC (0.5 eq) can be added.

  • Byproduct removal (Steglich): If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in DCM and can be removed by filtration before the aqueous workup. However, some DCU may remain in solution, complicating purification. The use of EDC is highly recommended for easier purification.

  • Byproduct removal (Mitsunobu): Triphenylphosphine oxide can be challenging to remove completely by chromatography. Trituration with a non-polar solvent or using a modified phosphine reagent designed for easier removal can be beneficial.

  • Low Yields: The primary alcohol in the starting material is sterically accessible, so low yields may indicate issues with reagent quality or reaction conditions (e.g., presence of water).

  • Purification challenges: Both the starting material and the ester product are relatively polar. If standard silica gel chromatography is problematic, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.

Workflow Diagram

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Prep Assemble Glassware (Dry and Inert) Reagents Measure Reactants & Solvents Prep->Reagents Mix Combine Reactants in Anhydrous Solvent Reagents->Mix Initiate Add Coupling Reagents (0 °C to rt) Mix->Initiate Monitor Monitor by TLC Initiate->Monitor Workup Aqueous Wash/ Extraction Monitor->Workup Dry Dry Organic Layer (e.g., MgSO4) Workup->Dry Concentrate Remove Solvent (Rotary Evaporation) Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterize Product (NMR, IR, MS) Purify->Characterize

Caption: General workflow for the esterification of 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile.

References

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • Organic Synthesis. Mitsunobu reaction. [Link] (Please note that a direct link to a specific Mitsunobu reaction page on Organic Syntheses was not available, but it is a general resource for such procedures).

  • Grokipedia. Steglich esterification. [Link]

  • J&K Scientific. 2-(1-(Hydroxymethyl)cyclopropyl)acetonitrile product page. [Link]

Sources

Application Note & Protocol Guide: Asymmetric Synthesis of (S)- and (R)-Cyclopropylglycine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Cyclopropylglycine in Modern Drug Discovery

Cyclopropylglycines are conformationally constrained amino acid analogues that have garnered significant interest in medicinal chemistry and drug development. Their rigid cyclopropyl moiety introduces unique stereochemical features that can enhance binding affinity, improve metabolic stability, and modulate the pharmacological properties of peptides and small molecule drugs. The stereochemistry of the cyclopropylglycine unit is often critical for biological activity, making enantiomerically pure forms of both (S)- and (R)-cyclopropylglycine highly sought-after building blocks. This guide provides detailed protocols and the underlying scientific principles for the asymmetric synthesis of cyclopropylglycine, focusing on practical and reliable methods starting from cyclopropyl derivatives.

Core Synthetic Strategies: A Comparative Overview

The asymmetric synthesis of cyclopropylglycine can be broadly categorized into three main approaches: the use of chiral auxiliaries, catalytic asymmetric synthesis, and enzymatic resolution. Each strategy offers distinct advantages and is suited for different research and development needs.

  • Chiral Auxiliary-Mediated Synthesis: This classical yet robust approach involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the desired enantiomerically enriched product.

  • Catalytic Asymmetric Synthesis: This modern and highly efficient method utilizes a chiral catalyst to control the stereochemistry of the reaction. A small amount of the catalyst can generate a large quantity of the chiral product, making this approach highly atom-economical and suitable for large-scale synthesis.

  • Enzymatic Resolution: This technique employs enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. Enzymatic methods are often highly selective and operate under mild conditions.

This guide will focus on a chiral auxiliary-based method, specifically the Evans' oxazolidinone chemistry, due to its reliability, high diastereoselectivity, and well-documented procedures.

Part 1: Chiral Auxiliary-Mediated Asymmetric Synthesis via Evans' Oxazolidinone

This section details the synthesis of (S)-cyclopropylglycine using an Evans' chiral auxiliary. The key principle of this method is the diastereoselective alkylation of a chiral N-acyloxazolidinone. The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the desired stereocenter.

Experimental Workflow Overview

cluster_0 Step 1: Acylation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Azide Displacement cluster_3 Step 4: Hydrolysis & Final Product A Evans' Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) C N-Acylation Reaction (n-BuLi, THF, -78 °C) A->C B Cyclopropanecarbonyl Chloride B->C D N-Acyl Oxazolidinone C->D Product from Step 1 F Diastereoselective Bromination (NaHMDS, THF, -78 °C) D->F E Brominating Agent (N-Bromosuccinimide) E->F G alpha-Bromo Imide F->G Product from Step 2 I SN2 Reaction (DMF) G->I H Sodium Azide (NaN3) H->I J alpha-Azido Imide I->J Product from Step 3 K Hydrolysis (LiOH, H2O2) J->K L Reduction of Azide (H2, Pd/C) K->L M (S)-Cyclopropylglycine L->M

Figure 1: Workflow for the asymmetric synthesis of (S)-cyclopropylglycine using an Evans' chiral auxiliary.

Detailed Protocol: Synthesis of (S)-Cyclopropylglycine Methyl Ester

This protocol is adapted from the work of Evans et al. and provides a reliable method for the synthesis of enantiomerically pure cyclopropylglycine derivatives.

Materials and Reagents:

  • (4R,5S)-(+)-4-Methyl-5-phenyl-2-oxazolidinone

  • Cyclopropanecarbonyl chloride

  • n-Butyllithium (n-BuLi) in hexanes

  • Sodium bis(trimethylsilyl)amide (NaHMDS)

  • N-Bromosuccinimide (NBS)

  • Sodium azide (NaN3)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H2O2)

  • Palladium on carbon (Pd/C, 10%)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions

  • Inert atmosphere (Nitrogen or Argon)

Step 1: Acylation of the Chiral Auxiliary

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolution: Dissolve the auxiliary in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath) and add n-BuLi (1.05 eq) dropwise. Stir for 30 minutes.

  • Acylation: Add cyclopropanecarbonyl chloride (1.1 eq) dropwise to the lithium salt solution at -78 °C.

  • Quenching and Work-up: After stirring for 1-2 hours, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-acyl oxazolidinone.

Step 2: Diastereoselective Bromination

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the N-acyl oxazolidinone (1.0 eq) and dissolve in anhydrous THF.

  • Enolate Formation: Cool the solution to -78 °C and add NaHMDS (1.1 eq) dropwise. Stir for 30 minutes to form the sodium enolate.

  • Bromination: Add a solution of N-Bromosuccinimide (NBS) (1.2 eq) in anhydrous THF dropwise at -78 °C.

  • Work-up: After 1 hour, quench the reaction with saturated aqueous sodium thiosulfate. Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude α-bromo imide is often used in the next step without further purification.

Step 3: Azide Displacement

  • Setup: Dissolve the crude α-bromo imide (1.0 eq) in anhydrous DMF.

  • Displacement: Add sodium azide (NaN3) (3.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into water and extract with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting α-azido imide by flash column chromatography.

Step 4: Auxiliary Cleavage and Azide Reduction

  • Hydrolysis: Dissolve the α-azido imide (1.0 eq) in a mixture of THF and water. Cool to 0 °C and add aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

  • Work-up: Stir the reaction at 0 °C for 4 hours. Quench with aqueous sodium sulfite. Acidify the aqueous layer with HCl and extract with ethyl acetate to isolate the chiral auxiliary. The aqueous layer contains the azido acid.

  • Reduction: To the aqueous solution of the azido acid, add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).

  • Final Product Isolation: Filter the reaction mixture through Celite to remove the catalyst. The filtrate containing the desired (S)-cyclopropylglycine can be purified by crystallization or ion-exchange chromatography.

Part 2: Catalytic Asymmetric Synthesis

For large-scale production, catalytic asymmetric methods are often preferred. A notable example is the rhodium-catalyzed asymmetric cyclopropanation of alkenes with ethyl diazoacetate, followed by hydrolysis and functional group manipulations.

Reaction Mechanism Overview

cluster_0 Catalyst Activation cluster_1 Carbene Formation cluster_2 Asymmetric Cyclopropanation cluster_3 Final Product Synthesis A Rh2(OAc)4 C Active Chiral Rh Catalyst A->C B Chiral Ligand B->C E Rh-Carbene Intermediate C->E Reacts with D Ethyl Diazoacetate D->E G Chiral Cyclopropyl Ester E->G Reacts with F Styrene F->G H Hydrolysis G->H I Functional Group Manipulation H->I J Enantiopure Cyclopropylglycine I->J

Figure 2: General workflow for catalytic asymmetric cyclopropanation.

Troubleshooting and Key Considerations

Issue Potential Cause Recommended Solution
Low Diastereoselectivity in Alkylation Incomplete enolate formation; non-anhydrous conditions; incorrect temperature.Ensure all glassware is flame-dried; use freshly distilled anhydrous solvents; maintain a reaction temperature of -78 °C.
Incomplete Azide Displacement Steric hindrance; poor nucleophilicity of azide.Increase reaction time and/or temperature (e.g., to 40-50 °C); ensure NaN3 is of high purity and dry.
Difficulty in Auxiliary Removal Incomplete hydrolysis.Increase the amount of LiOH and H2O2; extend the reaction time at 0 °C.
Low Yields in Catalytic Cyclopropanation Catalyst deactivation; impurities in reagents.Use freshly prepared or purified reagents; ensure the catalyst is handled under inert conditions.

Conclusion

The asymmetric synthesis of cyclopropylglycine is a critical process for advancing drug discovery and development. The Evans' chiral auxiliary method provides a reliable and highly diastereoselective route to enantiomerically pure cyclopropylglycines, making it an excellent choice for laboratory-scale synthesis. For larger-scale applications, catalytic asymmetric methods offer a more atom-economical and efficient alternative. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully synthesize these valuable chiral building blocks.

References

  • Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of a-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bis-Lactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84. [Link]

  • Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911–935. [Link]

  • Al-Harrasi, A., & Hussain, J. (2010). Asymmetric Synthesis of Cyclopropyl Glycines. Current Organic Chemistry, 14(18), 2059-2075. [Link]

  • Stadler, H., & Kappe, C. O. (2001). The Role of Conformationally Restricted Phenylalanine Analogues in Peptide Research. Current Organic Chemistry, 5(2), 127-151. [Link]

Preparation and Application of [1-(Mercaptomethyl)cyclopropyl]acetic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols and expert insights into the synthesis of [1-(mercaptomethyl)cyclopropyl]acetic acid and its derivatives. Primarily known as a critical intermediate in the production of the anti-asthmatic drug Montelukast, this molecule's unique structural features—a strained cyclopropyl ring coupled with reactive thiol and carboxylic acid moieties—make it a valuable building block in medicinal chemistry.[1][2][3] This document outlines a robust synthetic pathway, discusses the rationale behind key experimental choices, and explores the broader applications of this versatile compound for researchers, scientists, and professionals in drug development.

Introduction: The Significance of a Strained Ring

[1-(Mercaptomethyl)cyclopropyl]acetic acid (MMCAA), with the CAS number 162515-68-6, is a non-naturally occurring compound that has garnered significant attention in the pharmaceutical industry.[1][3] Its molecular architecture, featuring a cyclopropane ring substituted with both a mercaptomethyl and an acetic acid group on the same carbon, presents a unique stereoelectronic profile.[3] This structure is not merely a synthetic curiosity; it is the cornerstone of the sidechain precursor for Montelukast, a potent and selective leukotriene receptor antagonist used in the management of asthma and seasonal allergic rhinitis.[1][2][4][5][6]

The inherent ring strain of the cyclopropane group influences the reactivity and conformation of the molecule, while the thiol and carboxylic acid functional groups provide handles for further chemical transformations.[3] Beyond its established role in Montelukast synthesis, the structural motifs of MMCAA suggest its potential as a scaffold for developing novel enzyme inhibitors, particularly cysteine protease inhibitors, and other bioactive molecules.[3] This guide will provide the necessary protocols and scientific context to empower researchers to synthesize and utilize this important intermediate.

Synthetic Pathway Overview

The most common and industrially scalable synthesis of [1-(mercaptomethyl)cyclopropyl]acetic acid begins with 1,1-cyclopropanedimethanol. The overall strategy involves a series of functional group transformations to introduce the desired mercaptomethyl and acetic acid moieties. The key steps include the formation of a cyclic sulfite, ring-opening, introduction of a nitrile group, and subsequent hydrolysis.

The following diagram illustrates the general synthetic workflow:

SynthesisWorkflow A 1,1-Cyclopropanedimethanol B Cyclic Sulfite Intermediate A->B Thionyl Chloride, Triethylamine C 1-(Hydroxymethyl)cyclopropaneacetonitrile B->C Sodium Cyanide D Mesylated Intermediate C->D Methanesulfonyl Chloride, Triethylamine E 1-(Acetylthiomethyl)cyclopropaneacetonitrile D->E Potassium Thioacetate F [1-(Mercaptomethyl)cyclopropyl]acetic acid E->F Basic Hydrolysis (e.g., NaOH)

Caption: General synthetic workflow for [1-(mercaptomethyl)cyclopropyl]acetic acid.

Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of [1-(mercaptomethyl)cyclopropyl]acetic acid, starting from 1,1-cyclopropanedimethanol. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Synthesis of 1,1-Cyclopropanedimethanol Cyclic Sulfite

The initial step involves the conversion of the diol to a cyclic sulfite using thionyl chloride. This transformation activates the hydroxyl groups, making them amenable to nucleophilic attack in the subsequent step. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction.[4]

Protocol:

  • To a stirred solution of 1,1-cyclopropanedimethanol (1.0 mol) and triethylamine (2.2 mol) in dichloromethane (650 mL) cooled to 0-5 °C in an ice-salt bath, add thionyl chloride (1.1 mol) dropwise, maintaining the temperature below 5 °C.[4]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 200 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclic sulfite as a white solid.

Parameter Value Reference
Starting Material1,1-cyclopropanedimethanol[4]
ReagentsThionyl chloride, Triethylamine[4]
SolventDichloromethane[4]
Temperature0-5 °C[4]
Typical Yield~90%[4]
Synthesis of 1-(Hydroxymethyl)cyclopropaneacetonitrile

The cyclic sulfite is then ring-opened with a cyanide source, such as sodium cyanide. This reaction proceeds via an SN2 mechanism, with the cyanide ion attacking one of the methylene carbons, leading to the formation of the hydroxymethyl-substituted nitrile.

Protocol:

  • In a suitable reaction vessel, dissolve the cyclic sulfite (1.0 mol) in a mixture of dimethylformamide and an organic solvent like toluene or isopropyl acetate.

  • Add sodium cyanide (1.2 mol) to the solution.

  • Heat the reaction mixture to approximately 70-90 °C and stir for 18-40 hours.[4] The higher temperature can significantly reduce the reaction time.[4]

  • Monitor the reaction by TLC or Gas Chromatography (GC) until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(hydroxymethyl)cyclopropaneacetonitrile.

Mesylation and Thioacetate Displacement

The hydroxyl group of the acetonitrile intermediate is a poor leaving group. Therefore, it is converted to a good leaving group, typically a mesylate, by reacting it with methanesulfonyl chloride in the presence of a base.[7] The subsequent displacement with potassium thioacetate introduces the protected thiol group.

Protocol:

  • Dissolve the crude 1-(hydroxymethyl)cyclopropaneacetonitrile (1.0 mol) and triethylamine (1.1 mol) in dichloromethane (400 mL) and cool the mixture to 0-5 °C.[4]

  • Add methanesulfonyl chloride (1.05 mol) dropwise, keeping the temperature below 5 °C.[4]

  • Stir the reaction for 1 hour at this temperature.

  • Wash the mixture with water (2 x 300 mL), dry the organic layer over anhydrous sodium sulfate, and concentrate to give the crude mesylated intermediate as a light-yellow oil.[4]

  • Immediately dissolve the crude mesylate in a suitable solvent like ethanol and add potassium thioacetate (1.2 mol).

  • Heat the mixture to reflux and monitor the reaction until completion.

  • Cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent to extract the product, 1-(acetylthiomethyl)cyclopropaneacetonitrile.

Hydrolysis to [1-(Mercaptomethyl)cyclopropyl]acetic acid

The final step involves the simultaneous hydrolysis of both the nitrile and the thioacetate protecting group under basic conditions. This one-pot reaction is efficient but requires careful control of conditions to avoid oxidation of the resulting free thiol.[8]

Protocol:

  • To a solution of sodium hydroxide (3.75 mol) in water (540 mL), add the crude 1-(acetylthiomethyl)cyclopropaneacetonitrile (0.56 mol) under a nitrogen atmosphere to prevent oxidation.[4][8]

  • Heat the mixture to reflux for approximately 5 hours.

  • Monitor the hydrolysis by a suitable analytical method (e.g., HPLC).

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Carefully acidify the solution to a pH of 2 with concentrated hydrochloric acid.[4]

  • Extract the product with toluene (2 x 300 mL).[4]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a solvent such as n-heptane to yield [1-(mercaptomethyl)cyclopropyl]acetic acid as a white crystalline solid.[1][4]

Parameter Value Reference
AppearanceWhite crystalline solid[1]
Molecular FormulaC6H10O2S[1]
Molecular Weight146.21 g/mol [1][9]
Melting Point42-45 °C[1]
Boiling Point290.1 ± 13.0 °C at 760 mmHg[1]
Purity≥99%[1]

Applications in Drug Development

The primary and most well-documented application of [1-(mercaptomethyl)cyclopropyl]acetic acid is as a key building block for the synthesis of Montelukast.[1][2][4] In the total synthesis of Montelukast, the thiol group of MMCAA participates in a crucial nucleophilic substitution reaction to form the final drug substance.[10]

Application cluster_MMCAA [1-(Mercaptomethyl)cyclopropyl]acetic acid cluster_Applications Applications MMCAA Thiol (-SH) and Carboxylic Acid (-COOH) Functional Groups Montelukast Montelukast Synthesis (Leukotriene Receptor Antagonist) MMCAA->Montelukast Nucleophilic Substitution EnzymeInhibitors Potential Scaffold for Enzyme Inhibitors (e.g., Cysteine Protease Inhibitors) MMCAA->EnzymeInhibitors Structural Mimicry

Caption: Key applications of [1-(mercaptomethyl)cyclopropyl]acetic acid.

The structural features of MMCAA also make it an attractive starting point for the design of other bioactive molecules. The thiol group can act as a nucleophile or be oxidized to form disulfides, while the carboxylic acid provides a handle for amide bond formation or other modifications. Its resemblance to certain amino acid side chains suggests its potential in the development of enzyme inhibitors, where the thiol group can interact with active site residues.[3][11]

Conclusion

[1-(Mercaptomethyl)cyclopropyl]acetic acid is a valuable and versatile intermediate in pharmaceutical chemistry. The synthetic protocols detailed in this guide, derived from established literature, provide a reliable pathway for its preparation. A thorough understanding of the reaction mechanisms and the rationale behind the experimental conditions is key to achieving high yields and purity. While its role in the synthesis of Montelukast is well-established, the unique structural and functional group combination of MMCAA presents exciting opportunities for the discovery of new therapeutic agents.

References

  • Preparation methods of 1-(mercaptomethyl)
  • How to prepare and apply 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid? - FAQ - Guidechem. (URL: )
  • Exploring 2-[1-(Mercaptomethyl)
  • US7271268B1 - Process for preparation of [1-(mercaptomethyl)
  • Identification, Synthesis and Characterization of Impurities of Montelukast Sodium. (URL: )
  • CN103539714A - Preparation methods of 1-(mercaptomethyl)
  • 2-(1-(Mercaptomethyl)cyclopropyl)acetic Acid: A Comprehensive Overview. (URL: )
  • PCT - Googleapis.com. (URL: [Link])

  • 1-Mercaptomethyl-Cyclopropyl-Acetic Acid - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (URL: [Link])

  • US7572930B2 - Process for preparing 1-(mercaptomethyl)
  • Mechanism of Action of Many Drugs Depend on Enzyme Inhibition. (URL: )

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Troubleshooting & Optimization

Optimizing reaction conditions for Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate. As a crucial intermediate in the synthesis of pharmaceuticals like Montelukast, optimizing its preparation is critical for overall yield and purity.[1][2] This document is structured as a series of frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are several established routes, each with distinct advantages and disadvantages. The choice of route often depends on the available starting materials, scalability, and desired purity. Two common strategies are:

  • Two-Step Synthesis from Tribromoneopentyl Alcohol: This method involves the formation of a cyclopropane ring followed by a cyanide displacement and subsequent hydrolysis/esterification. It is well-suited for industrial-scale production due to its relatively high overall yield.[1][3]

  • Modification of 1,1-Bis(hydroxymethyl)cyclopropane: This route involves the selective protection of one hydroxyl group, followed by conversion of the other to an acetonitrile or a related precursor, and finally esterification. While seemingly direct, it can present challenges in achieving selective protection of the hydroxyl groups.[4][5]

A common and effective pathway involves the synthesis of the intermediate 1-(hydroxymethyl)cyclopropylacetonitrile, which is then converted to the target ester.[3][4][5]

Visualizing the General Synthesis Workflow

The following diagram outlines a common synthetic pathway, highlighting the key transformations.

Synthesis_Workflow A Tribromoneopentyl Alcohol B 1-Bromomethylcyclopropyl Methanol A->B  Zn, EDTA  Toluene, Reflux C 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile B->C  NaCN  Alkaline aq. medium D This compound C->D  Methanol, Acid/Base Catalyst  (Esterification)

Caption: A common synthetic route to the target compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Low Yield

Q2: My overall yield is significantly lower than reported in the literature. What are the most likely causes?

Low yields can stem from several factors throughout the synthetic sequence. Here’s a breakdown of common culprits and how to address them:

  • Moisture Contamination: The presence of water can lead to hydrolysis of the ester product and can interfere with intermediate steps.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction, especially during the esterification step.[1]

  • Incomplete Reaction: Reactions may not go to completion if the temperature or reaction time is insufficient.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For the cyanide displacement step, ensure the temperature is maintained at 50–60°C for at least 3 hours.[1] For esterification, temperatures of 60–80°C are often required.[1][6]

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the starting material.

    • Solution: Carefully calculate and measure the molar ratios of all reactants. For instance, in the cyclopropane ring formation from tribromoneopentyl alcohol, the ratio of the alcohol to zinc powder is critical.[3]

  • Losses During Workup and Purification: The product can be lost during extraction or purification steps.

    • Solution: The target molecule has some water solubility. When performing aqueous extractions, ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent (e.g., dichloromethane).[1] Avoid overly aggressive drying or evaporation, which can lead to loss of the product due to its volatility.

Side Product Formation

Q3: I am observing significant side product formation. How can I identify and minimize these impurities?

Side reactions are a common challenge. Here are some frequently observed side products and strategies to mitigate them:

  • Formation of Di-substituted Products: When starting from 1,1-bis(hydroxymethyl)cyclopropane, a common issue is the reaction of both hydroxyl groups, leading to di-acetate or other di-substituted byproducts.[4][7]

    • Solution: This is a challenge of selective protection. A carefully controlled addition of the protecting group or acetylating agent at low temperatures can favor mono-substitution. Alternatively, consider a synthetic route that avoids this symmetrical intermediate.

  • Oxidation of the Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, especially if oxidizing agents are present or if the reaction is exposed to air at high temperatures for extended periods.[1]

    • Solution: Maintain an inert atmosphere during the reaction. Ensure that all reagents are pure and free from oxidizing contaminants.

  • Formation of Acetate Side Products during Workup: Using ethyl acetate as an extraction solvent can sometimes lead to transesterification or the formation of acetate side products, especially if basic or acidic conditions are carried over from the reaction mixture.[8]

    • Solution: Neutralize the reaction mixture to a pH of 6-7 before extraction.[6] Consider using an alternative extraction solvent like dichloromethane or methyl tert-butyl ether.[4]

Experimental Protocols

The following is a representative protocol based on the two-step synthesis from tribromoneopentyl alcohol.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of 1-Bromomethylcyclopropyl Methanol [1]

  • To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add tribromoneopentyl alcohol, zinc powder, and a catalytic amount of disodium EDTA.

  • Add toluene as the solvent.

  • Heat the mixture to reflux at 110–120°C and maintain for 4–6 hours.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove excess zinc and salts.

  • Wash the solids with additional toluene.

  • Combine the filtrates and recover the solvent under reduced pressure to obtain the crude 1-Bromomethylcyclopropyl methanol. The expected yield is approximately 85%.

Step 2: Cyanide Displacement to form 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile [1]

  • In a separate reaction vessel, prepare a solution of sodium cyanide in an alkaline aqueous medium.

  • Add the crude 1-Bromomethylcyclopropyl methanol from Step 1 to the cyanide solution.

  • Heat the mixture to 50–60°C and stir for 3 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the nitrile intermediate. The expected yield is in the range of 78-82%.

Step 3: Esterification to this compound

  • Dissolve the 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile in anhydrous methanol.

  • Add a suitable acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., sodium methoxide).

  • Heat the reaction mixture to reflux (around 60-80°C) and maintain for 2-4 hours.[6]

  • Monitor the reaction for the disappearance of the nitrile and the appearance of the ester product.

  • Cool the reaction mixture and neutralize the catalyst.

  • Remove the methanol under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to obtain the final product.

Summary of Optimized Reaction Conditions

ParameterStep 1: Ring FormationStep 2: CyanationStep 3: Esterification
Temperature 110–120°C[1]50–60°C[1]60–80°C[1][6]
Solvent Toluene[1]Alkaline Aqueous Medium[1]Anhydrous Methanol[6]
Key Reagents Zn powder, disodium EDTA[1]Sodium Cyanide[1]Acid/Base Catalyst
Reaction Time 4–6 hours[1]3 hours[1]2–4 hours[6]
Atmosphere Inert atmosphere recommendedN/AAnhydrous, Inert[1]
Typical Yield ~85%[1]78–82%[1]>75%[1]

Troubleshooting Logic Diagram

This diagram provides a systematic approach to diagnosing and resolving common issues.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Moisture Check for Moisture Contamination (Anhydrous Solvents/Inert Atmosphere) Start->Check_Moisture Check_Completion Verify Reaction Completion (TLC/GC Monitoring) Check_Moisture->Check_Completion No Sol_Moisture Solution: - Oven-dry glassware - Use anhydrous solvents - Maintain inert atmosphere Check_Moisture->Sol_Moisture Yes Check_Workup Review Workup Procedure (pH, Extraction Solvent) Check_Completion->Check_Workup No Sol_Completion Solution: - Increase reaction time/temperature - Re-evaluate catalyst activity Check_Completion->Sol_Completion Yes Analyze_Side_Products Analyze Side Products (NMR, GC-MS) Check_Workup->Analyze_Side_Products No Sol_Workup Solution: - Neutralize before extraction - Use alternative solvent (e.g., DCM) - Perform multiple extractions Check_Workup->Sol_Workup Yes Sol_Side_Products Solution: - Adjust stoichiometry/temperature - Optimize purification method (e.g., column chromatography) Analyze_Side_Products->Sol_Side_Products

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Organic Syntheses. (n.d.). trans 1,2-Bis-(hydroxymethyl)cyclopropane. Retrieved from [Link]

  • Google Patents. (n.d.). US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
  • Google Patents. (n.d.). CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Patsnap. (n.d.). Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Eureka. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (MHCA). This guide is designed for researchers, chemists, and drug development professionals who are working with this critical synthetic intermediate, notably used in the synthesis of Montelukast.[1] Achieving high yields of MHCA can be challenging due to the strained nature of the cyclopropane ring and the bifunctional nature of the molecule. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate common synthetic hurdles.

Section 1: Troubleshooting Common Synthetic Pathways

The synthesis of MHCA can be approached from several angles. We will address the most common routes and the specific issues that can arise with each.

Pathway A: The Kulinkovich-Type Reaction

This is a powerful method for constructing the 1-(hydroxymethyl)cyclopropyl core directly from an ester, such as dimethyl succinate. The reaction utilizes a titanacyclopropane intermediate generated in situ from a Grignard reagent and a titanium(IV) alkoxide catalyst.[2][3][4]

Q1: My Kulinkovich reaction has stalled, or the yield is very low (<30%). What are the most likely causes?

A1: Low yield in a Kulinkovich reaction is a frequent issue, typically pointing to three areas: reagent quality, stoichiometry, or the reaction setup.

  • Grignard Reagent Inactivity: The Grignard reagent (e.g., Ethylmagnesium Bromide, EtMgBr) is the engine of this reaction. Its quality is paramount. Commercial Grignard reagents can degrade upon storage. It is highly recommended to titrate the Grignard solution before use to determine its exact molarity. An insufficient amount of active Grignard reagent is a primary cause of low conversion.

  • Stoichiometry of Reagents: The reaction mechanism involves the formation of a dialkyltitanium species, which then generates the active titanacyclopropane intermediate.[5][6] This process consumes two equivalents of the Grignard reagent relative to the titanium catalyst. A third equivalent is then needed for the cyclopropanation itself. Therefore, a significant excess of the Grignard reagent relative to the starting ester is often required.[4]

  • Moisture and Air Sensitivity: The titanacyclopropane intermediate and the Grignard reagent are extremely sensitive to moisture and atmospheric oxygen. Ensure all glassware is rigorously flame- or oven-dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).[7] Solvents must be anhydrous.

Troubleshooting Steps:

  • Titrate your Grignard reagent immediately before the experiment.

  • Increase the equivalents of Grignard reagent to 3.0-3.5 relative to the ester.

  • Ensure your titanium(IV) isopropoxide is fresh and has been stored under inert gas.

  • Use freshly distilled, anhydrous solvents (e.g., Et₂O, THF).[3]

Q2: I'm observing significant amounts of side products, particularly what appears to be a tertiary carbinamine or a simple ketone. Why?

A2: This issue often arises in variations of the Kulinkovich reaction, such as the Kulinkovich-Szymoniak reaction for making cyclopropylamines from nitriles, but the principles apply here.[8] The formation of these byproducts indicates that the reaction pathway has deviated.

  • Ketone Formation: If the intermediate azatitanacycle (in the case of nitriles) or oxatitanacycle (in the case of esters) is hydrolyzed before cyclization is complete, a ketone will be formed. This can happen during workup if quenching is not controlled.

  • Carbinamine/Alcohol Formation: Using a large excess of the Grignard reagent (e.g., >4 equivalents) can lead to the Grignard reagent attacking the intermediate ketone before it can cyclize, leading to tertiary alcohols.[8]

The balance of reagents is key. The ratio of Grignard reagent to the titanium catalyst influences the concentration of the active titanacyclopropane. A sub-stoichiometric amount of the titanium catalyst can decrease the yield of the desired cyclopropanol and favor these side reactions.[2][8]

Pathway B: Simmons-Smith Cyclopropanation

This classic reaction involves the cyclopropanation of an alkene using an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple.[9][10][11] For synthesizing an MHCA precursor, the starting material would be an allylic alcohol, such as Methyl 4-hydroxy-2-methylenebutanoate.

Q3: My Simmons-Smith reaction is sluggish, and I have a low conversion of my starting allylic alcohol. What's wrong?

A3: The activity of the zinc carbenoid is the most critical factor in a Simmons-Smith reaction.

  • Inactive Zinc-Copper Couple: The zinc must be activated to react with diiodomethane. The "Zn(Cu) couple" is not merely a mixture but an alloy where copper enhances zinc's reactivity. If this couple is old, oxidized, or improperly prepared, the carbenoid will not form efficiently.

  • Coordinating Solvents: The use of basic or coordinating solvents (like THF or ethers in high concentration) can slow down the reaction.[9] These solvents can coordinate to the zinc species, reducing its Lewis acidity and reactivity. Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are recommended.[9]

  • Reagent Purity: The purity of diiodomethane is crucial. Over time, it can decompose, releasing iodine, which gives it a brown or pink color. It should be passed through a plug of alumina or distilled if impure.

Troubleshooting Steps:

  • Prepare a fresh Zn(Cu) couple before the reaction.

  • Switch to a non-coordinating solvent like DCM.

  • Consider using the Furukawa modification (Et₂Zn and CH₂I₂), which often gives more reproducible results and can be more tolerant of functional groups.[10][11]

Q4: The stereochemistry of my cyclopropanation is not what I expected, or I'm getting a mixture of diastereomers. How can I control this?

A4: One of the most powerful features of the Simmons-Smith reaction is its diastereoselectivity when a hydroxyl group is present on an adjacent chiral center. The zinc atom of the carbenoid coordinates to the oxygen of the alcohol, directing the delivery of the methylene group to the same face of the double bond as the hydroxyl group.[12][13][14]

  • Cause of Poor Selectivity: If this coordination is disrupted, selectivity will be lost. This can happen if the substrate's conformation does not allow for effective chelation or if reaction conditions are not optimal. Steric hindrance on the face of the hydroxyl group can also lead to the formation of the anti-product.[12]

  • Improving Selectivity: The Furukawa variant (Et₂Zn/CH₂I₂) is known to enhance this directing effect.[11] Running the reaction at lower temperatures can also improve diastereoselectivity by favoring the more ordered, chelation-controlled transition state.

Pathway C: Nucleophilic Substitution on a Cyclopropyl Precursor

This route often appears in industrial processes and involves starting with a pre-formed cyclopropane ring bearing a leaving group, such as 1-(bromomethyl)cyclopropyl methanol. This is then reacted with a cyanide source to form 2-[1-(hydroxymethyl)cyclopropyl]acetonitrile, followed by hydrolysis and esterification.[1][15]

Q5: My cyanide displacement reaction on 1-(bromomethyl)cyclopropyl methanol is giving a poor yield. What are the key parameters to optimize?

A5: This is an Sₙ2 reaction, and its efficiency depends on standard parameters for this reaction type.

  • Solvent Choice: A polar aprotic solvent like DMF or DMSO is essential to solvate the cation (e.g., Na⁺ or K⁺) of the cyanide salt, leaving a "naked," highly nucleophilic cyanide anion.[1]

  • Temperature Control: The reaction temperature needs to be carefully controlled. While higher temperatures increase the reaction rate, they can also promote side reactions or decomposition. A typical range is 60–80°C.[1][15]

  • pH Control: Maintaining a slightly alkaline pH (around 8-9) is often beneficial for this reaction.[15] This can be achieved by adding a mild base like potassium carbonate (K₂CO₃).

  • Water Content: While some aqueous conditions are reported in patents, it is generally advisable to use anhydrous conditions to prevent hydrolysis of the desired nitrile product and potential side reactions.[1]

Troubleshooting Steps:

  • Ensure your DMF or DMSO is anhydrous.

  • Carefully control the temperature within the 60-80°C range. Monitor by TLC or GC to avoid prolonged heating after the reaction is complete.

  • Add a mild inorganic base like K₂CO₃ to maintain an alkaline environment.

Section 2: General FAQs

Q: How can I effectively purify the final product, this compound?

A: The product is a relatively high-boiling point liquid (approx. 198°C at 760 mmHg).[1]

  • Vacuum Distillation: This is the most common and effective method for purification on a larger scale. Collecting the appropriate fraction under reduced pressure will remove non-volatile impurities and unreacted starting materials.

  • Column Chromatography: For smaller scales or for removing impurities with similar boiling points, silica gel column chromatography is effective. A solvent system like ethyl acetate/hexanes would be a good starting point for elution.

Q: My overall yield is low despite good conversion in the main reaction. Where might I be losing my product?

A: Product loss often occurs during the workup and purification stages.[7]

  • Aqueous Workup: Ensure you perform multiple extractions (at least 3) from the aqueous layer to recover all the product. Back-washing the combined organic layers with brine can help break emulsions and remove water.

  • Drying and Transfer: Be sure to thoroughly rinse the drying agent (e.g., Na₂SO₄ or MgSO₄) with your extraction solvent to recover any adsorbed product. Rinse all glassware used for transfers.[7]

  • Rotary Evaporation: If your product has some volatility, aggressive rotary evaporation (high temperature, very low pressure) can lead to loss. It is better to remove the bulk of the solvent and then use a high-vacuum pump carefully.

Section 3: Visualization & Data

Key Synthetic Pathways Overview

MHCA_Synthesis cluster_0 Pathway A: Kulinkovich Reaction cluster_1 Pathway B: Simmons-Smith cluster_2 Pathway C: Substitution Dimethyl_Succinate Dimethyl Succinate Kulinkovich Kulinkovich Reaction (EtMgBr, Ti(OiPr)4) Dimethyl_Succinate->Kulinkovich Cyclopropanol_Intermediate 1-(Hydroxymethyl) cyclopropanol Kulinkovich->Cyclopropanol_Intermediate Ring_Opening_Esterification Ring Opening & Esterification Cyclopropanol_Intermediate->Ring_Opening_Esterification MHCA Methyl 2-[1-(hydroxymethyl) cyclopropyl]acetate Ring_Opening_Esterification->MHCA Allylic_Alcohol Methyl 4-hydroxy- 2-methylenebutanoate Simmons_Smith Simmons-Smith (CH2I2, Zn(Cu)) Allylic_Alcohol->Simmons_Smith Simmons_Smith->MHCA Bromo_Precursor 1-(Bromomethyl) cyclopropyl methanol Cyanide_Displacement Cyanide Displacement (NaCN, DMF) Bromo_Precursor->Cyanide_Displacement Nitrile_Intermediate 2-[1-(hydroxymethyl) cyclopropyl]acetonitrile Cyanide_Displacement->Nitrile_Intermediate Hydrolysis_Esterification Hydrolysis & Esterification Nitrile_Intermediate->Hydrolysis_Esterification Hydrolysis_Esterification->MHCA

Caption: Overview of major synthetic routes to MHCA.

Kulinkovich Reaction Troubleshooting Logic

Kulinkovich_Troubleshooting start Low Yield in Kulinkovich Reaction q1 Is the Grignard reagent titrated and active? start->q1 a1_no Action: Titrate Grignard or use a fresh batch. q1->a1_no No q2 Is the reaction under a strict inert atmosphere? q1->q2 Yes a1_no->q2 a2_no Action: Flame-dry glassware. Use anhydrous solvents. Maintain Ar/N2 blanket. q2->a2_no No q3 Are you using at least 3 equivalents of EtMgBr? q2->q3 Yes a2_no->q3 a3_no Action: Increase EtMgBr stoichiometry to 3.0-3.5 eq. q3->a3_no No end_node Re-run experiment with optimized conditions. q3->end_node Yes a3_no->end_node

Caption: Decision tree for troubleshooting the Kulinkovich reaction.

Comparison of Synthetic Parameters
ParameterPathway A: KulinkovichPathway B: Simmons-SmithPathway C: Substitution
Key Reagents Grignard Reagent, Ti(OiPr)₄CH₂I₂, Zn(Cu) or Et₂ZnNaCN, Acid/Base
Solvent Ethereal (Et₂O, THF)Non-coordinating (DCM, DCE)Polar aprotic (DMF, DMSO)
Temperature Room Temperature0 °C to Room Temperature60-80 °C
Key Challenge Reagent stoichiometry & inertnessZinc activation & carbenoid stabilityReaction kinetics & workup
Primary Side Reaction Reduction, tertiary alcohol formationEthyl-adduct (Furukawa), methylationDimerization, hydrolysis

Section 4: Optimized Experimental Protocol Example

Protocol: Simmons-Smith Cyclopropanation of Methyl 4-hydroxy-2-methylenebutanoate

Disclaimer: This protocol is a representative example. All reactions should be performed by qualified personnel with appropriate safety precautions.

  • Zinc-Copper Couple Activation: In a 250 mL flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add Zinc powder (10.0 g, 153 mmol) and Copper(I) Chloride (1.0 g, 10.1 mmol). Heat the flask gently with a heat gun under a stream of nitrogen until the mixture becomes free-flowing. Allow to cool to room temperature.

  • Reaction Setup: Add anhydrous dichloromethane (DCM, 80 mL) to the flask.

  • Reagent Addition: To the stirred suspension, add a solution of diiodomethane (16.4 g, 61.2 mmol) in DCM (20 mL) dropwise over 20 minutes. A gentle reflux may be observed. After the addition is complete, stir the mixture for an additional 30 minutes at room temperature. The mixture should become grayish.

  • Substrate Addition: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of Methyl 4-hydroxy-2-methylenebutanoate (5.0 g, 34.7 mmol) in DCM (20 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC analysis.

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 50 mL).

  • Workup: Dilute the mixture with diethyl ether (100 mL). Filter the mixture through a pad of celite to remove the solid zinc salts, washing the filter cake with additional diethyl ether (3 x 30 mL). Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) and then brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation or flash column chromatography (e.g., 30% Ethyl Acetate in Hexanes) to afford pure this compound.

References

  • Kulinkovich Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Kulinkovich Reaction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • Kulinkovich reaction. (2023, September 26). In Wikipedia. Retrieved from [Link]

  • Simmons-Smith Reaction. (n.d.). NROChemistry. Retrieved from [Link]

  • Kulinkovich Reaction [Video]. (2022, June 4). YouTube. Retrieved from [Link]

  • Kulinkovich reaction. (n.d.). Grokipedia. Retrieved from [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2022, October 26). National Institutes of Health. Retrieved from [Link]

  • Simmons–Smith reaction. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Simmons–Smith reaction – cyclopropanation of alkenes. (n.d.). OrgoSolver. Retrieved from [Link]

  • TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. (2019, August 16). University of Pittsburgh. Retrieved from [Link]

  • Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. (2015, October 2). Chemistry Stack Exchange. Retrieved from [Link]

  • CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Google Patents.
  • Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile. (n.d.). Eureka | Patsnap. Retrieved from [Link]

  • Kulinkovich-Szymoniak Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Reaction Pathways of the Simmons−Smith Reaction | Request PDF. (2001). ResearchGate. Retrieved from [Link]

  • Troubleshooting: How to Improve Yield. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Simmons-Smith reaction. (n.d.). chemeurope.com. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (MHCA). This molecule is a critical building block in the synthesis of various pharmaceutical agents, most notably Montelukast.[1] The purity of this intermediate is paramount, as impurities can lead to downstream reaction failures, the formation of difficult-to-remove by-products, and potential safety concerns in the final active pharmaceutical ingredient (API).[2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It is designed to provide you not just with protocols, but with the underlying chemical principles to empower you to make informed decisions during your purification process.

Section 1: Understanding Your Crude Product - The First Step to Purity

Effective purification begins with a thorough understanding of what you are trying to remove. The impurity profile of your crude MHCA will depend heavily on the synthetic route employed.

FAQ: What are the most common impurities I should expect in my crude MHA?

The impurity profile of crude this compound is primarily dictated by its synthesis, which often involves the hydrolysis of a nitrile precursor or esterification.[1] You should anticipate the presence of unreacted starting materials, reagents, solvents, and side-reaction products.

Table 1: Common Impurities and Their Origins

Impurity NameChemical StructureLikely OriginRecommended Analytical Detection
1-(Hydroxymethyl)cyclopropylacetonitrileC₆H₉NOIncomplete hydrolysis of the nitrile precursor.[1][4]GC-MS, HPLC-UV, IR (presence of -C≡N stretch)
1-(Bromomethyl)cyclopropyl methanolC₅H₉BrOUnreacted starting material from an upstream step.[1]GC-MS, TLC with staining
[1-(Mercaptomethyl)cyclopropyl]acetic acidC₆H₁₀O₂SA common precursor for Montelukast synthesis, potential cross-contamination.[5]LC-MS
2-[1-(Hydroxymethyl)cyclopropyl]acetic acidC₆H₁₀O₃Hydrolysis of the methyl ester group during reaction or workup.HPLC-UV, LC-MS
Solvents (e.g., Toluene, DMF, Methanol)VariesReaction or extraction solvents not fully removed.[6]GC-Headspace, ¹H NMR
Inorganic Salts (e.g., NaCN, K₂CO₃)VariesRemnants from reagents used in synthesis.[1][6]Conductivity, Ash testing (if necessary)

Section 2: Choosing Your Primary Purification Strategy

The choice of purification technique is a critical decision based on the scale of your synthesis, the nature of the impurities, and the desired final purity. MHCA is a liquid at room temperature with a relatively high boiling point (~198°C at 760 mmHg), making it amenable to several methods.[1]

FAQ: How do I decide between distillation, chromatography, and crystallization for purifying MHCA?

Your decision should be guided by a logical workflow that considers the physical properties of your crude material and the impurities you need to remove.

Below is a decision-making workflow to guide your choice.

Purification_Workflow A Crude MHCA Product B Are major impurities non-volatile (salts, polymers)? A->B C Is the product thermally stable below ~200°C? B->C No J Simple Filtration or Aqueous Wash B->J  Yes D Are boiling points of product & impurities significantly different (>25°C)? C->D Yes F Column Chromatography (Silica Gel) C->F No (Decomposition Risk) E Fractional Vacuum Distillation D->E Yes D->F No (Co-distillation) G Is product a solid or can it be derivatized to a solid? F->G Purity still low H Crystallization / Recrystallization G->H Yes I Consider Preparative HPLC G->I No

Caption: Decision workflow for selecting a purification technique.

  • Start with an Aqueous Wash: If inorganic salts are a primary concern, a simple liquid-liquid extraction (e.g., ethyl acetate and brine) can be a highly effective first step to remove them before committing to a more intensive technique.

  • Fractional Vacuum Distillation: This is the preferred method for large-scale purification if the impurities have significantly different boiling points from MHCA and the product is thermally stable.[2] The high boiling point of MHCA necessitates distillation under reduced pressure to prevent thermal degradation.[1]

  • Flash Column Chromatography: This is the most versatile technique for removing impurities with similar volatilities but different polarities.[7] Given the hydroxyl and ester functionalities, MHCA is moderately polar, making it well-suited for silica gel chromatography. This is often the method of choice for research-scale quantities or when high purity is required.

  • Crystallization: Since MHCA is a liquid, direct crystallization is not feasible. However, if you have a stubborn impurity, you could consider derivatizing the hydroxyl group to form a solid ester (e.g., a benzoate or p-nitrobenzoate), which could then be purified by recrystallization, followed by removal of the protecting group. This is a multi-step process and typically reserved for producing highly pure analytical standards.

Section 3: Troubleshooting Common Purification Techniques

This section addresses specific problems you may encounter during the purification process.

Flash Column Chromatography

Q: My product is co-eluting with an unknown impurity on the silica column. How can I improve the separation?

A: Co-elution occurs when two compounds have very similar affinities for the stationary phase in a given mobile phase.

  • Causality: The polarity of your impurity is likely very close to that of MHCA. This could be an isomer or a related ester.

  • Troubleshooting Steps:

    • Adjust Solvent Polarity: Your primary tool is to change the eluent composition. If you are using a standard system like Hexane/Ethyl Acetate, try systematically decreasing the polarity (i.e., reducing the percentage of Ethyl Acetate). This will increase the retention time of all compounds and may enhance the separation between closely eluting spots.

    • Change Solvent System: If adjusting polarity fails, switch to a solvent system with different chemical properties. For example, replace Ethyl Acetate with Dichloromethane/Methanol. The different solvent-solute interactions can alter the elution order and improve resolution.

    • Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, the amount of crude material should be no more than 1-5% of the mass of the silica gel.

    • Consider a Different Stationary Phase: While silica gel is standard, for very difficult separations, consider using a different stationary phase like alumina or a reverse-phase C18 silica gel, which separates compounds based on hydrophobicity rather than polarity.[8]

Q: I'm seeing significant tailing of my product peak, leading to broad fractions and poor purity. What is the cause?

A: Peak tailing is often caused by strong, non-ideal interactions between your compound and the stationary phase.[8]

  • Causality: The free hydroxyl group on MHCA can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[8] This can lead to a slow, continuous "bleeding" of the compound down the column instead of a sharp band.

  • Troubleshooting Steps:

    • Add a Polar Modifier: Add a small amount (0.1-1%) of a polar modifier like triethylamine or acetic acid to your eluent.

      • Triethylamine: If the tailing is due to interaction with acidic silanol groups, a basic modifier will compete for these sites, allowing your compound to elute more symmetrically.[8]

      • Acetic Acid: If your crude product contains basic impurities, adding a small amount of acid can protonate them, changing their polarity and potentially improving the peak shape of your target compound.

    • Ensure Proper Packing: An improperly packed column with channels or cracks will lead to poor flow dynamics and band broadening. Ensure your silica slurry is homogenous and well-settled before loading your sample.

Fractional Vacuum Distillation

Q: My product appears to be darkening or decomposing in the distillation flask. How can I prevent this?

A: Darkening is a sign of thermal degradation. The strained cyclopropane ring and ester functionality can be sensitive to prolonged high temperatures.[8]

  • Causality: The pot temperature required to vaporize a high-boiling liquid can be high enough to initiate decomposition pathways, especially if non-volatile acidic or basic impurities are present to act as catalysts.

  • Troubleshooting Steps:

    • Increase the Vacuum: The most effective way to lower the boiling point is to decrease the pressure. Ensure your vacuum pump is in good condition and all joints in your apparatus are well-sealed. Use a high-quality vacuum gauge to monitor the pressure accurately.

    • Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr apparatus is ideal. It minimizes the residence time of the compound at high temperatures by distilling it over a very short path.

    • Buffer the Crude Material: If you suspect acidic or basic impurities are catalyzing the decomposition, add a small amount of a non-volatile buffer like potassium carbonate (if acidic impurities are suspected) before starting the distillation.

Table 2: Approximate Boiling Point of MHCA at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760198
20~140-145[9]
5~110-115
1~85-90
Note: These are estimates. The actual boiling point will depend on the purity of the material and the efficiency of the vacuum system.
Crystallization

Q: My purified MHCA is an oil, but I need a solid for long-term storage or further reaction. What are my options?

A: While MHCA itself is a liquid, you can often form a solid derivative that is easily purified by crystallization. This is a common strategy in pharmaceutical development for obtaining materials of exceptionally high purity.[7]

  • Strategy: Derivatization to a Solid Ester

    • Reaction: React the hydroxyl group of your purified MHCA with a suitable acid chloride, such as 3,5-dinitrobenzoyl chloride or p-toluoyl chloride, in the presence of a base like pyridine.

    • Crystallization: These derivatives are often high-melting crystalline solids. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to remove any remaining impurities.[7]

    • Hydrolysis: Once the derivative is of the desired purity, the ester can be hydrolyzed back to the parent alcohol (MHCA) under controlled basic conditions (e.g., K₂CO₃ in methanol).[10]

  • Protocol: Developing a Crystallization Method for the Derivative

    • Solvent Screening: In small vials, test the solubility of your solid derivative in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexanes) at room temperature and at boiling.

    • Identify a Suitable Single Solvent: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[7]

    • Develop a Two-Solvent System: If no single solvent is ideal, use a two-solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (the saturation point). Add a drop or two of the good solvent to clarify, then allow the solution to cool slowly.[7]

    • Induce Crystallization: If crystals do not form on cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Isolation and QC: Isolate the crystals by filtration, wash with a small amount of cold "poor" solvent, and dry under vacuum. Check the purity by HPLC and melting point. The mother liquor can be concentrated to obtain a second crop of crystals.[11]

Section 4: Final Purity Assessment

Never assume a purification procedure was successful. Always validate the purity of your final product with appropriate analytical methods.

FAQ: How do I confirm the purity and identity of my final batch of this compound?

A combination of chromatographic and spectroscopic techniques is essential for a complete picture of your product's quality.

  • Purity Assessment (Quantitative):

    • Gas Chromatography (GC-FID): Excellent for assessing purity and detecting volatile impurities, including residual solvents.

    • High-Performance Liquid Chromatography (HPLC-UV/DAD): The workhorse for purity analysis of non-volatile organic impurities. A purity level of >99% is often achievable and desirable for pharmaceutical intermediates.

  • Identity Confirmation (Qualitative):

    • ¹H and ¹³C NMR Spectroscopy: Provides unambiguous confirmation of the chemical structure. Check for the absence of impurity signals.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (O-H stretch around 3400 cm⁻¹, C=O stretch around 1730 cm⁻¹).

By combining a logical purification strategy with diligent troubleshooting and robust analytical validation, you can confidently and consistently produce high-purity this compound for your research and development needs.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Cyclopropane-Containing Alkaloids.
  • Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development.
  • Benchchem. (n.d.). This compound | CAS 142148-13-8.
  • Tayan Consulting. (n.d.). Picking the best purification method for your API can be a tricky challenge.
  • Google Patents. (n.d.). US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives.
  • ResearchGate. (2008). Crystallization Behavior of Fatty Acid Methyl Esters.
  • PharmExcel Consulting. (2024). The Complete Guide to Active Pharmaceutical Ingredients (APIs).
  • Sunil Kumar, I.V., Anjaneyulu, G.S.R., & Hima Bindu, V. (n.d.). Identification, Synthesis and Characterization of Impurities of Montelukast Sodium.
  • Patsnap. (n.d.). CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile.
  • Organic Chemistry Portal. (n.d.). Methyl Esters.
  • Google Patents. (n.d.). US3011954A - Separation of methanol and methyl acetate.
  • Google Patents. (n.d.). CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile.
  • Organic Syntheses. (n.d.). A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane.

Sources

Technical Support Center: Troubleshooting Side Product Formation in the Synthesis of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate is a valuable building block in modern organic synthesis, most notably as a key intermediate in the production of the leukotriene receptor antagonist Montelukast.[1] Its synthesis, while achievable through several established routes, is often plagued by the formation of characteristic side products that can complicate purification and reduce overall yield. The unique strained cyclopropane ring and bifunctional nature (hydroxyl and ester groups) of the molecule present specific challenges.[1]

This guide provides researchers, chemists, and process development professionals with a comprehensive troubleshooting framework. Structured as a series of frequently asked questions (FAQs), it moves beyond simple procedural steps to explain the mechanistic origins of common impurities and offers field-proven strategies for their mitigation and removal.

Troubleshooting Guide & FAQs

FAQ 1: My reaction to form the cyclopropanol precursor via the Kulinkovich reaction has low yield and generates significant gaseous byproducts. What is the likely cause?

Answer: This is a classic issue encountered during the Kulinkovich cyclopropanation, a powerful method for converting esters into cyclopropanols using a Grignard reagent and a titanium(IV) alkoxide catalyst.[2][3] The productive reaction pathway involves the in-situ formation of a titanacyclopropane intermediate from the titanium alkoxide and two equivalents of a Grignard reagent (e.g., EtMgBr), which then reacts with your starting ester.[4][5]

Causality of Side Product Formation: The primary cause of low yield and excess gas evolution (ethene, in the case of EtMgBr) is a non-productive side reaction involving the key titanacyclopropane intermediate.[2] If the stoichiometry is not carefully controlled, or if local concentrations fluctuate during addition, the titanacyclopropane can react with unconsumed titanium(IV) isopropoxide. This reaction leads to the formation of two equivalents of inactive titanium(III) isopropoxide and releases ethene, consuming your reactive intermediate without forming the desired product.

Troubleshooting & Mitigation Strategy:

  • Strict Stoichiometric Control: The ratio of Grignard reagent to the titanium catalyst is critical. A common approach is to use a slight excess of the Grignard reagent relative to the ester, but the ratio to the titanium catalyst must be precise to favor the formation of the dialkyltitanium species that leads to the titanacyclopropane.[2]

  • Slow Reagent Addition: Add the Grignard reagent dropwise to a cooled solution of the ester and titanium catalyst.[3] This maintains a low concentration of the Grignard reagent, preventing side reactions and controlling the exotherm.

  • Catalyst Choice: Some studies have shown that using alternative titanium catalysts, such as titanium tetramethoxide, can minimize the formation of side products in certain Kulinkovich reactions.[6]

  • Inert Atmosphere: The reaction is highly sensitive to air and moisture. Ensure all glassware is oven-dried, and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

Diagram 1: Kulinkovich Reaction - Productive vs. Non-Productive Pathways

Kulinkovich_Pathway ester Starting Ester product Desired Cyclopropanol ester->product Productive Alkylation grignard 2 eq. EtMgBr dialkyl_ti Et2Ti(OiPr)2 grignard->dialkyl_ti ti_iv Ti(OiPr)4 ti_iv->dialkyl_ti titanacyclopropane Titanacyclopropane Intermediate dialkyl_ti->titanacyclopropane - Ethane titanacyclopropane->product Productive Alkylation ti_iii 2 eq. Ti(III) Species (Inactive) titanacyclopropane->ti_iii Non-Productive Side Reaction ethene Ethene Gas (Byproduct) titanacyclopropane->ethene Non-Productive Side Reaction ethane Ethane ti_iv_excess Excess Ti(OiPr)4 ti_iv_excess->ti_iii Non-Productive Side Reaction ti_iv_excess->ethene Non-Productive Side Reaction

Caption: Productive vs. non-productive pathways in the Kulinkovich reaction.

FAQ 2: Following Fischer esterification of 2-[1-(hydroxymethyl)cyclopropyl]acetic acid, my product is heavily contaminated with the starting acid. How can I improve this?

Answer: This is a common outcome for the Fischer esterification, which is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[7] The reaction establishes an equilibrium between reactants (acid, alcohol) and products (ester, water).[8] Without intervention, the reaction often stops with significant starting material remaining.

Causality of Incomplete Reaction: The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials via hydrolysis. According to Le Châtelier's Principle, to favor ester formation, you must either increase the concentration of a reactant or remove a product.[8]

Troubleshooting & Mitigation Strategy:

  • Use Excess Alcohol: The most straightforward method is to use the alcohol (in this case, methanol) as the solvent. A large excess shifts the equilibrium position far towards the product side.[7]

  • Water Removal:

    • Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark apparatus can be used to physically remove the water as it forms, driving the reaction to completion.

    • Dehydrating Agents: Adding a chemical drying agent like molecular sieves to the reaction can sequester the water as it is produced.

  • Purification Protocol: To remove the unreacted carboxylic acid from your crude product, a simple acid-base extraction is highly effective. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral ester product remains in the organic layer.

FAQ 3: I'm observing a high molecular weight impurity by MS, roughly double the mass of my product. What could this be?

Answer: This high molecular weight species is almost certainly a dimer, formed via an intermolecular side reaction.

Causality of Dimer Formation: The dimer is a linear polyester formed when the primary hydroxyl group of one molecule of this compound acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester group on a second molecule. This process, known as transesterification, displaces a molecule of methanol and forms a new ester bond linking the two units. This reaction is catalyzed by either residual acid or base, particularly at elevated temperatures.

Troubleshooting & Mitigation Strategy:

  • Temperature Control: Avoid excessive heating during the final reaction step and subsequent purification (e.g., distillation).

  • Neutralize Promptly: After an acid- or base-catalyzed synthesis, ensure the reaction mixture is thoroughly neutralized during workup before any concentration or heating steps.

  • Protecting Groups: In multi-step syntheses where harsh conditions are unavoidable, consider protecting the hydroxyl group (e.g., as a silyl ether) early in the sequence and deprotecting it as the final step.

  • Purification: The dimer is significantly less volatile and more polar than the monomeric product. It can typically be separated effectively using flash column chromatography or vacuum distillation.

Experimental Protocol: Purification of this compound from Acidic Impurities

This protocol describes a self-validating method to remove the common side product, 2-[1-(hydroxymethyl)cyclopropyl]acetic acid, from the desired ester product.

Objective: To isolate the neutral ester from the acidic starting material via liquid-liquid extraction.

Materials:

  • Crude product mixture containing the ester and residual carboxylic acid.

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product (1.0 eq.) in ethyl acetate (10-20 volumes). Transfer the solution to a separatory funnel.

  • Basic Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release CO₂ gas that evolves from the acid-base neutralization. Shake for 1-2 minutes.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

    • Self-Validation Point: Test the pH of the drained aqueous layer. It should be basic (pH > 8), confirming that the base was in excess and capable of neutralizing all the acid impurity.

  • Repeat Wash: Repeat the basic wash (Step 2 & 3) one more time to ensure complete removal of the acid.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate salts. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and begins the drying process by removing bulk water. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous MgSO₄ (approx. 1/10th of the liquid volume). Swirl the flask. If the MgSO₄ clumps together, add more until some remains free-flowing, indicating all water has been absorbed.

  • Filtration & Concentration: Filter the solution to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh ethyl acetate to ensure complete recovery. Concentrate the filtrate using a rotary evaporator to yield the purified ester product.

  • Final Analysis: Analyze the final product by ¹H NMR or LC-MS to confirm the absence of the carboxylic acid starting material.

Summary of Potential Side Products

Side Product NameChemical StructureMolecular Weight ( g/mol )Recommended Detection Method
2-[1-(hydroxymethyl)cyclopropyl]acetic acidHOCH₂-c(C₂H₄)-CH₂COOH130.14¹H NMR (absence of -OCH₃ peak, presence of broad -COOH peak), LC-MS, Titration
2-[1-(hydroxymethyl)cyclopropyl]acetamideHOCH₂-c(C₂H₄)-CH₂CONH₂129.16¹H NMR (presence of broad -NH₂ peaks), LC-MS, IR (amide C=O stretch ~1650 cm⁻¹)
Dimer (Polyester)Product-O-C(=O)-CH₂-c(C₂H₄)-CH₂OH258.30MS (look for [M+H]⁺ or [M+Na]⁺ at ~259 or ~281), GPC, LC-MS
EtheneCH₂=CH₂28.05Headspace GC-MS (from Kulinkovich reaction)

Diagram 2: Troubleshooting and Purification Flowchart

Caption: Decision flowchart for purification of the target molecule.

References

  • Methyl 2-[1-(hydroxymethyl)
  • Kulinkovich reaction. Wikipedia.
  • Kulinkovich Reaction. Organic Chemistry Portal.
  • Kulinkovich Cyclopropanation. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • An improved synthesis of 1-methylcyclopropanol using the Kulinkovich reaction. PubMed.
  • Kulinkovich Reaction: Mechanism & Examples. NROChemistry.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Esterific

Sources

Technical Support Center: Industrial Scale Production of 1-Hydroxymethyl Cyclopropyl Acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial scale production of 1-hydroxymethyl cyclopropyl acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this critical intermediate. Here, we address common challenges through a series of troubleshooting guides and frequently asked questions, grounded in established scientific principles and practical industry insights.

Section 1: Synthesis Route Selection and Optimization

The successful industrial production of 1-hydroxymethyl cyclopropyl acetic acid begins with the selection of an optimal and scalable synthesis route. Several methodologies have been reported, each with distinct advantages and challenges.

Question: What are the primary synthesis routes for 1-hydroxymethyl cyclopropyl acetic acid, and what are the key considerations for industrial scale-up?

Answer: There are several established routes for synthesizing 1-hydroxymethyl cyclopropyl acetic acid, a key intermediate for pharmaceuticals like Montelukast.[1][2] When selecting a route for industrial production, key considerations include cost of raw materials, process safety, reaction efficiency, and ease of purification.

Two common routes are:

  • The Grignard Route: This method often starts with a protected bromomethyl cyclopropane derivative, such as bromomethyl cyclopropyl acetate. This undergoes a Grignard reaction with magnesium, followed by carboxylation with carbon dioxide and subsequent hydrolysis to yield the final product.[1][3]

  • The Cyanide Route: This pathway frequently involves the synthesis of the intermediate [1-(hydroxymethyl)cyclopropyl]acetonitrile.[2][4][5] This intermediate is then hydrolyzed to the desired carboxylic acid. The starting materials for the acetonitrile intermediate can vary, with some processes utilizing pentaerythritol or 1,1-cyclopropane dimethanol.[2][6]

Comparative Analysis of Synthesis Routes:

FeatureGrignard RouteCyanide Route
Starting Materials Bromomethyl cyclopropyl acetate, Magnesium, CO2Pentaerythritol, 1,1-cyclopropane dimethanol, Sodium/Potassium Cyanide
Key Advantages Fewer synthesis steps, potentially higher yield.[3]Utilizes lower-cost starting materials in some variations.[4][6]
Key Challenges Grignard reaction initiation can be sensitive; moisture control is critical.Involves highly toxic cyanides, requiring stringent safety protocols.[1][4] Can have more complex work-up procedures.[4]
Industrial Suitability Favorable due to fewer steps and avoidance of highly toxic reagents.[3]Requires specialized handling facilities for cyanides; can be cost-effective if safety is well-managed.

Section 2: Troubleshooting the Grignard Reaction Step

The Grignard reaction is a cornerstone of one of the main synthesis routes, but it is notoriously sensitive to reaction conditions, especially at a large scale.

Question: My Grignard reaction is failing to initiate or giving low yields at pilot scale. What are the common causes and troubleshooting steps?

Answer: Failure to initiate a Grignard reaction is a frequent issue during scale-up. The primary culprit is often the presence of moisture or impurities that quench the highly reactive Grignard reagent.

Troubleshooting Protocol for Grignard Reaction Initiation:

  • Ensure Absolute Anhydrous Conditions:

    • Solvents: Use solvents like tetrahydrofuran (THF) or diethyl ether with very low water content. Consider passing the solvent through a column of activated alumina before use.

    • Glassware and Reactors: Ensure all reactors and addition funnels are thoroughly dried, either by oven drying or by performing a nitrogen purge and vacuum cycle.

    • Reagents: Magnesium turnings should be of high purity and activated if necessary. Carbon dioxide used for carboxylation must be dried before introduction.[3]

  • Activation of Magnesium:

    • The surface of magnesium can have a passivating oxide layer. Mechanical stirring can help, but chemical activation is often more effective.

    • Initiators: Small amounts of initiators like elemental iodine or red aluminum can be added to the magnesium suspension to activate the surface.[1] The initiation temperature is typically between 25-30°C.[1]

  • Temperature Control:

    • The reaction is exothermic. Once initiated, the temperature needs to be carefully controlled, typically between 5-10°C, to prevent side reactions.[1][3] Inadequate cooling capacity is a common scale-up challenge.[7]

Workflow for Troubleshooting Grignard Reaction Initiation:

Caption: Decision tree for troubleshooting Grignard reaction failures.

Section 3: Hydrolysis and Product Isolation Challenges

The final steps of hydrolysis and purification are critical for achieving the desired product purity and yield.

Question: During the final hydrolysis and work-up, I am experiencing product loss and difficulties in crystallization. How can I optimize this stage?

Answer: Product loss and crystallization issues during work-up often stem from pH control, solvent selection, and temperature management.

Key Troubleshooting Points for Hydrolysis and Isolation:

  • pH Adjustment: After hydrolysis of the ester (often under basic conditions with NaOH or KOH), the reaction mixture must be carefully acidified to protonate the carboxylate and precipitate the 1-hydroxymethyl cyclopropyl acetic acid.[1][3]

    • Problem: If the pH is too low, it can lead to side reactions. If it's too high, the product will remain dissolved as its salt.

    • Solution: Use a controlled addition of hydrochloric acid to bring the pH to a range of 1-2.[3] Monitor the temperature closely during acidification, keeping it below 15°C to prevent degradation.[3]

  • Solvent Extraction:

    • Problem: Inefficient extraction leads to significant product loss in the aqueous phase.

    • Solution: Ethyl acetate is a commonly used solvent for extraction.[3] Perform multiple extractions with smaller volumes of solvent rather than a single extraction with a large volume to maximize recovery. Combine the organic layers for subsequent drying and concentration.

  • Crystallization:

    • Problem: The product oils out or forms a fine powder that is difficult to filter.

    • Solution: Control the rate of cooling and agitation during crystallization. The concentration step post-extraction should be done under reduced pressure at a temperature not exceeding 30°C to prevent thermal degradation.[1][3] Seeding the solution with a small amount of pure product can promote the formation of well-defined crystals.

Section 4: Impurity Profile and Management

For any pharmaceutical intermediate, understanding and controlling the impurity profile is non-negotiable for regulatory compliance and the quality of the final drug product.

Question: What are the common impurities in the synthesis of 1-hydroxymethyl cyclopropyl acetic acid and how can they be minimized?

Answer: Common impurities can arise from starting materials, side reactions, or degradation.

Common Impurities and Mitigation Strategies:

Impurity TypePotential SourceMitigation Strategy
Unreacted Starting Materials Incomplete reaction (e.g., bromomethyl cyclopropyl acetate).Optimize reaction time and temperature. Ensure proper stoichiometry of reagents.
By-products from Grignard Reaction Dimerization of the Grignard reagent (Wurtz-type coupling).Maintain a low reaction temperature and ensure slow, controlled addition of the halide.
Over-alkylation/Side reactions Reaction of the Grignard reagent with the ester group of another molecule.Use a non-reactive protecting group for the hydroxyl function if this becomes a significant issue.
Degradation Products High temperatures during work-up or distillation.Maintain strict temperature control, especially during solvent removal and crystallization.[3]

Analytical Monitoring: High-Performance Liquid Chromatography (HPLC) is the standard method to monitor the purity of 1-hydroxymethyl cyclopropyl acetic acid and quantify impurities.[1][3] Develop a robust HPLC method early in the process development to track the formation and clearance of impurities.

Section 5: Scale-Up and Safety Considerations

Transitioning a process from the laboratory to an industrial plant introduces significant safety and engineering challenges.[7]

Question: What are the primary safety concerns when scaling up the production of 1-hydroxymethyl cyclopropyl acetic acid?

Answer: The primary safety concerns depend on the chosen synthesis route.

  • For the Grignard Route:

    • Exothermic Reaction: The Grignard reaction is highly exothermic. A failure in cooling systems can lead to a runaway reaction. Ensure the reactor has adequate cooling capacity and a reliable control system.

    • Flammable Solvents: The use of ether or THF requires explosion-proof equipment and strict control of ignition sources.

    • Quenching: The quenching of unreacted Grignard reagent is also highly exothermic and must be done slowly and with adequate cooling.

  • For the Cyanide Route:

    • Extreme Toxicity: Sodium or potassium cyanide is acutely toxic. All handling must be done in a well-ventilated area with appropriate personal protective equipment.[4] An emergency response plan for cyanide exposure is mandatory.

    • Acidification: Adding acid to a solution containing cyanide salts will generate highly toxic hydrogen cyanide gas. The process must be designed to prevent this, for instance, by ensuring the cyanide is fully reacted or removed before any acidification step.

General Scale-Up Workflow:

Sources

Minimizing hydrolysis during esterification reactions

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Minimizing Hydrolysis During Esterification Reactions >

Welcome to the Technical Support Center dedicated to a critical aspect of synthetic chemistry: minimizing hydrolysis during esterification reactions. As researchers, scientists, and professionals in drug development, achieving high yields and purity is paramount. Esterification, a cornerstone reaction in organic synthesis, is fundamentally an equilibrium process. The presence of its byproduct, water, can significantly hinder progress by promoting the reverse reaction—hydrolysis. This guide is structured to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively. Here, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a major issue in esterification?

A1: Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol.[1] Esterification is a reversible reaction where a carboxylic acid and an alcohol combine to form an ester and water.[2] The presence of water, a product of this reaction, can drive the equilibrium back towards the starting materials, a phenomenon explained by Le Chatelier's principle.[2] This reverse reaction, hydrolysis, directly reduces the yield of the desired ester.[2] Therefore, to achieve high conversion rates, it is crucial to remove water as it is formed.[2][3]

Q2: What are the primary laboratory techniques to remove water during an esterification reaction?

A2: The most common methods employed in a laboratory setting to remove water and drive the esterification equilibrium towards the product side include:

  • Azeotropic Distillation: This technique utilizes a solvent (an entrainer), such as toluene or hexane, that forms a low-boiling azeotrope with water.[2][4] The azeotrope is distilled off, and upon condensation, the water separates from the immiscible solvent in a specialized piece of glassware called a Dean-Stark apparatus.[2][5]

  • Use of Drying Agents (Desiccants): A chemical drying agent, like molecular sieves or anhydrous salts (e.g., Na₂SO₄, MgSO₄), is added directly to the reaction mixture.[1][2] These agents absorb the water as it is produced.[1] In some cases, the acid catalyst itself, such as concentrated sulfuric acid, can also function as a dehydrating agent.[6]

  • Using an Excess of a Reactant: Employing a large excess of one of the reactants, typically the less expensive alcohol, can also shift the equilibrium to favor the formation of the ester.[7][8]

Q3: How do I select the most appropriate water removal method for my specific esterification?

A3: The selection of a water removal method is contingent on several factors, including the boiling points of your reactants and the desired ester, the scale of your reaction, and the available laboratory equipment. For instance, azeotropic distillation with a Dean-Stark apparatus is highly effective for reactions conducted at temperatures that allow for the distillation of the water-entrainer azeotrope.[9] The use of drying agents like molecular sieves is beneficial for reactions where distillation is not feasible or for smaller-scale experiments.[10]

Q4: Can the reaction temperature influence the extent of hydrolysis?

A4: Yes, temperature plays a dual role. Higher temperatures generally increase the rate of the esterification reaction.[10][11] However, elevated temperatures can also accelerate the rate of the reverse hydrolysis reaction, especially if water is not effectively removed.[12][13] Therefore, it is essential to find an optimal temperature that promotes a reasonable reaction rate without significantly favoring hydrolysis.[14]

Troubleshooting Guides

Guide 1: Low Ester Yield Due to Suspected Hydrolysis

Problem: You are experiencing a lower than expected yield of your ester product, and you suspect hydrolysis is the culprit.

Causality Analysis: Low yields in esterification are often a direct consequence of the reaction equilibrium not being sufficiently shifted towards the product side. This is typically due to the accumulation of water in the reaction mixture.

Troubleshooting Steps:

  • Verify Anhydrous Conditions: Ensure that all your reagents and solvents are thoroughly dried before starting the reaction. The presence of water from the outset will immediately hinder the forward reaction.[12]

  • Implement or Optimize Water Removal:

    • If using a Dean-Stark apparatus:

      • Confirm that the temperature of the reaction is high enough to distill the water-entrainer azeotrope.[9]

      • Ensure the condenser is functioning efficiently to condense the vapors.[15]

      • Check for any leaks in your glassware setup.

    • If using a desiccant:

      • Ensure you are using a sufficient quantity of the drying agent.

      • Consider the compatibility of the desiccant with your reaction conditions (e.g., molecular sieves can be degraded by strong acids).[16]

  • Increase the Excess of One Reactant: If feasible, increase the molar excess of the alcohol. This can significantly drive the equilibrium towards the ester.[8] Studies have shown that increasing the excess of alcohol from an equimolar amount to a 10-fold excess can increase the yield from 65% to 97%.[8]

  • Consider Catalyst Choice: While strong mineral acids like sulfuric acid are effective, they can also promote side reactions in sensitive substrates.[14] In such cases, consider using a milder catalyst, such as p-toluenesulfonic acid or a solid acid catalyst like Amberlyst-15.[10][14]

Experimental Protocols

Protocol 1: Water Removal by Azeotropic Distillation using a Dean-Stark Apparatus

This protocol describes the setup and use of a Dean-Stark apparatus for the continuous removal of water during an esterification reaction.

Materials:

  • Round-bottom flask

  • Dean-Stark trap[5]

  • Reflux condenser[5]

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Clamps and stand

  • Entraining solvent (e.g., toluene, hexane)[4]

Procedure:

  • Assembly:

    • Set up the round-bottom flask with the magnetic stir bar in the heating mantle.

    • Attach the Dean-Stark trap to the flask.[17]

    • Fit the reflux condenser to the top of the Dean-Stark trap.[17]

    • Secure all glassware with clamps.

    • Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.[15]

  • Charging the Apparatus:

    • Add the carboxylic acid, alcohol, acid catalyst, and the entraining solvent to the round-bottom flask.

    • Fill the Dean-Stark trap with the entraining solvent until it begins to flow back into the reaction flask.[17]

  • Reaction:

    • Begin stirring and heating the reaction mixture to reflux.

    • The vapor of the entrainer and the water produced will rise into the condenser.

    • The condensed liquids will drip into the Dean-Stark trap.[18]

    • As the liquids cool in the trap, the denser water will separate and collect at the bottom, while the less dense entrainer will overflow and return to the reaction flask.[18]

  • Monitoring and Completion:

    • The reaction can be monitored by observing the amount of water collected in the graduated arm of the Dean-Stark trap.

    • The reaction is considered complete when no more water is collected.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Proceed with the appropriate workup procedure to isolate and purify the ester product, which typically involves washing with a mild base to remove the acid catalyst and any unreacted carboxylic acid, followed by drying and solvent removal.[1]

Data Presentation

Table 1: Properties of Common Entrainers for Azeotropic Distillation
EntrainerBoiling Point (°C)Azeotrope Boiling Point (°C)Water in Azeotrope (% w/w)
Benzene80.169.38.8
Toluene110.68520.2
Hexane6961.65.6
Cyclohexane80.769.58.5

Note: Benzene is a known carcinogen and its use should be avoided. Toluene is a common substitute.[19]

Table 2: Common Drying Agents for Esterification Reactions
Drying AgentWater Absorption CapacityAdvantagesDisadvantages
Molecular Sieves (3A or 4A)HighHigh efficiency, can be used at elevated temperatures.[20]Can be degraded by strong acids, relatively slow.[16]
Anhydrous Sodium Sulfate (Na₂SO₄)ModerateInexpensive, neutral.Lower capacity, less effective at higher temperatures.
Anhydrous Magnesium Sulfate (MgSO₄)HighHigh capacity, fast.Slightly acidic, can retain some organic solvents.
Concentrated Sulfuric Acid (H₂SO₄)HighActs as both catalyst and dehydrating agent.[6]Can cause charring and side reactions with sensitive substrates.[14]

Visualizations

Diagram 1: The Equilibrium Nature of Fischer Esterification

G Reactants Carboxylic Acid + Alcohol Equilibrium Reactants->Equilibrium Esterification Products Ester + Water Equilibrium->Reactants Hydrolysis Equilibrium->Products G Start Start Esterification Dry Ensure Anhydrous Reagents & Solvents Start->Dry Water_Removal Select Water Removal Method Dry->Water_Removal Azeotropic Azeotropic Distillation (Dean-Stark) Water_Removal->Azeotropic High Temp. Desiccant Use Drying Agent (e.g., Molecular Sieves) Water_Removal->Desiccant Lower Temp./ Sensitive Substrate Excess Use Excess Reactant Water_Removal->Excess Cost-Effective Monitor Monitor Reaction (e.g., TLC, GC, Water Collection) Azeotropic->Monitor Desiccant->Monitor Excess->Monitor Workup Reaction Workup (Quench, Extract, Dry) Monitor->Workup Purify Purification (Distillation/Chromatography) Workup->Purify End Pure Ester Purify->End

Caption: A decision-making workflow for selecting and implementing strategies to minimize hydrolysis.

Diagram 3: Dean-Stark Apparatus Setup

G flask Round-Bottom Flask Carboxylic Acid Alcohol Catalyst Entrainer trap Dean-Stark Trap Entrainer Water flask->trap Vapor (Azeotrope) trap:f0->flask Entrainer Return condenser Reflux Condenser Water Out Water In trap->condenser Vapor condenser->trap Condensate

Caption: A simplified representation of a Dean-Stark apparatus for azeotropic water removal.

References

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Molecular Sieves as Green Heterogeneous Acidic Catalyst for Esterification Reaction. (n.d.). Retrieved from [Link]

  • Wikipedia. (2023, December 11). Dean–Stark apparatus. Retrieved from [Link]

  • Grokipedia. (n.d.). Dean–Stark apparatus. Retrieved from [Link]

  • HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]. Hymax-chem.com/understanding-ester-stabilizers-preventing-hydrolysis-and-enhancing-performance/

  • The Organic Chemistry Tutor. (2017, March 1). Mechanism of the Fischer Esterification in Organic Chemistry [Video]. YouTube. Retrieved from [Link]

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Green Chemistry Approaches to Reaction Optimization for Similar Compounds: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Green Chemistry Approaches to Reaction Optimization. This resource is designed for researchers, scientists, and drug development professionals who are looking to implement more sustainable practices in their laboratories, particularly when working with libraries of similar compounds. As a Senior Application Scientist, I understand the practical challenges of balancing efficiency, cost, and environmental impact. This guide is structured to provide not only step-by-step protocols but also the underlying scientific reasoning to empower you to make informed decisions in your own experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers have when applying green chemistry principles to the optimization of reactions for analogous series of molecules.

Q1: What are the most critical green chemistry metrics to consider when optimizing reactions for a library of similar compounds?

When working with a series of similar compounds, it's crucial to look beyond just the reaction yield. Key green chemistry metrics to consider include:

  • Atom Economy (AE): This metric, foundational to green chemistry, measures the efficiency of a reaction in converting reactants to the desired product.[1] It's a theoretical calculation that helps you assess the inherent "greenness" of a reaction pathway before you even start.

  • Reaction Mass Efficiency (RME): RME provides a more realistic measure of a reaction's efficiency by taking into account the actual masses of reactants, including those used in excess, and the reaction yield.[1][2]

  • E-Factor (Environmental Factor): Developed by Roger Sheldon, the E-Factor is a simple yet powerful metric that quantifies the amount of waste generated per unit of product.[3] A lower E-factor indicates a greener process.

  • Process Mass Intensity (PMI): PMI is a holistic metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. The pharmaceutical industry widely uses it to drive process improvements.

For a library of compounds, tracking these metrics across the series can highlight outliers and guide your optimization efforts toward a more consistently sustainable process. The CHEM21 project has developed a comprehensive toolkit that combines both qualitative and quantitative criteria for a holistic assessment.[4]

Q2: How can I select a greener solvent system that is effective for a whole family of related compounds?

Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction.[5] When dealing with a library of similar compounds, the goal is to find a solvent that provides consistent performance across the board. Here's a recommended approach:

  • Consult Solvent Selection Guides: Several pharmaceutical companies and academic consortia have developed excellent solvent selection guides.[6][7] The CHEM21 solvent selection guide is a widely recognized resource that ranks solvents based on safety, health, and environmental criteria.[5][8][9]

  • Consider Bio-derived Solvents: The use of solvents derived from renewable resources, such as 2-methyltetrahydrofuran (2-MeTHF) and Cyrene, is a growing trend in green chemistry.[10] These can often be effective replacements for traditional, petroleum-derived solvents.

  • Evaluate Solvent Properties: Beyond "green" credentials, consider the physicochemical properties of the solvent, such as polarity, boiling point, and ability to dissolve all reactants.[11] Small variations in substrate structure can affect solubility and reaction kinetics, so a solvent with a broader applicability window is preferable.[12]

  • Minimize Solvent Usage: Employing techniques like process intensification, which can involve using more concentrated reaction mixtures or even solvent-free conditions, can significantly reduce solvent waste.[13][14][15]

Q3: My catalyst works well for my lead compound but shows significantly lower activity or selectivity for some of the analogues. What's the best green approach to address this?

This is a common challenge in medicinal and process chemistry. A green approach focuses on finding a more robust and sustainable catalytic system:

  • High-Throughput Experimentation (HTE): HTE allows for the rapid screening of a large number of catalysts, ligands, and reaction conditions in parallel, using minimal amounts of material.[16][17][18][19] This is an efficient way to identify a catalyst system that is more tolerant of the structural variations within your compound library.

  • Consider Earth-Abundant Metal Catalysts: Moving away from precious metal catalysts like palladium and platinum to more abundant and less toxic metals such as iron, copper, and nickel is a key goal of green chemistry.[10][20] While they may sometimes require different reaction conditions, they offer significant environmental and cost benefits.

  • Biocatalysis: Enzymes are highly specific and efficient catalysts that operate under mild conditions (aqueous media, ambient temperature and pressure). For certain transformations, screening a panel of enzymes can identify a biocatalyst that works for your entire compound series.[10]

  • Catalyst Recovery and Reuse: Implementing strategies for catalyst recovery and reuse is a cornerstone of green chemistry. This can involve using heterogeneous catalysts, or techniques to recover homogeneous catalysts from the reaction mixture.[21][22]

Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific experimental hurdles encountered during the green optimization of reactions for similar compounds.

Guide 1: Troubleshooting Inconsistent Reaction Yields Across an Analogue Series

Problem: You are running a reaction (e.g., a Suzuki coupling) on a library of 10 similar aryl halides. While the reaction works well for some analogues ( >80% yield), others give significantly lower yields ( <40%).

Underlying Causality: Inconsistent yields across a series of similar compounds can often be attributed to subtle electronic and steric differences between the substrates. These differences can affect the rate-determining step of the catalytic cycle, catalyst stability, or substrate solubility.

Step-by-Step Troubleshooting Protocol:

  • Systematic Data Collection:

    • Create a table to systematically record the yield for each analogue, along with key structural features (e.g., presence of electron-donating or electron-withdrawing groups, steric hindrance near the reaction center).

Analogue IDStructureElectronic Effect of SubstituentSteric HindranceYield (%)
1 4-methoxy-bromobenzeneElectron-donatingLow85
2 4-nitro-bromobenzeneElectron-withdrawingLow45
3 2-methyl-bromobenzeneElectron-donatingHigh35
... ............
  • Hypothesis Generation:

    • Hypothesis A (Electronic Effects): The catalyst is sensitive to the electronic nature of the aryl halide. Electron-rich substrates may undergo oxidative addition more slowly, while electron-poor substrates might be prone to side reactions.

    • Hypothesis B (Steric Effects): Steric hindrance around the reaction site is impeding the approach of the catalyst, slowing down the reaction.

    • Hypothesis C (Solubility Issues): Some of the more functionalized analogues may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and lower conversion.

  • Employing Design of Experiments (DoE):

    • Instead of one-factor-at-a-time optimization, use a Design of Experiments (DoE) approach to efficiently screen for optimal conditions.[23][24][25][26][27] This statistical method allows you to simultaneously vary multiple factors (e.g., temperature, catalyst loading, ligand choice, base) and identify key interactions.

    • Select a representative "good" actor, a "poor" actor, and a "moderate" actor from your library for the DoE study. This will help you find conditions that are robust across the series.

  • Workflow for DoE-based Optimization:

Caption: Workflow for DoE-based reaction optimization.

Guide 2: Addressing Catalyst Deactivation with a Library of Substrates

Problem: You observe that your catalyst, which is initially active, loses its efficacy over the course of the reaction, particularly with certain analogues. This may manifest as a stalled reaction or the need for higher catalyst loading.

Underlying Causality: Catalyst deactivation can occur through several mechanisms, including poisoning, thermal degradation, or structural changes.[28][29][30][31] Certain functional groups present in some of your analogues (e.g., unprotected amines, thiols) can act as catalyst poisons.

Step-by-Step Troubleshooting Protocol:

  • Identify Potential Catalyst Poisons:

    • Review the structures of your poorly performing analogues. Are there any functional groups known to coordinate strongly with the metal center of your catalyst?

    • Common catalyst poisons for transition metal catalysts include sulfur-containing compounds, unhindered phosphines, and some nitrogen heterocycles.

  • In-situ Reaction Monitoring:

    • Use techniques like HPLC or UPLC to monitor the reaction progress over time for both a well-behaved and a poorly-behaved analogue.

    • A reaction that starts quickly and then plateaus prematurely is a strong indicator of catalyst deactivation.

  • Strategies for Mitigation:

    • Protecting Group Strategy: If a specific functional group is identified as the likely culprit, consider a temporary protecting group strategy. While this adds steps, it can be a viable solution if it allows the key reaction to proceed efficiently.

    • Ligand Modification: The ligand plays a crucial role in stabilizing the catalyst. Screen a variety of ligands – bulkier ligands can sometimes protect the metal center from coordinating to inhibitory functional groups on the substrate.

    • Catalyst Scavengers: In some cases, adding a "sacrificial" agent that preferentially binds to the poison can protect the active catalyst.

    • Flow Chemistry: Continuous flow reactors can sometimes mitigate catalyst deactivation issues.[32][33] The short residence time and high surface-to-volume ratio can lead to more efficient reactions, and it is easier to use a packed bed of a heterogeneous catalyst that can be readily replaced.[13][14][15]

Workflow for Diagnosing and Mitigating Catalyst Deactivation:

Caption: Decision workflow for addressing catalyst deactivation.

Conclusion

Adopting a green chemistry mindset when optimizing reactions for libraries of similar compounds is not just about environmental responsibility; it often leads to more robust, efficient, and cost-effective processes. By systematically evaluating your reactions using green metrics, making informed solvent and catalyst choices, and employing powerful tools like Design of Experiments, you can overcome common synthetic challenges and develop truly sustainable chemical manufacturing methods.

References

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  • Kleinekorte, J., Fleitmann, L., Bachmann, M., Kätelhön, A., Barbosa-Póvoa, A., von der Assen, N., & Bardow, A. (2020). Life Cycle Assessment for the Design of Chemical Processes, Products, and Supply Chains. Annual Review of Chemical and Biomolecular Engineering, 11, 299-325.
  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best? Green Chemistry, 4(6), 521-527.
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Avoiding dimerization and side reactions in cyclopentadiene alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of cyclopentadiene (Cp) alkylation. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes while minimizing common side reactions like dimerization and over-alkylation. Here, we delve into the causality behind experimental choices, offering field-proven insights and validated protocols to enhance the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My cyclopentadiene is stored as dicyclopentadiene (DCPD). Why is this, and how do I get the monomer for my reaction?

A1: Cyclopentadiene is a highly reactive diene that readily undergoes a [4+2] cycloaddition (Diels-Alder reaction) with itself at room temperature to form the more stable dimer, dicyclopentadiene (DCPD).[1][2] This dimerization is a reversible process.[1][3][4] To obtain the reactive monomer for your alkylation, you must "crack" the dimer by heating it. This process is a retro-Diels-Alder reaction.[1][5]

The cracking is typically achieved by heating the dicyclopentadiene to its boiling point (around 170 °C) and distilling the lower-boiling cyclopentadiene monomer (boiling point ~41 °C).[5][6][7] It is crucial to use the freshly distilled cyclopentadiene immediately or store it at very low temperatures (e.g., in a dry ice bath or at -20 °C) to prevent it from re-dimerizing, which occurs over a matter of hours at room temperature.[1][7][8][9]

Q2: Why is cyclopentadiene so acidic for a hydrocarbon, and what kind of base should I use for deprotonation?

A2: Cyclopentadiene is unusually acidic for a hydrocarbon, with a pKa of about 16.[8][10] This acidity stems from the exceptional stability of its conjugate base, the cyclopentadienyl anion (Cp⁻).[8][11][12] Upon deprotonation, the resulting anion is cyclic, planar, and contains 6 π-electrons (satisfying Hückel's 4n+2 rule for aromaticity), making it an aromatic and highly stabilized species.[11][12]

To effectively deprotonate cyclopentadiene, you must use a strong base whose conjugate acid has a pKa significantly higher than 16.[10] The choice of base can depend on factors like solvent compatibility, cost, and safety considerations.[10]

BaseChemical FormulapKa of Conjugate AcidTypical SolventsKey Considerations
Sodium HydrideNaH~35 (H₂)[10]THF, DMF, DMEReacts irreversibly, producing hydrogen gas which must be safely vented. It is often supplied as a dispersion in mineral oil, which may need to be washed away.[10]
n-Butyllithiumn-BuLi~50 (Butane)[10]Hexanes, THF, Diethyl EtherA very strong and common base. It is highly reactive and pyrophoric, requiring careful handling under an inert atmosphere.[10]
Sodium AmideNaNH₂~38 (NH₃)[10]Liquid Ammonia, THFA powerful and readily available base, but its use can be complicated by low solubility in many organic solvents.[10]
Grignard ReagentsRMgX~40-50 (Alkanes)[10]Diethyl Ether, THFEffective for deprotonation, but can introduce complexities if the Grignard reagent has other intended roles in the synthesis.[10]

Troubleshooting Guide

Issue 1: Low yield of the desired mono-alkylated cyclopentadiene.

This is a common issue that can arise from several factors, from incomplete deprotonation to side reactions. Below is a decision-making workflow to diagnose and solve the problem.

low_yield_troubleshooting start Low Yield of Mono-alkylated Product check_deprotonation Was deprotonation complete? start->check_deprotonation check_reagents Are reagents pure and fresh? check_deprotonation->check_reagents Yes incomplete_deprotonation Incomplete Deprotonation check_deprotonation->incomplete_deprotonation No check_conditions Were reaction conditions optimal? check_reagents->check_conditions Yes impure_cp Impure Cyclopentadiene (contains DCPD) check_reagents->impure_cp No bad_base Deactivated Base check_reagents->bad_base No bad_alkyl_halide Impure Alkylating Agent check_reagents->bad_alkyl_halide No temp_issue Suboptimal Temperature check_conditions->temp_issue No over_alkylation Over-alkylation Occurred check_conditions->over_alkylation Possible solution_base Use a stronger base or ensure stoichiometry. incomplete_deprotonation->solution_base solution_crack Ensure fresh, properly cracked Cp is used. impure_cp->solution_crack solution_reagent_quality Use anhydrous solvents and fresh/titrated base. bad_base->solution_reagent_quality solution_purify_alkyl Purify alkylating agent before use. bad_alkyl_halide->solution_purify_alkyl solution_temp Optimize temperature for alkylation (often low temp addition). temp_issue->solution_temp solution_stoichiometry Use ~1.0 equivalent of alkylating agent. over_alkylation->solution_stoichiometry

Caption: Troubleshooting workflow for low yield in mono-alkylation.

Possible Cause & Solution:

  • Incomplete Deprotonation: If the base is not strong enough or if less than a full equivalent is used, unreacted cyclopentadiene will remain.

    • Solution: Ensure you are using a sufficiently strong base (see table above) and accurate stoichiometry. For bases like n-BuLi, titration is recommended to determine the exact concentration.[13]

  • Impure Cyclopentadiene: Using cyclopentadiene that has started to re-dimerize can lead to lower yields and side products.[9]

    • Solution: Always use freshly "cracked" cyclopentadiene. After distillation, keep the monomer cold (e.g., 0 °C to -78 °C) and use it promptly.[8][9]

  • Deactivated Reagents: Strong bases like NaH and n-BuLi are sensitive to moisture and air. Solvents must be rigorously dried.

    • Solution: Use anhydrous solvents. If using NaH from a mineral oil dispersion, wash it with anhydrous hexane before use.[10] Ensure all manipulations are performed under an inert atmosphere (e.g., Argon or Nitrogen).

  • Side Reactions with Alkylating Agent: The alkylating agent itself can undergo side reactions, such as elimination, especially with sterically hindered bases or at elevated temperatures.

    • Solution: Choose the appropriate alkyl halide (iodides > bromides > chlorides in reactivity for SN2). Add the alkylating agent at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to warm slowly.[13]

Issue 2: My product is a mixture of mono-, di-, and poly-alkylated cyclopentadienes.

This is a classic problem of over-alkylation. The mono-alkylated cyclopentadiene product is also acidic and can be deprotonated by any remaining strong base, leading to a second alkylation event.[13][14]

Causality: The acidity of mono-alkylated cyclopentadienes is comparable to cyclopentadiene itself. Therefore, if excess base is present after the initial deprotonation, or if the cyclopentadienyl anion and the mono-alkylated product are in equilibrium, subsequent deprotonation and alkylation can occur.

overalkylation_mechanism cluster_0 Step 1: Mono-alkylation cluster_1 Step 2: Over-alkylation (Side Reaction) Cp Cyclopentadiene (CpH) Cp_anion Cyclopentadienyl Anion (Cp⁻) Cp->Cp_anion + Base Cp->Cp_anion Mono_Cp Mono-alkylated Cp (Cp-R) Cp_anion->Mono_Cp + RX Cp_anion->Mono_Cp Mono_Cp_anion Alkylated Cp Anion (Cp-R)⁻ Mono_Cp->Mono_Cp_anion + Base (excess) Mono_Cp->Mono_Cp_anion Di_Cp Di-alkylated Cp (Cp-R₂) Mono_Cp_anion->Di_Cp + RX Mono_Cp_anion->Di_Cp

Caption: Reaction pathway showing desired mono-alkylation and undesired over-alkylation.

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry: Use no more than one equivalent of the deprotonating base and the alkylating agent. Using a slight excess of cyclopentadiene can help ensure the base is fully consumed in the first step.[13]

  • Reverse Addition: Add the cyclopentadienyl anion solution slowly to the alkylating agent solution (rather than the other way around). This ensures that the alkylating agent is always in excess relative to the anion, minimizing the chance of a second deprotonation/alkylation sequence.

  • Low Temperature: Perform the reaction at low temperatures. This can help control the reaction rate and may favor mono-alkylation, especially during the addition of the alkylating agent.[13]

  • Choice of Solvent: In some cases, solvent choice can influence the selectivity. A patent suggests that using weak Lewis bases as solvents (e.g., ethers like dimethoxyethane) can suppress geminal (same-carbon) dialkylation compared to stronger Lewis bases like THF.[15]

Experimental Protocols

Protocol 1: Cracking of Dicyclopentadiene

This protocol is adapted from standard laboratory procedures.[7]

Materials:

  • Dicyclopentadiene (technical grade)

  • 500 mL two-necked round-bottom flask

  • Heating mantle or oil bath

  • Fractionating column (e.g., Vigreux) or a simple distillation setup with a Friedrichs condenser

  • Distillation head and thermometer

  • Water-cooled condenser

  • Receiving flask (two-necked)

  • Dry ice/acetone bath

  • Calcium chloride drying tube

Procedure:

  • Assemble the distillation apparatus. Place 200 mL of dicyclopentadiene in the 500 mL flask.

  • Immerse the receiving flask in a dry ice/acetone bath to cool it to -78 °C. Protect the system from atmospheric moisture with a drying tube.[7][9]

  • Heat the dicyclopentadiene flask to approximately 170-180 °C.[9] The dimer will crack, and the cyclopentadiene monomer will begin to distill.

  • Collect the cyclopentadiene, which should distill at 40-42 °C.[5] A slow distillation rate is preferred to ensure efficient cracking and separation from the uncracked dimer.

  • Continue distillation until about two-thirds of the dicyclopentadiene has been consumed or the residue in the heating flask becomes viscous.

  • The collected cyclopentadiene should be used immediately for the best results.

Protocol 2: Alkylation of Cyclopentadiene using Sodium Hydride in THF

This protocol is a representative procedure based on established methods.[10][16]

Materials:

  • Three-necked round-bottom flask with a mechanical stirrer, argon inlet, and pressure-equalizing addition funnel

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Freshly cracked cyclopentadiene

  • Alkyl halide (e.g., 1-bromobutane)

  • Syringes and needles for inert atmosphere transfers

Procedure:

  • Under a positive pressure of argon, charge the flask with the required amount of sodium hydride (1.0 equivalent).

  • Wash the mineral oil from the NaH by adding anhydrous hexane, stirring, allowing the solid to settle, and removing the hexane via cannula. Repeat twice.[10]

  • Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of freshly cracked cyclopentadiene (1.0 equivalent) in anhydrous THF.

  • Slowly add the cyclopentadiene solution to the NaH slurry via the addition funnel. Hydrogen gas will evolve. Allow the reaction to stir at 0 °C for 1 hour after the addition is complete to ensure full deprotonation.

  • Slowly add the alkyl halide (1.0 equivalent) to the sodium cyclopentadienide solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC/GC-MS analysis indicates the consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with a hydrocarbon solvent like pentane or hexane.[16][17] Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude alkylated cyclopentadiene. Further purification may be achieved by distillation.

References

  • Cyclopentadiene - Wikipedia. [Link]

  • Diels-Alder Reaction: Kinetic and Thermodynamic Control - Master Organic Chemistry. [Link]

  • Cyclopentadiene Dimerization Kinetics in the Presence of C5 Alkenes and Alkadienes - ACS Publications. [Link]

  • Cyclopentadiene Dimerization Kinetics in the Presence of C5 Alkenes and Alkadienes | Request PDF - ResearchGate. [Link]

  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics - Journal of the American Chemical Society. [Link]

  • US8975427B2 - Synthesis of alkyl cyclopentadiene compounds - Google P
  • Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics - American Chemical Society. [Link]

  • Insights into the Diels–Alder Reactions between Cyclopentadiene and 1,3-Butadiene with High Temperature and High Pressure | Request PDF - ResearchGate. [Link]

  • The Diels-Alder Reaction - MSU chemistry. [Link]

  • Diels-‐Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube - Sciforum. [Link]

  • (PDF) Kinetics of thermal dimerization of cyclopentadiene and methylcyclopentadienes and their codimerization - ResearchGate. [Link]

  • Click Chemistry with Cyclopentadiene - PMC - NIH. [Link]

  • KR20130056247A - Synthesis of alkyl cyclopentadiene compounds - Google P
  • (10) Patent No. - ResearchGate . [Link]

  • 22. The Diels-Alder Cycloaddition Reaction . [Link]

  • Why is the methylene proton in cyclopentadiene acidic? - Quora. [Link]

  • Nucleophilic Substitution Reactions . [Link]

  • The reaction kinetics of cyclopentadiene dimerization using differential scanning calorimetry: Experiments and modelling (2014) | Siyang Gao | 10 Citations - SciSpace. [Link]

  • Chapter 7 Alkyl Halides and Nucleophilic Substitution . [Link]

  • Cyclopentadienyl Anion Definition - Fiveable. [Link]

  • Nucleophilic Substitution of Alkyl Halides . [Link]

  • Substitution reactions of alkyl halides: two mechanisms - Chemistry LibreTexts. [Link]

  • What is nucleophilic substitution? - Chemguide. [Link]

  • Explain why cyclopentadiene (pKa = 15) is more acidic than pyrrol... - Pearson. [Link]

  • Product Class 3: Cyclopentadienyl Anions, Cyclopentadienones, and Heteroatom Analogues . [Link]

  • Alkylation of cyclopentadienes - US3255267A - Google P
  • A. - Cyclopentadiene - Organic Syntheses Procedure . [Link]

  • WO1997042144A1 - Process for the alkylation of a cyclopentadiene - Google P

Sources

Technical Support Center: Selective Protection of 1,1-Cyclopropanedimethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support center for the selective functionalization of 1,1-cyclopropanedimethanol. This rigid, gem-disubstituted cyclopropane scaffold is a valuable building block in medicinal chemistry and materials science. However, its C₂ symmetry and two primary hydroxyl groups present a classic challenge in organic synthesis: achieving selective monoprotection. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these challenges effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions researchers frequently encounter when planning their synthetic strategy.

Q1: Why is the selective monoprotection of 1,1-cyclopropanedimethanol so challenging?

A1: The challenge arises from the identical reactivity of the two primary hydroxyl groups. In a standard reaction, you are statistically likely to get a mixture of unreacted starting material, the desired mono-protected product, and the di-protected byproduct.[1] Achieving high selectivity for the mono-protected species requires careful control over reaction conditions and a logical choice of protecting group. The goal is to create a scenario where the first protection event electronically or sterically disfavors a second protection event on the same molecule.

Q2: What are the primary strategies for achieving high selectivity for the mono-protected product?

A2: There are three core strategies, often used in combination:

  • Stoichiometric Control: Using a slight sub-stoichiometric amount (e.g., 0.9 equivalents) of the protecting group reagent can favor mono-protection by leaving some diol unreacted, but this rarely gives high yields of the desired product on its own.

  • Kinetic Control: This is the most common and effective strategy. It involves using a sterically demanding protecting group that, after reacting with one hydroxyl group, physically hinders the approach of a second reagent molecule to the remaining hydroxyl group. The trityl group is a classic example of this.[2]

  • Flow Chemistry: Recent studies have shown that performing the reaction in a flow reactor can improve selectivity for monoprotection compared to conventional batch experiments, likely due to precise control over reaction time and mixing.[3][4]

Q3: How do I choose the right protecting group for my synthetic route?

A3: The choice is dictated by the principle of orthogonality —the ability to remove the protecting group under conditions that do not affect other functional groups in your molecule.[5][6] You must consider the reaction conditions of all subsequent steps.

  • If your subsequent steps involve acidic conditions: Avoid acid-labile groups like trityl (Tr) or tetrahydropyranyl (THP). A robust silyl ether like tert-butyldimethylsilyl (TBDMS or TBS) would be a better choice.[7][8]

  • If your subsequent steps involve fluoride ions (e.g., for removing another silyl group): Do not use a silyl ether. An acid-labile group like Trityl or a base-labile group might be appropriate.

  • If you need maximum steric hindrance to achieve selectivity: The triphenylmethyl (trityl, Tr) group is an excellent choice due to its significant bulk, which shows high selectivity for less hindered primary alcohols.[2][9] Bulky silyl ethers like tert-butyldiphenylsilyl (TBDPS) or triisopropylsilyl (TIPS) also offer good stability and steric bulk.[5][10]

The following decision-making workflow can guide your selection:

G start Start: Select PG for 1,1-Cyclopropanedimethanol q1 Subsequent steps involve acidic conditions? start->q1 pg_silyl Consider Silyl Ethers (TBDMS, TIPS) q1->pg_silyl No pg_avoid_trityl AVOID Trityl Ethers q1->pg_avoid_trityl Yes q2 Subsequent steps involve fluoride ions (e.g., TBAF)? pg_trityl Consider Trityl (Tr) Ether q2->pg_trityl No pg_avoid_silyl AVOID Silyl Ethers q2->pg_avoid_silyl Yes q3 Subsequent steps involve strong bases or nucleophiles? q3->pg_silyl No pg_other Consider Benzyl (Bn) or other robust ethers q3->pg_other Yes (e.g., for Grignards) pg_silyl->q2 pg_trityl->q3 pg_avoid_silyl->q3 pg_avoid_trityl->q2

Caption: A logic-based workflow for selecting a suitable protecting group (PG).

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q: My reaction is giving a statistical mixture: roughly 25% starting material, 50% mono-protected, and 25% di-protected product. How can I improve the yield of the mono-protected diol?

A: This outcome indicates a lack of selectivity, which is the default for a symmetric diol. The key is to manipulate the conditions to favor the first reaction and disfavor the second.

  • Underlying Cause: The reactivity of the second hydroxyl group is not significantly diminished after the first one is protected.

  • Solutions:

    • Increase Steric Hindrance: Switch to a bulkier protecting group. If you are using TBDMS-Cl, consider switching to the exceptionally bulky trityl chloride (TrCl). The large trityl group will effectively shield the second hydroxyl group after the first protection.[2]

    • Slow Addition: Instead of adding the protecting group reagent all at once, add it dropwise over a prolonged period (e.g., 2-4 hours) using a syringe pump. This maintains a low concentration of the reagent, increasing the probability that it will react with an unprotected diol molecule rather than a mono-protected one.

    • Lower the Temperature: Running the reaction at 0 °C or even -20 °C can enhance selectivity by making the reaction more sensitive to subtle steric differences.

G start Problem: Low Yield of Mono-protected Product analysis Analyze Product Mixture by TLC/GC-MS start->analysis sub_sm Mainly Starting Material (SM)? analysis->sub_sm sub_di Significant Di-protected Product? analysis->sub_di sol_sm1 Increase Reagent Equivalents (to ~1.1 eq) sub_sm->sol_sm1 Yes sol_di1 Use a Bulkier Protecting Group (e.g., Trityl Chloride) sub_di->sol_di1 Yes sol_sm2 Check Reagent Quality (e.g., TBDMSCl hydrolysis) sol_sm1->sol_sm2 sol_sm3 Increase Reaction Time/Temperature sol_sm2->sol_sm3 sol_di2 Perform Slow Addition of Reagent sol_di1->sol_di2 sol_di3 Lower Reaction Temperature sol_di2->sol_di3

Caption: Troubleshooting flowchart for improving mono-protection selectivity.

Q: The deprotection of my TBDMS ether with TBAF is sluggish and incomplete. What can I do?

A: Incomplete deprotection with tetrabutylammonium fluoride (TBAF) is a common issue, often related to solvent, water content, or steric hindrance.

  • Underlying Cause: The fluoride ion needs to access the silicon atom for the cleavage to occur.[11] Anything that hinders this access will slow the reaction.

  • Solutions:

    • Solvent Choice: Ensure you are using a polar aprotic solvent like tetrahydrofuran (THF). It effectively solvates the TBAF salt.

    • Water Content: Commercial TBAF solutions in THF contain a small amount of water which is essential for the reaction mechanism. If you are using an anhydrous grade of TBAF, the reaction can be very slow. Consider adding a controlled amount of water (1-2 equivalents). Conversely, too much water can also hinder the reaction.

    • Add an Additive: Adding a polar, protic co-solvent like acetic acid can sometimes accelerate the deprotection.[6]

    • Alternative Fluoride Source: If TBAF fails, hydrogen fluoride-pyridine (HF•Py) is a much more powerful reagent for cleaving stubborn silyl ethers, but it is highly corrosive and requires extreme care and appropriate personal protective equipment.[12]

Q: I am trying to deprotect my trityl ether with a mild acid, but it's also cleaving another acid-sensitive group in my molecule. How can I achieve selective deprotection?

A: This is a classic orthogonality problem. While the trityl group is known for its acid lability, conditions can be fine-tuned for selectivity.[9]

  • Underlying Cause: The acid catalyst is not discriminating enough between the trityl ether and your other functional group.

  • Solutions:

    • Weaker Acid: Switch from a strong acid like trifluoroacetic acid (TFA) to a milder one. A solution of 80% acetic acid in water is a standard condition for detritylation and may leave more stable acid-labile groups intact.[13] Formic acid is another option.[9]

    • Lewis Acids: Certain Lewis acids can catalyze detritylation under very mild conditions. A catalytic amount of antimony trichloride (SbCl₃) in acetonitrile/water has been shown to be highly selective for cleaving trityl ethers in the presence of other protecting groups like TBDPS, benzyl, and acetate.[13]

    • Catalytic Hydrogenolysis: While less common, the trityl group can also be removed by catalytic hydrogenolysis (H₂, Pd/C), a method that is orthogonal to many acid- or base-labile groups.

Section 3: Data Summary & Key Protocols
Table 1: Comparison of Common Protecting Groups for 1,1-Cyclopropanedimethanol
Protecting GroupReagentTypical ConditionsStabilityCleavage ConditionsKey Advantage
TBDMS (tert-Butyldimethylsilyl)TBDMS-ClImidazole, DMF, 0 °C to RT[7][14]Basic, oxidative, reductiveTBAF in THF[12]; Acetic Acid/H₂OVersatile, good general stability.[5]
Trityl (Triphenylmethyl)Tr-ClPyridine, DMAP (cat.), CH₂Cl₂[9]Basic, nucleophilicMild Acid (e.g., 80% AcOH); H₂, Pd/C[9][13]Excellent steric bulk for selectivity.[2]
TIPS (Triisopropylsilyl)TIPS-OTf2,6-Lutidine, CH₂Cl₂, -78 °C to RTMore acid-stable than TBDMSTBAF in THF (slower); Strong Acid[5]Higher stability than TBDMS.
Experimental Protocols

Protocol 1: Selective Mono-silylation of 1,1-Cyclopropanedimethanol with TBDMS-Cl

  • To a stirred solution of 1,1-cyclopropanedimethanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M) at 0 °C under an inert atmosphere (N₂ or Ar), add imidazole (1.5 eq).

  • In a separate flask, dissolve tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.05 eq) in a minimal amount of anhydrous DMF.

  • Add the TBDMS-Cl solution dropwise to the diol solution over 1-2 hours using a syringe pump.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC (Thin Layer Chromatography).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired mono-protected product from the di-protected byproduct and unreacted starting material.

Protocol 2: Selective Mono-tritylation of 1,1-Cyclopropanedimethanol with Tr-Cl

  • Dissolve 1,1-cyclopropanedimethanol (1.0 eq) in anhydrous pyridine (~0.2 M) at room temperature under an inert atmosphere.

  • Add trityl chloride (Tr-Cl, 1.0 eq) portion-wise over 15 minutes. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).[9]

  • Stir the reaction at room temperature for 24-48 hours, monitoring by TLC. The high steric bulk of the trityl group significantly slows the reaction but is key to its selectivity.[2]

  • Once the starting material is consumed, pour the reaction mixture into ice-water and extract with dichloromethane (3x).

  • Wash the combined organic layers with cold 1M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify by flash column chromatography. The triphenylmethanol byproduct is often less polar than the desired product.

Caption: General reaction scheme for the selective monoprotection of 1,1-cyclopropanedimethanol.

Protocol 3: Deprotection of a Mono-TBDMS Ether using TBAF

  • Dissolve the TBDMS-protected alcohol (1.0 eq) in anhydrous THF (~0.1 M).

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) dropwise at room temperature.[7]

  • Stir the reaction and monitor by TLC until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography to remove the silyl byproducts and residual TBAF.

Protocol 4: Deprotection of a Mono-Trityl Ether using Formic Acid

  • Dissolve the trityl-protected alcohol (1.0 eq) in a minimal amount of a co-solvent like dioxane or CH₂Cl₂.

  • Cool the solution to 0 °C and add cold 97+% formic acid (e.g., 3 mL per 200 mg of substrate).[9]

  • Stir for 3-10 minutes, monitoring closely by TLC. The reaction is often very fast.

  • Immediately remove the formic acid under high vacuum (oil pump).

  • Co-evaporate the residue with dioxane (2x) and then ethanol (1x) to remove all traces of acid.

  • Extract the residue with warm water and filter to remove the insoluble triphenylmethanol byproduct.

  • Evaporate the aqueous filtrate to yield the deprotected diol.

References
  • Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available at: [Link]

  • Gelest. Deprotection of Silyl Ethers. Available at: [Link]

  • National Institutes of Health (NIH). Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. Available at: [Link]

  • Indian Journal of Chemistry. A simple method for deprotection of tert- butyldimethylsilyl ethers by using stannous chloride under microwave irradiation. Available at: [Link]

  • ACS Publications. A Novel, Chemoselective and Efficient Microwave-Assisted Deprotection of Silyl Ethers with Selectfluor. Available at: [Link]

  • Wikipedia. Silyl ether. Available at: [Link]

  • Kocienski, P. J. Protecting Groups. Available at: [Link]

  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection. Available at: [Link]

  • RUA - Universidade de Alicante. LiCl-mediated, easy and low-cost removal of the trityl group from protected alcohols and diols. Available at: [Link]

  • Taylor & Francis Online. Mild, Efficient, and Selective Cleavage of Trityl Ethers with Antimony Trichloride. Available at: [Link]

  • Master Organic Chemistry. Protecting Groups For Alcohols. Available at: [Link]

  • Chem-Station. Protection of 1,2-/1,3-Diols. Available at: [Link]

  • National Institutes of Health (NIH). Tritylation of Alcohols under Mild Conditions without Using Silver Salts. Available at: [Link]

  • ACS Publications. Selective Protection of 1,2- and 1,3-Diols via Acylative Cleavage of Cyclic Formals. Available at: [Link]

  • ACS Publications. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). Available at: [Link]

  • Organic Chemistry Portal. Novel Regiocontrolled Protection of 1,2- and 1,3-Diols via Mild Cleavage of Methylene Acetals. Available at: [Link]

  • Organic Chemistry Portal. Highly selective silver(I) oxide mediated monoprotection of symmetrical diols. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. Available at: [Link]

  • University of Windsor. Alcohol Protecting Groups. Available at: [Link]

  • RSC Publishing. Recent progress in selective functionalization of diols via organocatalysis. Available at: [Link]

  • Gelest. Silyl Groups. Available at: [Link]

  • American Chemical Society. Intramolecular Reductive Cleavage of tert-Butyldimethylsilyl Ethers. Selective Mono-Deprotection of Bis-Silyl-Protected Diols. Available at: [Link]

  • YouTube. How to Remove a Trityl Group (Selective Deprotection of Trityl). Available at: [Link]

  • Chemistry LibreTexts. 16: Silylethers. Available at: [Link]

  • ResearchGate. Strategies Toward Protection of 1,2‐ and 1,3‐Diols in Carbohydrate Chemistry. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Available at: [Link]

  • Jack Westin. Protecting Groups - Organic Chemistry. Available at: [Link]

  • ResearchGate. Synthesis of 1, 1-cyclopropanedimethanol. Available at: [Link]

  • ResearchGate. t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Available at: [Link]

  • Organic Synthesis. Protecting Groups. Available at: [Link]

  • SynArchive. Protecting Groups List. Available at: [Link]

  • Google Patents. CN102757311A - Preparation method of 1, 1-cyclopropane dimethanol.
  • Reddit. Protecting the diol : r/OrganicChemistry. Available at: [Link]

  • SCIRP. Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Available at: [Link]

  • Organic Chemistry Portal. Protecting Groups. Available at: [Link]

  • SCIRP. Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Available at: [Link]

  • Google Patents. CN101880270A - Method for preparing 1,1-cyclopropanedimethyl cyclicsulfite.
  • SCIRP. Selective Monoprotection of Symmetrical Diols in a Flow Reactor. Available at: [Link]

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Technical Support Center: Strategies for Reducing Hazardous Reagents in Cyclopropanation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced cyclopropanation methodologies. This guide is designed for researchers, scientists, and drug development professionals seeking to mitigate the risks associated with hazardous reagents in the synthesis of cyclopropane-containing molecules. Here, we move beyond simply listing protocols to provide in-depth, field-proven insights into the "why" behind experimental choices. Our aim is to empower you with the knowledge to not only troubleshoot your reactions but also to design safer, more efficient, and sustainable synthetic routes.

Cyclopropane rings are vital structural motifs in numerous pharmaceuticals and natural products.[1][2] However, their synthesis has traditionally relied on hazardous reagents like diazomethane and pyrophoric organometallics.[1][3] This guide will explore cutting-edge, safer alternatives and provide practical solutions to common challenges encountered during their implementation.

I. Frequently Asked Questions (FAQs)

Q1: My cyclopropanation with a diazo compound is giving low yields and side products. What are the likely causes and how can I troubleshoot this?

A1: Low yields and the formation of side products in diazo-mediated cyclopropanations often stem from the inherent instability of the diazo compound.[4] Here’s a breakdown of potential issues and solutions:

  • Decomposition of the Diazo Reagent: Diazo compounds, especially diazomethane, are prone to decomposition, which can be accelerated by acidic impurities, rough surfaces, and light.[5][6]

    • Troubleshooting:

      • Slow Addition: Utilize a syringe pump for the controlled, slow addition of the diazo compound to the reaction mixture. This minimizes its concentration at any given time, reducing the likelihood of side reactions like dimerization.[4]

      • Temperature Control: Maintain the recommended reaction temperature. While many reactions proceed at room temperature, optimization may be necessary to balance the rate of reaction with the rate of decomposition.[4]

      • Purity: Ensure the diazo compound is free from acidic impurities that can catalyze its breakdown.[4]

  • Alternative to Hazardous Diazo Compounds: The primary concern with diazomethane is its high toxicity and explosive nature.[5][6] Consider these safer alternatives:

    • Trimethylsilyldiazomethane (TMS-diazomethane): A more stable and less explosive surrogate for diazomethane.[7]

    • Imidazotetrazines (e.g., Temozolomide - TMZ): These are weighable, non-explosive solids that can generate alkyl diazoniums in situ under aqueous conditions, offering a significantly safer alternative for both esterifications and cyclopropanations.[8][9]

    • In Situ Generation: Generating diazomethane in situ from precursors like Diazald® or its water-soluble derivatives avoids the need to handle the pure, hazardous substance.[10][11] This approach is particularly effective when coupled with robust catalysts, such as iron porphyrin complexes, that can operate under the necessary aqueous conditions.[10]

Q2: I'm trying to avoid diazomethane altogether. What are some of the most reliable and safer alternative cyclopropanation methods?

A2: Moving away from diazomethane is a key goal in green chemistry. Here are some robust and increasingly popular alternatives:

  • Simmons-Smith Reaction and its Modifications: This classic reaction uses a carbenoid, typically iodomethylzinc iodide, formed from diiodomethane and a zinc-copper couple.[12][13] It is a stereospecific method, preserving the geometry of the starting alkene.[14]

    • Reducing Hazards: While safer than diazomethane, the original Simmons-Smith reaction can be expensive and sometimes sluggish.[14] Modifications have been developed to address these issues:

      • Furukawa Modification: Uses diethylzinc (Et₂Zn) and diiodomethane, which often increases reactivity.[2][14]

      • Cheaper Reagents: Dibromomethane can be used as a more cost-effective alternative to diiodomethane.[14]

      • Mechanochemistry: A ball-milling-enabled Simmons-Smith reaction has been developed that is solvent-free and can be performed under air, significantly improving its safety and environmental profile.[15][16]

  • Photocatalytic Cyclopropanation: This emerging technique utilizes visible light to generate reactive intermediates for cyclopropanation, often under mild conditions.[1][17]

    • Advantages: These methods often exhibit excellent functional group tolerance and can be performed with bench-stable reagents.[18][19] For instance, the use of triethylammonium bis(catecholato)iodomethylsilicate with an organic photocatalyst allows for the cyclopropanation of a wide array of olefins.[18][19]

  • Enzyme-Catalyzed Cyclopropanation: Biocatalysis offers a highly selective and environmentally benign approach.[20][21]

    • How it Works: Engineered enzymes, such as modified cytochrome P450s, can catalyze cyclopropanation with high diastereo- and enantioselectivity.[22][23] These enzymatic reactions often use diazoacetates as carbene precursors.[20] While ethyl diazoacetate is energetic, safer alternatives like n-hexyl diazoacetate have been successfully employed.[20][21]

Q3: My Simmons-Smith reaction is sluggish and gives a poor yield. How can I improve its efficiency?

A3: Sluggishness in Simmons-Smith reactions can be frustrating. Here are some key areas to troubleshoot:

  • Activation of Zinc: The reaction's success hinges on the quality and activation of the zinc.

    • Troubleshooting:

      • Zinc-Copper Couple: Ensure the zinc-copper couple is freshly prepared and properly activated.

      • Mechanochemical Activation: Ball-milling can be a highly effective method for activating zinc(0) without the need for solvents or an inert atmosphere.[15]

      • Ultrasonication: Applying ultrasound can improve the rate of formation of the organozinc reagent.[24]

  • Reagent Choice: The specific carbenoid precursor and zinc source can significantly impact reactivity.

    • Optimization:

      • Furukawa Modification (Et₂Zn): Switching from a zinc-copper couple to diethylzinc can enhance reactivity, especially for unfunctionalized alkenes.[2][14]

      • Alternative Dihalomethanes: For certain substrates, using dibromomethane or chloroiodomethane might offer advantages.[2][14]

  • Substrate Reactivity: The electronic nature of the alkene plays a crucial role.

    • Considerations:

      • Electron-Rich Alkenes: These are generally more reactive in Simmons-Smith cyclopropanations.[6]

      • Electron-Deficient Alkenes: For less reactive, electron-poor alkenes, a flow chemistry approach with the addition of a catalytic amount of diethylzinc has been shown to improve yields.[25]

Q4: I am interested in using flow chemistry for safer cyclopropanation. What are the main advantages and what should I be aware of?

A4: Flow chemistry is a powerful technology for handling hazardous reagents and reactive intermediates safely.[26]

  • Key Advantages:

    • In Situ Generation and Consumption: Hazardous reagents like diazomethane or sensitive organozinc carbenoids can be generated and immediately consumed in a continuous stream.[25][27][28] This prevents the accumulation of dangerous quantities.

    • Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with potentially explosive or exothermic reactions.[25][26]

    • Improved Control: Precise control over reaction parameters like temperature, pressure, and residence time leads to better reproducibility and often higher yields.[27]

  • Practical Considerations:

    • Simmons-Smith in Flow: A rapid and safe continuous-flow Simmons-Smith cyclopropanation has been developed using a column packed with a zinc-copper couple. This allows for the in situ production of the zinc carbenoid, which is then immediately reacted with the alkene.[25][29]

    • Diazo Compounds in Flow: Unstabilized diazo compounds can be generated and used at room temperature in a flow system, avoiding the need for metal catalysts in some cases.[27]

II. Troubleshooting Guides

Guide 1: Low to No Product Formation
Potential Cause Troubleshooting Steps & Explanation
Inactive Catalyst - Verify Source and Age: Ensure the catalyst is from a reputable supplier and not expired.[4] - Activation: Some catalysts require pre-activation. Consult the specific literature for your catalyst.[4] - Loading: Incrementally increase catalyst loading (e.g., from 1 mol% to 5 mol%) to find the optimal concentration.[4]
Poor Reagent Purity - Alkene Purity: Ensure the starting alkene is pure and free of inhibitors. - Solvent Quality: Use dry, degassed solvents, as water and oxygen can quench reactive intermediates.
Unsuitable Reaction Conditions - Temperature: The reaction may require heating or cooling. Perform small-scale experiments to determine the optimal temperature. - Concentration: Low concentrations can slow down bimolecular reactions. Try increasing the concentration of your reactants.
Product Instability - Work-up Issues: Your product might be sensitive to the acidic or basic conditions of the work-up. Test the stability of your product under these conditions separately.[30] - Volatility: The product may be volatile and lost during solvent removal. Check the solvent in the rotovap trap.[30]
Guide 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps & Explanation
Diazo Compound Dimerization - Slow Addition: Use a syringe pump for the slow, controlled addition of the diazo compound. This keeps the instantaneous concentration low, disfavoring dimerization.[4]
Carbene Insertion into C-H Bonds - Catalyst Choice: The choice of metal catalyst and ligands can significantly influence the chemoselectivity between cyclopropanation and C-H insertion. Rhodium(II) catalysts are often used, but tuning the ligands can favor cyclopropanation.
Side Reactions from Lewis Acidity - Simmons-Smith Reactions: The byproduct ZnI₂ is a Lewis acid that can cause side reactions. Adding excess Et₂Zn or quenching with pyridine can scavenge the ZnI₂.[14]
Radical-mediated Side Reactions - Photocatalytic Reactions: Ensure the reaction is properly degassed to remove oxygen, which can participate in side reactions. Control the light intensity, as too high an intensity can lead to undesired pathways.

III. Experimental Protocols & Methodologies

Protocol 1: Mechanochemical Simmons-Smith Cyclopropanation

This protocol is adapted from the work of Browne and coworkers, offering a solvent-free and air-tolerant method.[15]

Objective: To synthesize a cyclopropane from an alkene using a ball-milling-enabled Simmons-Smith reaction.

Materials:

  • Alkene (e.g., styrene)

  • Diiodomethane (CH₂I₂)

  • Zinc dust (<10 micron, activated)

  • Stainless steel milling jar and balls

  • Mixer mill

Procedure:

  • To a stainless steel milling jar, add the alkene (1.0 equiv), zinc dust (2.0 equiv), and diiodomethane (1.5 equiv).

  • Add the stainless steel milling balls.

  • Seal the jar and place it in the mixer mill.

  • Mill the mixture at a specified frequency (e.g., 30 Hz) for a designated time (e.g., 60 minutes).

  • After milling, carefully open the jar in a fume hood.

  • Extract the product from the solid mixture using an appropriate organic solvent (e.g., diethyl ether).

  • Filter the mixture to remove the zinc salts.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: In Situ Generation of Diazomethane for Iron-Catalyzed Cyclopropanation

This protocol is based on the work of Carreira and Morandi, providing a safer way to perform diazomethane-mediated cyclopropanations.[10]

Objective: To perform a cyclopropanation using diazomethane generated in situ from a water-soluble precursor.

Materials:

  • Alkene (e.g., styrene)

  • Water-soluble Diazald derivative (e.g., N-methyl-N-nitroso-p-toluenesulfonamide)

  • Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl)

  • 6 M aqueous potassium hydroxide (KOH)

  • Organic solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask open to the air, dissolve the alkene (1.0 equiv) and the iron catalyst (e.g., 1-5 mol%) in the organic solvent.

  • Add the 6 M aqueous KOH solution to the flask.

  • With vigorous stirring, add the water-soluble Diazald derivative portion-wise to the biphasic mixture. The diazomethane will be generated in the aqueous phase and react with the alkene in the organic phase.

  • Continue stirring until the reaction is complete (monitor by TLC or GC).

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

IV. Visualizing Safer Cyclopropanation Strategies

Workflow for Selecting a Safer Cyclopropanation Method

G cluster_diazo Diazo-Based (with safety measures) cluster_non_diazo Diazo-Free Alternatives start Starting Alkene & Functional Groups q1 Is Diazomethane Avoidance a Priority? start->q1 q2 Is High Enantioselectivity Required? start->q2 q3 Are Mild Conditions Necessary? q1->q3 Yes in_situ In Situ Generation (e.g., from TMZ or Diazald) q1->in_situ No q2->q1 enzymatic Enzymatic Cyclopropanation q2->enzymatic Yes simmons_smith Simmons-Smith (Classic or Modified) q3->simmons_smith No photocatalysis Photocatalytic Methods q3->photocatalysis Yes flow_diazo Flow Chemistry with In Situ Generation in_situ->flow_diazo For enhanced safety & scalability mechano Mechanochemical Simmons-Smith simmons_smith->mechano For solvent-free conditions

Caption: Decision workflow for choosing a safer cyclopropanation strategy.

Conceptual Overview of In Situ vs. Ex Situ Diazomethane Handling

G cluster_ex_situ Ex Situ (Traditional, Hazardous) cluster_in_situ In Situ (Safer) precursor_ex Diazomethane Precursor (e.g., Diazald) distill Distillation/Isolation of Pure Diazomethane precursor_ex->distill Strong Base reaction_ex Cyclopropanation Reaction distill->reaction_ex Hazardous Transfer generation_reaction Simultaneous Generation & Reaction of Diazomethane precursor_in Precursor in Reaction Vessel (e.g., TMZ, water-soluble Diazald) precursor_in->generation_reaction Mild Base or Aqueous Conditions

Caption: Comparison of hazardous ex situ and safer in situ diazomethane generation.

V. References

  • L. Pontini, J. A. Leitch, and D. L. Browne, "Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0)," Green Chemistry,

  • K. L. Jensen, et al., "Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes," PMC,

  • B. Morandi and E. M. Carreira, "Iron-Catalyzed Cyclopropanation in 6 M KOH with in Situ Generation of Diazomethane," Science,

  • Various Authors, "Cyclopropanation Catalysed by p450enzymes/hemes," Wordpress,

  • P. S. Coelho, et al., "Olefin Cyclopropanation via Carbene Transfer Catalyzed by Engineered Cytochrome P450 Enzymes," Science,

  • Z. Li, et al., "Identification of Mechanism-Based Inactivation in P450-Catalyzed Cyclopropanation Facilitates Engineering of Improved Enzymes," Journal of the American Chemical Society,

  • K. L. Jensen, et al., "Exploring the enzyme-catalyzed synthesis of isotope labeled cyclopropanes," Aarhus University - Pure,

  • A. G. Herraiz and M. G. Suero, "A transition-metal-free & diazo-free styrene cyclopropanation," PMC - NIH,

  • R. O. M. A. de Souza, et al., "Rapid Mechanochemical Ring-Opening and 1,3-Bisfunctionalization of Donor−Acceptor Cyclopropanes: Regioselective C(sp2)−H Alkylation of Coumaran and Chromane," American Chemical Society,

  • BenchChem, "Is 1,1-diiodoethane a viable alternative to diazomethane for cyclopropanation?," Benchchem,

  • S. Kumar, et al., "Mechanochemical Bis-Spirocyclopropanation Reaction and Ring Rearrangement to 1-Oxaspiro[4.5]decadienones," Organic Letters - ACS Publications,

  • L. Pontini, et al., "Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0)," ResearchGate,

  • Various Authors, "The in situ generation of diazo compounds," Research Collection,

  • A. G. Herraiz and M. G. Suero, "A transition-metal-free & diazo-free styrene cyclopropanation," RECERCAT,

  • BenchChem, "A Comparative Guide to Alternative Reagents for the Generation of 'Free' Methylcarbene," Benchchem,

  • A. M. del Hoyo, et al., "Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column," Advanced Synthesis & Catalysis,

  • A. M. del Hoyo, et al., "Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column," ResearchGate,

  • J. E. Spangler, et al., "Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations," PMC - NIH,

  • R. O. M. A. de Souza, et al., "Rapid Mechanochemical Ring-Opening and 1,3-Bisfunctionalization of Donor–Acceptor Cyclopropanes: Regioselective C(sp2)–H Alkylation of Coumaran and Chromane," The Journal of Organic Chemistry - ACS Publications,

  • J. P. Phelan, et al., "Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover," Organic Chemistry Portal,

  • J. E. Spangler, et al., "Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations," PubMed,

  • Wikipedia, "Simmons–Smith reaction," Wikipedia,

  • Wikipedia, "Cyclopropanation," Wikipedia,

  • Master Organic Chemistry, "Diazomethane (CH2N2)," Master Organic Chemistry,

  • ResearchGate, "a) Comparison of diazomethane, TMS‐diazomethane, and select diazomethane precursors... b) Mechanism of hydrolysis of TMZ to methyl diazonium...," ResearchGate,

  • F. G. Terrade, et al., "Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins," ResearchGate,

  • S. T. R. M. K. C. E. M. J. Johansson, "A Base‐Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane," uu .diva,

  • Organic Chemistry Portal, "Simmons-Smith Reaction," Organic Chemistry Portal,

  • N. M. Roda, et al., "Cyclopropanation using flow-generated diazo compounds," RSC Publishing,

  • A. G. Herraiz and M. G. Suero, "A transition-metal-free & diazo-free styrene cyclopropanation," ResearchGate,

  • Chemistry LibreTexts, "11.13: Diazomethane, Carbenes, and Cyclopropane Synthesis," Chemistry LibreTexts,

  • BenchChem, "Cyclopropanation Reactions: A Technical Support Guide for Optimizing Yield and Selectivity," Benchchem,

  • Master Organic Chemistry, "Cyclopropanation of Alkenes," Master Organic Chemistry,

  • A. Ford, et al., "Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes," PMC - NIH,

  • J. P. Phelan, et al., "Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover," PubMed,

  • S. A. A. Shah, et al., "Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review," NIH,

  • M. G. Suero, "New Alkene Cyclopropanation Reactions Enabled by Photoredox Catalysis via Radical Carbenoids," ResearchGate,

  • F. G. Terrade, et al., "Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins," Journal of the American Chemical Society,

  • M. A. R. Meier, et al., "Challenging cyclopropanation reactions on non-activated double bonds of fatty esters," RSC Advances,

  • L. Vaccaro, et al., "Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products," ACS Publications,

  • University of Rochester, "How To: Troubleshoot a Reaction," Department of Chemistry : University of Rochester,

  • Synthesis Workshop, "Cyclopropanation via Radical Carbenoids with Dr. Ana García Herraiz (Episode 85)," YouTube,

Sources

Validation & Comparative

A Comparative Guide to the NMR Spectral Analysis of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural elucidation of novel molecules and key intermediates is paramount. Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (CAS No. 142148-13-8) serves as a valuable building block, notably as a precursor in the synthesis of pharmaceuticals like Montelukast, a leukotriene receptor antagonist.[1] Its molecular architecture, featuring a strained cyclopropane ring, a primary alcohol, and a methyl ester, presents a unique spectroscopic challenge. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for its characterization, providing detailed insights into its atomic connectivity and stereochemistry.[2]

This guide provides an in-depth analysis of the NMR spectral data for this compound. We will dissect its ¹H and ¹³C NMR spectra, explain the rationale behind spectral assignments using conceptual 2D NMR correlations, and compare its spectral features to a structurally related analog to highlight the sensitivity of NMR to subtle molecular changes. This document is intended for researchers and drug development professionals who rely on robust analytical techniques for molecular characterization.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the atoms of this compound are numbered as shown below. This convention will be used throughout the guide.

Caption: Structure of this compound with atom numbering.

Predicted NMR Spectral Data

While experimental spectra are the gold standard, high-quality predicted data based on established chemical shift libraries and algorithms provide a robust framework for understanding the expected spectral features. The following tables summarize the predicted ¹H and ¹³C NMR data for the target molecule in CDCl₃.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Protons (Position) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H₂/H₃ (Cyclopropyl CH₂) 0.55 - 0.65 m - 4H
H₄ (Acetate CH₂) 2.45 s - 2H
H₅ (Hydroxymethyl CH₂) 3.40 s - 2H
H₆ (Methoxy CH₃) 3.68 s - 3H

| OH | Variable (e.g., 1.5-2.5) | br s | - | 1H |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon (Position) Chemical Shift (δ, ppm) Carbon Type (DEPT)
C₂/C₃ (Cyclopropyl CH₂) 12.5 CH₂
C₁ (Quaternary C) 21.0 C
C₄ (Acetate CH₂) 39.0 CH₂
C₆ (Methoxy CH₃) 51.8 CH₃
C₅ (Hydroxymethyl CH₂) 68.0 CH₂

| C=O (Ester Carbonyl) | 173.5 | C |

Interpretation of NMR Spectra

¹H NMR Spectrum Analysis

The proton NMR spectrum provides a detailed map of the hydrogen environments in the molecule.

  • Cyclopropyl Protons (H₂, H₃, δ 0.55-0.65): The most striking feature is the highly shielded (upfield) resonance of the cyclopropyl methylene protons. This is a hallmark of the cyclopropane ring system, attributed to the magnetic anisotropy induced by the ring's unique electronic structure.[3][4] The four protons on C₂ and C₃ are diastereotopic and would ideally appear as a complex multiplet due to geminal and cis/trans vicinal couplings.

  • Acetate Methylene Protons (H₄, δ 2.45): These protons are adjacent to a quaternary carbon (C₁) and the ester carbonyl group. Their chemical shift around 2.45 ppm is typical for protons alpha to a carbonyl. They are expected to appear as a sharp singlet because there are no adjacent protons to couple with.

  • Hydroxymethyl Protons (H₅, δ 3.40): The protons of the CH₂OH group are deshielded by the adjacent electronegative oxygen atom, resulting in a chemical shift around 3.40 ppm. Like the acetate protons, they are attached to a quaternary carbon and should thus appear as a singlet.

  • Methoxy Protons (H₆, δ 3.68): This sharp singlet is characteristic of the methyl group of a methyl ester, with the chemical shift influenced by the adjacent ester oxygen.

  • Hydroxyl Proton (OH): The chemical shift of the alcohol proton is highly variable and depends on concentration, temperature, and solvent. It typically appears as a broad singlet and may not always be observed.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum reveals the electronic environment of each carbon atom.

  • Cyclopropyl Carbons (C₂, C₃, δ 12.5; C₁, δ 21.0): Similar to the protons, the cyclopropyl carbons are significantly shielded. The methylene carbons (C₂, C₃) appear far upfield around 12.5 ppm.[4] The quaternary carbon (C₁) is also shielded, appearing around 21.0 ppm. Its identification would be confirmed in a DEPT experiment where it would be absent.[5]

  • Acetate and Methoxy Carbons (C₄, δ 39.0; C₆, δ 51.8): The acetate methylene carbon (C₄) is found at a typical position for an aliphatic chain, while the methoxy carbon (C₆) is deshielded by the attached oxygen.

  • Hydroxymethyl Carbon (C₅, δ 68.0): This carbon is significantly deshielded due to the direct attachment of the hydroxyl group's oxygen atom.

  • Ester Carbonyl Carbon (C=O, δ 173.5): The carbonyl carbon of the ester group appears characteristically downfield, typically in the 170-175 ppm range. This signal is often of lower intensity due to the lack of an attached proton and longer relaxation time.

The Power of 2D NMR: A Conceptual Workflow

For an unambiguous assignment, a series of 2D NMR experiments is essential.[5][6] These experiments reveal correlations between nuclei, allowing for the assembly of the molecular structure piece by piece.

Caption: Workflow for NMR-based structure elucidation of small organic molecules.

  • COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this molecule, it would primarily confirm the couplings between the non-equivalent protons within the cyclopropane ring (H₂ and H₃).

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment that maps protons to the carbons they are directly attached to.[6] It would definitively link the proton signals at δ 0.55-0.65 to the carbon at δ 12.5, the singlet at δ 2.45 to the carbon at δ 39.0, and so on.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for connecting the different fragments of the molecule by showing correlations between protons and carbons that are two or three bonds away.

Caption: Key HMBC correlations for structural confirmation.

Key expected HMBC correlations include:

  • From the acetate protons H₄ to the quaternary carbon C₁ and the carbonyl carbon C=O .

  • From the hydroxymethyl protons H₅ to the quaternary carbon C₁ .

  • From the methoxy protons H₆ to the carbonyl carbon C=O . These correlations would unequivocally establish the connectivity around the central quaternary carbon.

Comparative Analysis: Hydroxy vs. Thiol Analog

To understand how sensitive NMR is to functional group changes, we can compare our target molecule with its thiol analog, Methyl 2-[1-(sulfanylmethyl)cyclopropyl]acetate (CAS No. 152922-73-1).[7][8][9]

Table 3: Spectral Comparison of -CH₂OH vs. -CH₂SH Analogs

Position Functional Group Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Rationale for Difference
H₅ -CH₂OH ~3.40 - Oxygen is highly electronegative, strongly deshielding the attached protons.
-CH₂SH ~2.60 - Sulfur is less electronegative than oxygen, resulting in a less deshielded, more upfield chemical shift.
C₅ -C H₂OH ~68.0 - The direct bond to oxygen causes a large downfield shift.

| | -C H₂SH | ~28.0 | - | The bond to the less electronegative sulfur results in a significantly more shielded carbon signal. |

This comparison clearly demonstrates how replacing an oxygen atom with a sulfur atom leads to significant upfield shifts for both the α-protons and the α-carbon. This predictable trend is a powerful tool for confirming functional groups within a molecule.

Standardized Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data requires a standardized experimental protocol.[5]

Objective: To acquire high-resolution 1D (¹H, ¹³C, DEPT-135) and 2D (COSY, HSQC, HMBC) NMR spectra for a small organic molecule.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal Standard (e.g., Tetramethylsilane, TMS, often included in solvent)

  • Sample (5-10 mg of purified this compound)

  • Pipettes and vial

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry vial.

    • Add 0.6-0.7 mL of CDCl₃ (containing 0.03% TMS) to the vial.

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Using a pipette, transfer the solution into a clean NMR tube.[5]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp lines and high resolution. A good shim on the TMS peak should show narrow, symmetrical signals.

  • ¹H NMR Acquisition:

    • Load a standard proton experiment.

    • Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

    • Use a 30° or 45° pulse angle.

    • Set the number of scans (NS) to 8 or 16 for a sample of this concentration.

    • Set a relaxation delay (D1) of 1-2 seconds.

    • Acquire the Free Induction Decay (FID) and process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

  • ¹³C and DEPT Acquisition:

    • Load a standard proton-decoupled carbon experiment.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • Acquire a sufficient number of scans to achieve good signal-to-noise (e.g., 128 to 1024 scans).

    • Run DEPT-135 and/or DEPT-90 experiments to differentiate between CH₃, CH₂, and CH signals.[5] In DEPT-135, CH/CH₃ signals are positive, and CH₂ signals are negative.

    • Process the data and reference the CDCl₃ peak to 77.16 ppm.

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Load standard, gradient-selected (gs) 2D experiment pulse programs.

    • For each experiment, set the appropriate spectral widths in both dimensions (F1 and F2) based on the 1D spectra.

    • Acquire the data with a suitable number of increments in the F1 dimension and scans per increment to achieve the desired resolution and sensitivity.

    • Process the 2D data using appropriate window functions and perform phase and baseline corrections.

Conclusion

The structural analysis of this compound is a clear illustration of the comprehensive power of modern NMR spectroscopy. Through a systematic approach combining 1D and 2D NMR techniques, every proton and carbon environment can be precisely mapped and assigned. The characteristic upfield shifts of the cyclopropyl moiety, combined with the predictable resonances of the acetate and hydroxymethyl groups, create a distinct spectral fingerprint. Furthermore, comparing this fingerprint to that of structural analogs provides an additional layer of confirmation and highlights the sensitivity of NMR to subtle electronic changes. The protocols and interpretive logic detailed in this guide represent a robust framework for researchers engaged in the synthesis and characterization of complex organic molecules.

References

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1973). Nuclear Magnetic Resonance Spectra of Cyclopropyl Derivatives. The Journal of Organic Chemistry, 38(2), 378-382. Available from: [Link]

  • Defense Technical Information Center (DTIC). (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Available from: [Link]

  • Harris, R. K., & Wasylishen, R. E. (Eds.). (2024). Nuclear Magnetic Resonance (Vol. 50). Royal Society of Chemistry. Available from: [Link]

  • University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Springer Nature. NMR Protocols and Methods. Available from: [Link]

  • Reddy, D. S., et al. (2020). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Royal Society of Chemistry, 12(34), 21855–21860. Available from: [Link]

  • ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry. Available from: [Link]

  • Powers, R. (2014). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available from: [Link]

  • PubChem. 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid. National Center for Biotechnology Information. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl [1-(sulfanylmethyl)cyclopropyl]acetate: A Comprehensive Overview. Available from: [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). Available from: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and organic synthesis, the structural characterization and sensitive quantification of novel chemical entities are paramount. Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate and its derivatives represent a class of compounds with significant potential, featuring a unique strained cyclopropyl ring system coupled with ester and alcohol functionalities. Mass spectrometry (MS) stands as an indispensable tool for the analysis of these molecules. This guide provides an in-depth comparison of mass spectrometry-based strategies, grounded in fundamental principles and practical expertise, to empower researchers in selecting and optimizing their analytical approach.

Choosing the Right Analytical Engine: GC-MS vs. LC-MS

The first critical decision point in developing an analytical method for these derivatives is the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This choice is fundamentally dictated by the analyte's physicochemical properties—primarily its volatility and thermal stability.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is best suited for compounds that are volatile and thermally stable.[1] The parent compound, this compound, contains a polar hydroxyl group, which can lead to poor peak shape and on-column degradation due to strong intermolecular hydrogen bonding, reducing its volatility.[3] Therefore, direct analysis by GC-MS is challenging. However, this limitation can be overcome through chemical derivatization, a process that converts the polar hydroxyl group into a less polar, more volatile functional group.[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the go-to method for molecules that are polar, less volatile, or thermally labile.[6] Given the polarity of the target derivatives, LC-MS often provides a more direct route of analysis without the need for derivatization. It separates compounds in the liquid phase before they are ionized, making it ideal for a wide range of small molecules encountered in drug metabolism and pharmacokinetic studies.[7][8]

A Tale of Two Ionization Techniques: Hard vs. Soft

The mechanism of ionization profoundly impacts the resulting mass spectrum. GC-MS typically employs hard ionization techniques like Electron Ionization (EI), while LC-MS relies on soft ionization methods such as Electrospray Ionization (ESI).[2][9]

Electron Ionization (EI): The Fingerprint Generator

In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of an energetically unstable molecular ion (M•+).[10][11] This excess energy causes extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule that is invaluable for structural elucidation and library matching.[11]

Anticipated EI Fragmentation of this compound:

The molecular ion (m/z 144) will undergo characteristic fragmentation driven by the functional groups present. Key fragmentation pathways include:

  • α-Cleavage: This is a common pathway for alcohols, ethers, and carbonyl compounds, involving the cleavage of a bond adjacent to the functional group.[12][13] For our target molecule, cleavage next to the hydroxyl-bearing carbon and the carbonyl group is expected.

  • Loss of Neutral Molecules: Stable neutral molecules like water (H₂O) from the alcohol or methoxy radical (•OCH₃) from the ester are readily lost.[14]

  • Rearrangements: The McLafferty rearrangement is a possibility for esters with accessible gamma-hydrogens, though less likely for this specific structure.[12]

Caption: Predicted EI fragmentation pathway for the target molecule.

Electrospray Ionization (ESI): The Gentle Giant

ESI is a soft ionization technique that generates ions from a liquid solution, typically by creating protonated molecules [M+H]+ or adducts with cations like sodium [M+Na]+.[15][16] Its gentle nature minimizes in-source fragmentation, usually preserving the molecular ion, which is crucial for accurate molecular weight determination.[16] Structural information is then obtained by selecting the precursor ion and subjecting it to fragmentation in the collision cell of a tandem mass spectrometer (MS/MS).[17]

Anticipated ESI-MS/MS Fragmentation:

In positive ion mode, the protonated molecule [M+H]+ (m/z 145) would be isolated and fragmented. The fragmentation is predictable, often involving the loss of small, stable neutral molecules.

  • Loss of Water: The protonated hydroxyl group is a good leaving group, leading to a prominent loss of H₂O (18 Da).

  • Loss of Methanol: The ester group can facilitate the loss of methanol (CH₃OH, 32 Da).

  • Loss of Formic Acid Methyl Ester: A concerted loss of HCOOCH₃ (60 Da) is also plausible.

Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.

Comparative Data Analysis

The choice of technique directly influences the data obtained. Below is a comparative summary of the expected results from GC-MS and LC-MS/MS analysis.

Table 1: Comparison of GC-MS (EI) and LC-MS/MS (ESI) Data

FeatureGC-MS (with Silylation)LC-MS/MS
Analyte TMS-derivative of this compoundThis compound
Molecular Weight 216 g/mol 144 g/mol
Precursor Ion (m/z) 216 (M•+)145 ([M+H]+)
Key Fragments (m/z) 201 (Loss of •CH₃), 143 (Loss of •Si(CH₃)₃), 73 ([Si(CH₃)₃]+)127 (Loss of H₂O), 113 (Loss of CH₃OH), 85
Primary Use Case Structural confirmation, library matchingQuantification in complex matrices, molecular weight confirmation

Table 2: Hypothetical Quantitative Performance Comparison

Analytical MethodAnalyteLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)
GC-MS (SIM mode)TMS-derivative0.5 ng/mL1.5 ng/mL>0.995
LC-MS/MS (MRM mode)Parent Compound0.05 ng/mL0.15 ng/mL>0.998

As indicated, LC-MS/MS generally offers superior sensitivity, making it the preferred platform for trace-level quantification in complex biological matrices like plasma or urine.[9][18]

Experimental Protocols

Trustworthy data is built on robust and well-documented protocols. The following sections provide detailed, step-by-step methodologies for both analytical approaches.

Protocol 1: GC-MS Analysis via Silylation

This protocol is designed for structural identification and assumes the need for derivatization to enhance volatility.[19] Silylation replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[3][5]

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis prep1 Dissolve Sample (e.g., in Pyridine) prep2 Add Silylating Reagent (e.g., BSTFA + 1% TMCS) prep1->prep2 prep3 Heat Reaction (e.g., 70°C for 30 min) prep2->prep3 gc Inject Sample (1 µL, Splitless) prep3->gc sep Chromatographic Separation (e.g., DB-5ms column) gc->sep ms Mass Spectrometry (EI, 70 eV, Scan 40-300 amu) sep->ms

Caption: Workflow for GC-MS analysis with silylation derivatization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the analyte or dry down a sample extract in a 2 mL autosampler vial.

    • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[19]

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before analysis.

  • GC-MS Instrument Parameters:

    • GC System: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: Splitless mode, 250°C.

    • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

    • MS System: Agilent 5977B MSD or equivalent.

    • Ion Source: Electron Ionization (EI) at 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Protocol 2: LC-MS/MS Analysis

This protocol is optimized for high-sensitivity quantification using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[18]

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis prep1 Dissolve/Dilute Sample (in Mobile Phase A/B) prep2 Add Internal Standard prep1->prep2 prep3 Filter Sample (0.22 µm syringe filter) prep2->prep3 lc Inject Sample (5 µL) prep3->lc sep Chromatographic Separation (e.g., C18 column) lc->sep ms Tandem Mass Spectrometry (ESI+, MRM Mode) sep->ms

Caption: Workflow for quantitative LC-MS/MS analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the analyte in methanol.

    • Create a series of calibration standards by spiking the stock solution into the relevant matrix (e.g., plasma, buffer).

    • For analysis, dilute the samples and standards with the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

    • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • LC-MS/MS Instrument Parameters:

    • LC System: Waters ACQUITY UPLC or equivalent.

    • Column: Waters ACQUITY BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • MS System: Sciex Triple Quad 6500+ or equivalent.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Key Parameters: Optimize ion source gas and temperature settings (e.g., Curtain Gas: 35, IonSpray Voltage: 5500 V, Temperature: 500°C).

    • MRM Transitions:

      • Quantifier: 145 -> 127 (Collision Energy optimized, e.g., 15 eV).

      • Qualifier: 145 -> 85 (Collision Energy optimized, e.g., 25 eV).

Conclusion and Recommendations

Both GC-MS and LC-MS are powerful techniques, but their application to the analysis of this compound derivatives serves distinct purposes.

  • Choose GC-MS with derivatization when the primary goal is unambiguous structural confirmation. The extensive, reproducible fragmentation patterns generated by EI are ideal for library searching and detailed structural elucidation.

  • Choose LC-MS/MS for quantitative applications, especially when analyzing samples in complex biological matrices or when high sensitivity is required.[7] The ability to analyze the compound directly without derivatization, coupled with the specificity of MRM, makes it the superior choice for pharmacokinetic, metabolomic, and bioanalytical studies.[1][18]

Ultimately, the optimal analytical strategy is dictated by the research question. By understanding the causal relationships between analyte properties, instrumental techniques, and the resulting data, researchers can confidently develop robust and reliable methods for this promising class of molecules.

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A Comparative Guide to the Biological Activity of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate and its Mercapto Analogue

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the cyclopropane ring stands out as a "privileged" structural motif.[1] Its inherent rigidity and unique electronic properties can lock a molecule into a bioactive conformation, enhancing binding affinity, metabolic stability, and overall pharmacological profiles.[2][3] This guide delves into a comparative analysis of two closely related cyclopropane derivatives: Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate and its mercapto analogue, Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate. Both molecules are known intermediates in the synthesis of important pharmaceuticals, such as the leukotriene receptor antagonist Montelukast.[4][5][6][7]

The central focus of this investigation is the principle of bioisosterism—specifically, the replacement of a hydroxyl (-OH) group with a thiol (-SH) group.[8][9] This seemingly subtle substitution can profoundly alter a molecule's interaction with biological targets.[10] The hydroxyl group is a classic hydrogen bond donor and acceptor, pivotal for specific, non-covalent receptor engagement.[11][12][13] In contrast, the mercapto group, while also capable of hydrogen bonding, introduces a potent nucleophilic character, opening the possibility of covalent bond formation with target proteins.[14][15] This guide will explore the causal relationships between this structural change and its impact on biological activity, providing researchers with a framework for leveraging such modifications in drug design. We will dissect their physicochemical differences, propose a robust experimental strategy for their comparative evaluation, and discuss the mechanistic implications for structure-activity relationships (SAR).

Section 1: Molecular Profile & Physicochemical Properties

Before examining biological activity, it is essential to understand the fundamental physicochemical differences imparted by the hydroxymethyl to mercaptomethyl substitution. The thiol group is less polar, more acidic, and larger than the hydroxyl group. These differences are expected to influence solubility, membrane permeability, and, most critically, the nature of interactions with biological macromolecules.

PropertyThis compoundMethyl 2-[1-(mercaptomethyl)cyclopropyl]acetateRationale for Impact
CAS Number 142148-13-8[4]152922-73-1[16]N/A
Molecular Formula C₇H₁₂O₃[4]C₇H₁₂O₂S[16]Substitution of Oxygen with Sulfur.
Molecular Weight 144.17 g/mol [4]160.23 g/mol [16]Sulfur is heavier than oxygen.
pKa ~16-18 (Alcohol)~10-11 (Thiol)Thiols are significantly more acidic than alcohols.[17]
H-Bond Donors 11Both -OH and -SH can donate a proton.
H-Bond Acceptors 3 (2x ester O, 1x -OH)2 (2x ester O)The sulfur in the thiol is a very weak H-bond acceptor.
Predicted Reactivity Nucleophilic (via -OH), H-bonding.[12]Strongly Nucleophilic (via -SH), potential for covalent bonding.[14][18]The thiolate anion (-S⁻) is a potent nucleophile.[19]

Section 2: Synthesis Overview

Both the hydroxymethyl and mercaptomethyl compounds are accessible synthetic intermediates.[4][20] Often, they can be derived from a common precursor, such as a di-functionalized cyclopropane, allowing for divergent synthesis. The interconversion can also be achieved by activating the hydroxyl group (e.g., as a mesylate or tosylate) followed by nucleophilic displacement with a sulfur nucleophile like thioacetate and subsequent hydrolysis.

Synthesis_Overview cluster_0 Common Precursor cluster_1 Target Molecules Precursor 1,1-bis(hydroxymethyl)cyclopropane or related structures Hydroxymethyl Methyl 2-[1-(hydroxymethyl) cyclopropyl]acetate Precursor->Hydroxymethyl Selective Protection & Functionalization Mercapto Methyl 2-[1-(mercaptomethyl) cyclopropyl]acetate Hydroxymethyl->Mercapto 1. Activation (e.g., MsCl) 2. Nucleophilic Substitution (e.g., KSAc) 3. Deprotection Experimental_Workflow cluster_0 Tier 1: Molecular Interactions cluster_1 Tier 2: Biological Function & Fate Binding Receptor Binding Assay (Determine Affinity, Ki) Cellular Cell-Based Functional Assay (Measure Potency, IC50) Binding->Cellular Correlate Affinity with Potency Covalent Covalent Binding Assay (Detect Irreversible Adducts) Covalent->Cellular Explain Duration of Action Metabolism Metabolic Stability Assay (Determine Half-life, t½) Metabolism->Cellular Contextualize Cellular Exposure Start Test Compounds (Hydroxymethyl vs. Mercapto) Start->Binding Start->Covalent Start->Metabolism

Caption: A tiered workflow for the comparative biological evaluation.

The rationale is to first establish the fundamental binding characteristics (Tier 1). The receptor binding assay quantifies reversible affinity, where hydrogen bonding is key. [21]The covalent binding assay specifically interrogates the unique reactivity of the thiol group. [22]Subsequently, Tier 2 assays place these molecular interactions into a broader biological context, assessing functional potency in a cellular environment and evaluating the compound's susceptibility to metabolic degradation, a critical parameter for in vivo applications. [23][24]

Section 4: Experimental Protocols & Hypothetical Data

This section provides detailed, self-validating protocols for each proposed assay, accompanied by hypothetical data to illustrate the expected outcomes based on the molecules' chemical properties.

Receptor Binding Affinity (Non-covalent Interaction)

This experiment aims to determine the equilibrium dissociation constant (Ki) of each analogue for a specific biological target, such as the Cysteinyl leukotriene receptor 1 (CysLT1), reflecting the potency of their reversible binding.

Protocol: Competitive Radioligand Binding Assay

  • Prepare Receptor Membranes: Utilize membranes from HEK293 cells stably expressing the human CysLT1 receptor.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine 50 µL of receptor membranes (10 µg protein), 25 µL of a fixed concentration of radioligand (e.g., 0.5 nM [³H]-Montelukast), and 25 µL of varying concentrations of the test compound (hydroxymethyl or mercapto analogue, from 1 pM to 100 µM).

  • Controls: Include wells for total binding (no competitor) and non-specific binding (10 µM of unlabeled Montelukast).

  • Incubation: Incubate the plate for 90 minutes at 25°C.

  • Termination & Filtration: Rapidly filter the reaction mixture through a GF/B filter plate, washing three times with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Add scintillation cocktail to the dried filter plate and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model using non-linear regression to determine the IC50, which is then converted to Ki using the Cheng-Prusoff equation.

Hypothetical Data:

Compound Binding Affinity (Ki, nM)
This compound 15.2 ± 1.8

| Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate | 45.7 ± 4.1 |

Rationale for Hypothesis: The hydroxyl group is a superior hydrogen bond donor/acceptor compared to the thiol group, potentially leading to a more stable, non-covalent interaction with polar residues in the receptor binding pocket, resulting in a lower Ki value. [13]

Covalent Inhibition Potential (Mercapto-Specific Reactivity)

This assay is designed to detect irreversible, covalent bond formation between the mercapto analogue and the target protein, a mode of action unavailable to the hydroxymethyl compound.

Protocol: Intact Protein Mass Spectrometry Assay

  • Incubation: Incubate the target protein (e.g., 5 µM CysLT1 receptor in detergent micelles) with a 10-fold molar excess (50 µM) of each test compound separately in a phosphate buffer (pH 7.4) at 37°C for 4 hours. Include a vehicle-only control.

  • Sample Cleanup: Desalt the protein samples using a C4 ZipTip to remove unbound compound and non-volatile salts.

  • Mass Spectrometry Analysis: Infuse the cleaned protein sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire spectra in positive ion mode across a relevant m/z range to observe the intact protein mass.

  • Data Analysis: Deconvolute the raw spectra to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of the mercapto analogue (160.23 Da) would indicate covalent adduction. The hydroxymethyl analogue should show no mass shift. The percentage of adduction can be estimated from the relative intensities of the unmodified and modified protein peaks.

Hypothetical Data:

Compound Intact Protein Mass Shift (Da)
This compound No significant shift detected

| Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate | +160.3 ± 0.1 |

Rationale for Hypothesis: The nucleophilic thiol group can form a covalent bond with an electrophilic residue (e.g., a cysteine in a disulfide bridge or a Michael acceptor) in the binding site, resulting in an irreversible modification of the protein. [15][25]The less reactive hydroxyl group is incapable of this interaction under physiological conditions.

In Vitro Metabolic Stability

This experiment assesses the susceptibility of each analogue to metabolism by major drug-metabolizing enzymes, providing an early indication of their likely pharmacokinetic profile.

Protocol: Human Liver Microsomal Stability Assay

  • Reaction Mixture: In a 96-well plate, pre-warm a solution of human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add the test compound (final concentration 1 µM) to initiate the reaction.

  • Time Points: At specified time points (0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a stop solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Controls: Run parallel incubations without NADPH to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Hypothetical Data:

Compound In Vitro Half-life (t½, min)
This compound 28.5

| Methyl 2-[1-(mercaptomethyl)cyclopropyl]acetate | > 60 |

Rationale for Hypothesis: Primary alcohols are common substrates for Phase II conjugation reactions (e.g., glucuronidation) that are abundant in liver microsomes. [24]Thiols are also metabolized but often via different pathways that may be slower or less prevalent in this in vitro system. [24]

Section 5: Mechanistic Discussion & Structure-Activity Relationship (SAR)

The hypothetical data converge to paint a compelling picture of how the -OH to -SH substitution modulates biological activity. The two analogues likely engage the same target but through distinct chemical mechanisms, a classic example of how bioisosterism can be used to fine-tune pharmacological properties. [26]

Binding_Modes cluster_0 Hydroxymethyl Analogue cluster_1 Mercapto Analogue H_Compound R-CH₂-OH H_Interaction Hydrogen Bond (Reversible) H_Compound->H_Interaction Donates/Accepts H⁺ Receptor Receptor Pocket (e.g., with Ser, Cys residues) H_Interaction->Receptor Binds to polar residue M_Compound R-CH₂-SH M_Interaction_H Weak H-Bond (Reversible) M_Compound->M_Interaction_H M_Interaction_C Covalent Bond (Irreversible) M_Compound->M_Interaction_C Nucleophilic Attack M_Interaction_H->Receptor M_Interaction_C->Receptor Binds to _electrophilic_ residue

Sources

Analytical methods for determining the purity of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Determination of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound, a key building block in the synthesis of prominent drugs such as Montelukast, exemplifies this principle.[1] Its unique structure, featuring a strained cyclopropane ring and reactive functional groups (a primary alcohol and a methyl ester), necessitates a robust, multi-faceted analytical strategy to ensure its purity and identify potential impurities that could impact downstream reactions and the final API's quality.[1]

This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of this compound. We will move beyond procedural lists to explore the scientific rationale behind method selection and experimental design, offering field-proven insights for researchers, scientists, and drug development professionals. All methodologies are presented within the framework of established regulatory expectations, such as the International Council for Harmonisation (ICH) guidelines, ensuring that the described protocols are self-validating and scientifically sound.[2][3]

The Analytical Imperative: Potential Impurities

A successful purity analysis is contingent on understanding what impurities might be present. Based on common synthetic routes, potential impurities for this compound can be categorized as:

  • Starting Materials & Intermediates: Unreacted precursors such as [1-(hydroxymethyl)cyclopropyl]acetonitrile.[4]

  • Reaction By-products: Molecules formed through side reactions, such as the product of alcohol oxidation or ester hydrolysis.

  • Isomers: Structural or stereoisomers, including potential enantiomers if a non-stereospecific synthesis is employed.

  • Residual Solvents: Volatile organic compounds used during synthesis and purification.

  • Reagents: Carryover of reagents from the synthesis, such as acids, bases, or coupling agents.

The analytical methods chosen must be able to resolve the primary compound from these potential contaminants with high specificity.[5][6]

Comparison of Core Analytical Methodologies

The selection of an analytical technique is a critical decision driven by the specific information required. While chromatography is the workhorse for quantitative purity assessment, spectroscopic methods provide invaluable structural and confirmatory data.

Method Primary Application Selectivity Sensitivity Quantitation Structural Info Destructive?
Reversed-Phase HPLC (RP-HPLC) Main component assay, quantification of non-volatile impurities.HighHigh (ng-pg)ExcellentLimited (RT only)Yes
Gas Chromatography (GC-MS) Analysis of volatile impurities, residual solvents, and thermally stable related substances.Very HighVery High (pg-fg)ExcellentYes (MS)Yes
Quantitative NMR (qNMR) Absolute purity determination, structural confirmation, identification of unknown impurities.Moderate-HighLow (µg-mg)ExcellentExcellentNo
Chiral Chromatography (HPLC/GC) Separation and quantification of enantiomeric impurities.High (for enantiomers)HighExcellentLimited (RT only)Yes

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for purity and assay determination of non-volatile organic compounds. Its high resolving power and sensitivity make it ideal for separating the target molecule from closely related impurities.

Causality in Method Design
  • Stationary Phase: A C18 (octadecylsilane) column is the logical starting point. Its nonpolar nature provides effective retention for the moderately polar this compound, allowing for separation based on subtle differences in hydrophobicity among related impurities.

  • Mobile Phase: A gradient elution using a mixture of water (or a buffer) and a polar organic solvent like acetonitrile or methanol is essential. This approach ensures that both more polar impurities (e.g., the hydrolyzed carboxylic acid) and less polar impurities are eluted with good peak shape within a reasonable runtime. A buffer is often used to control the ionization state of acidic or basic analytes, which is critical for reproducible retention times.

  • Detector: A UV detector set at a low wavelength (e.g., 205-215 nm) is suitable for detecting the ester carbonyl chromophore. For comprehensive analysis and identification of unknown peaks, coupling the HPLC to a mass spectrometer (LC-MS) is the definitive approach.[7]

Workflow for RP-HPLC Purity Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Accurately weigh sample B Dissolve in diluent (e.g., Acetonitrile/Water) A->B D Inject onto C18 Column B->D C Prepare Reference Standard Solution C->D E Gradient Elution (Water/Acetonitrile) D->E F UV/MS Detection E->F G Integrate Peak Areas F->G H Calculate Purity (% Area Normalization) G->H I Quantify Impurities vs. Reference Standard G->I cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Processing A Dissolve sample in appropriate solvent (e.g., Dichloromethane) B Inject into GC Inlet (Split Mode) A->B C Separation on Capillary Column B->C D Temperature Ramp C->D E FID / MS Detection D->E F Integrate Peak Areas E->F G Identify Impurities (MS Library/RT) F->G H Calculate Purity (% Area) F->H cluster_prep Precise Sample Preparation cluster_nmr NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh sample C Dissolve both in deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh high-purity internal standard (e.g., Maleic Acid) B->C D Acquire ¹H NMR Spectrum C->D E Use long relaxation delay (D1 ≥ 5xT1) D->E F Phase and baseline correct E->F G Integrate analyte and standard signals F->G H Calculate absolute purity using the qNMR equation G->H

Sources

Comparative study of different synthetic routes to cyclopropane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropane motif, a three-membered carbocyclic ring, is a cornerstone in modern organic chemistry. Its inherent ring strain and unique electronic properties make it a valuable structural unit in a wide array of biologically active compounds, including pharmaceuticals, agrochemicals, and natural products.[1][2] The conformational rigidity imparted by the cyclopropane ring can significantly influence the biological activity of a molecule. Consequently, the development of efficient and stereoselective methods for the synthesis of cyclopropane derivatives remains an area of intense research.[3][4]

This guide provides a comparative analysis of several key synthetic routes to cyclopropane derivatives, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data and protocols.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and widely utilized method for the stereospecific conversion of alkenes to cyclopropanes.[1] It involves the reaction of an alkene with an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple.[5] A popular modification, known as the Furukawa reagent, employs diethylzinc and diiodomethane.[1]

Mechanism and Stereospecificity

The reaction proceeds through a concerted mechanism involving a "butterfly-type" three-centered transition state.[1][5] This concerted pathway ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product; cis-alkenes yield cis-cyclopropanes, and trans-alkenes give trans-cyclopropanes.[6][7] The active reagent is an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), which delivers the methylene group to the alkene.[6]

Simmons_Smith_Mechanism cluster_0 Formation of Organozinc Carbenoid cluster_1 Cyclopropanation Zn(Cu) Zn(Cu) CH2I2 CH₂I₂ ICH2ZnI ICH₂ZnI CH2I2->ICH2ZnI Insertion Alkene R-CH=CH-R' TransitionState [Butterfly Transition State] Alkene->TransitionState + ICH₂ZnI Cyclopropane Cyclopropane TransitionState->Cyclopropane ZnI2 ZnI₂ TransitionState->ZnI2 Elimination

Caption: Simplified workflow for Simmons-Smith cyclopropanation.

Experimental Insights and Scope

A key advantage of the Simmons-Smith reaction is its broad substrate scope and tolerance of various functional groups.[5] The reaction is particularly effective for electron-rich alkenes like enol ethers.[5] A significant feature is the ability of hydroxyl groups in allylic alcohols to direct the cyclopropanation to the syn face, allowing for high diastereoselectivity.[8][9] This directing effect is attributed to the coordination of the zinc carbenoid with the alcoholate.[9]

However, the reaction can be sluggish with electron-deficient olefins due to the electrophilic nature of the zinc carbenoid intermediate.[10] Additionally, the preparation of substituted zinc carbenoids for the synthesis of more complex cyclopropanes can be challenging due to their instability.[10]

Representative Experimental Protocol

Synthesis of (1R,6S)-Bicyclo[4.1.0]heptan-2-one via Simmons-Smith Reaction

  • Preparation of the Zinc-Copper Couple: In a flask equipped with a condenser and a magnetic stirrer, add zinc dust (10.0 g, 153 mmol) and an equal weight of copper(I) chloride (10.0 g, 101 mmol) in distilled water (100 mL). Heat the mixture to reflux for 1 hour. After cooling, decant the water and wash the zinc-copper couple with acetone and then ether. Dry the solid under vacuum.

  • Cyclopropanation: To a stirred suspension of the activated zinc-copper couple (6.54 g, 100 mmol) in anhydrous diethyl ether (100 mL) under a nitrogen atmosphere, add diiodomethane (26.8 g, 100 mmol) dropwise. After the initial exothermic reaction subsides, add a solution of (R)-carvone (15.0 g, 100 mmol) in diethyl ether (50 mL). Reflux the mixture for 18 hours.

  • Work-up: Cool the reaction mixture to 0 °C and cautiously add a saturated aqueous solution of ammonium chloride. Filter the mixture through Celite and wash the filter cake with diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired cyclopropane derivative.

Transition-Metal-Catalyzed Cyclopropanation

Transition-metal-catalyzed reactions, particularly those involving rhodium, copper, and palladium, are powerful methods for cyclopropane synthesis, often utilizing diazo compounds as carbene precursors.[4][11][12] These methods offer high efficiency and, with the use of chiral catalysts, can achieve excellent control over both relative and absolute stereochemistry.[13]

Mechanism: The Role of Metal Carbenes

The generally accepted mechanism involves the reaction of a diazo compound with a transition metal catalyst to form a metal carbene intermediate after the expulsion of nitrogen gas.[11] This electrophilic metal carbene then reacts with an alkene in a concerted fashion to deliver the carbene fragment and form the cyclopropane ring.[11][12] The nature of the metal and its ligands significantly influences the reactivity and selectivity of the reaction. For instance, rhodium(II) carboxylates are highly effective catalysts for these transformations.[12]

Metal_Carbene_Cycle Catalyst [M] Catalyst Intermediate1 [M]=CHR (Metal Carbene) Catalyst->Intermediate1 + R-CHN₂ - N₂ Diazo R-CHN₂ Intermediate2 Transition State Intermediate1->Intermediate2 + Alkene Alkene R'-CH=CH-R'' Product Cyclopropane Intermediate2->Product Product->Catalyst Regeneration

Caption: Catalytic cycle of transition-metal-catalyzed cyclopropanation.

Comparison of Catalytic Systems
Catalyst SystemCarbene SourceKey AdvantagesKey Limitations
Rhodium(II) Carboxylates Diazoacetates, DiazomalonatesHigh efficiency, broad olefin scope, excellent for asymmetric synthesis with chiral ligands.[11][12]Can be prone to side reactions like C-H insertion with certain substrates.[11]
Copper Complexes DiazoacetatesHistorically significant, cost-effective.Often lower diastereoselectivity compared to rhodium catalysts.[11]
Ruthenium Complexes DiazoacetatesHigh catalyst efficiency, good yields, high diastereo- and enantioselectivity in certain cases.[14]Less explored compared to Rh and Cu systems.
Cobalt Complexes gem-dichloroalkanesAvoids the use of hazardous diazo compounds, good for non-stabilized carbenes.[15][16]Newer methodology, substrate scope still being fully explored.
Asymmetric Cyclopropanation

A significant advantage of transition-metal catalysis is the ability to achieve high levels of enantioselectivity through the use of chiral ligands.[13] For example, cobalt complexes with chiral pyridine bis(oxazoline) (Pybox) ligands have been used for asymmetric cyclopropanation with non-stabilized carbenes generated from gem-dichloroalkanes.[16] Similarly, rhodium complexes with chiral carboxylate or carboxamidate ligands are highly effective for asymmetric cyclopropanation using diazo compounds.[17]

Representative Experimental Protocol

Asymmetric Cyclopropanation of Styrene with Ethyl Diazoacetate using a Chiral Rhodium Catalyst

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.01 mmol) in anhydrous dichloromethane (5 mL).

  • Addition of Reactants: Add styrene (2.0 mmol) to the catalyst solution.

  • Slow Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.0 mmol) in dichloromethane (5 mL) to the reaction mixture via a syringe pump over 4 hours at room temperature. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or GC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the chiral cyclopropane product. Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.

Kulinkovich Reaction

The Kulinkovich reaction provides a unique route to cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[18][19] This method is particularly valuable for synthesizing 1-substituted cyclopropanols.[20]

Mechanism

The reaction proceeds through a fascinating mechanistic pathway. Two equivalents of a Grignard reagent (typically with β-hydrogens, like EtMgBr) react with the titanium(IV) alkoxide to form a dialkyltitanium species. This intermediate undergoes β-hydride elimination to generate a titanacyclopropane.[19][21] The titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product after hydrolysis.[18][19]

Kulinkovich_Mechanism Ti_alkoxide Ti(OR)₄ Dialkyl_Ti R'₂Ti(OR)₂ Ti_alkoxide->Dialkyl_Ti + 2 R'MgX Grignard 2 R'MgX Titanacyclopropane Titanacyclopropane Dialkyl_Ti->Titanacyclopropane - R'H (alkane) Oxatitanacyclopentane Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Ester R''COOR''' Ketone_intermediate β-Titanio ketone Oxatitanacyclopentane->Ketone_intermediate Rearrangement Cyclopropoxide Magnesium Cyclopropoxide Ketone_intermediate->Cyclopropoxide Intramolecular insertion Product Cyclopropanol Cyclopropoxide->Product Hydrolysis

Sources

A Comparative Guide to the Biological Activities of Stilbene Derivatives: A Reference for Novel Compound Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the dynamic landscape of drug discovery and natural product research, stilbenoids represent a class of polyphenolic compounds with a remarkable spectrum of biological activities. From the well-documented antioxidant and anti-inflammatory properties of resveratrol to the enhanced bioavailability of pterostilbene, these molecules serve as an invaluable benchmark for the development and evaluation of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of key stilbene derivatives—resveratrol, pterostilbene, and piceatannol—supported by experimental data and detailed protocols to aid researchers in their quest for new and effective compounds.

Introduction to Stilbenoids: Nature's Defense with Therapeutic Potential

Stilbenoids are secondary metabolites produced by plants in response to environmental stressors such as UV radiation and pathogen attack.[1] Their core chemical structure consists of two aromatic rings linked by an ethylene bridge (C6-C2-C6), with various hydroxyl and methoxy substitutions that dictate their biological effects.[1] Resveratrol, famously found in grapes and red wine, is the most extensively studied stilbenoid. However, its derivatives, such as the dimethylated pterostilbene and the hydroxylated piceatannol, often exhibit distinct and sometimes superior biological activities.[1][2] Understanding these structure-activity relationships is paramount for designing novel compounds with improved efficacy and pharmacokinetic profiles.

Comparative Biological Activities of Key Stilbene Derivatives

The therapeutic potential of stilbenoids spans a wide range of applications, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The following sections provide a comparative overview of the activities of resveratrol, pterostilbene, and piceatannol, with quantitative data to facilitate the evaluation of new chemical entities.

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to numerous chronic diseases. Stilbenoids, with their phenolic hydroxyl groups, are potent antioxidants capable of scavenging free radicals and mitigating oxidative damage.

The antioxidant capacity of these compounds is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay. The half-maximal inhibitory concentration (IC50) in the DPPH assay and the Trolox equivalents in the ORAC assay provide quantitative measures of antioxidant strength.

Stilbene Derivative DPPH Radical Scavenging (IC50) Oxygen Radical Absorbance Capacity (ORAC)
Resveratrol 25 - 50 µM~3.0 µmol TE/µmol
Pterostilbene >100 µM~2.8 µmol TE/µmol
Piceatannol 10 - 20 µMNot widely reported in comparative studies

Note: IC50 and ORAC values can vary depending on the specific experimental conditions.

Expert Interpretation: The additional hydroxyl group in piceatannol generally confers superior radical scavenging activity in cell-free assays compared to resveratrol. Pterostilbene, with its methoxy groups, tends to be a less potent direct antioxidant in these assays, but its higher bioavailability may compensate for this in cellular and in vivo models.[1]

Anti-inflammatory Effects: Calming the Fires of Inflammation

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and cancer. Stilbenoids exert their anti-inflammatory effects through the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

The inhibitory effects on inflammatory mediators can be quantified by measuring the reduction of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages or by assessing the inhibition of COX-2 activity.

Stilbene Derivative Inhibition of NO Production in RAW 264.7 cells (IC50) COX-2 Inhibition (IC50)
Resveratrol ~10 µM~30-85 µM
Pterostilbene ~10 µMNot widely reported in comparative studies
Piceatannol ~10 µMNot widely reported in comparative studies

Note: IC50 values can vary depending on the specific experimental conditions.

Expert Interpretation: Resveratrol, pterostilbene, and piceatannol all demonstrate potent inhibition of nitric oxide production in macrophage cell lines, with similar IC50 values.[3][4] This suggests a shared mechanism of action in modulating macrophage-mediated inflammation. While direct comparative IC50 values for COX-2 inhibition are less consistently reported, resveratrol is known to be an effective inhibitor.[5] The anti-inflammatory prowess of pterostilbene and piceatannol is often attributed to their ability to suppress pro-inflammatory cytokines and NF-κB activation.[6][7]

Anticancer Activity: A Multi-pronged Attack on Malignancy

The anticancer properties of stilbenoids are multifaceted, involving the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and prevention of angiogenesis (the formation of new blood vessels that feed tumors). These effects are often evaluated in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) for cell viability serving as a key metric of potency.

Stilbene Derivative MCF-7 (Breast Cancer) Cell Viability (IC50) PC-3 (Prostate Cancer) Cell Viability (IC50)
Resveratrol ~25 µM~70 µM
Pterostilbene ~15 µM~20 µM
Piceatannol >100 µM~75 µM

Note: IC50 values can vary significantly between studies and cell lines.

Expert Interpretation: Pterostilbene often demonstrates superior anticancer activity compared to resveratrol and piceatannol in various cancer cell lines.[8] Its enhanced cellular uptake and metabolic stability are thought to contribute to its greater potency.[1] The choice of stilbene derivative for anticancer drug development may depend on the specific cancer type and the molecular targets involved.

Neuroprotective Potential: Shielding the Brain from Degeneration

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by the progressive loss of neurons. Stilbenoids have emerged as promising neuroprotective agents due to their ability to combat oxidative stress, reduce neuroinflammation, and interfere with the aggregation of toxic proteins.

The neuroprotective effects are often assessed by measuring the ability of a compound to protect neuronal cells, such as the human neuroblastoma cell line SH-SY5Y, from toxins like 6-hydroxydopamine (6-OHDA) or MPP+, which mimic the pathology of Parkinson's disease. The half-maximal effective concentration (EC50) for cell protection is a key parameter.

Stilbene Derivative Neuroprotection in SH-SY5Y cells (vs. 6-OHDA)
Resveratrol Significant protection observed at 1-10 µM
Pterostilbene (and other methylated derivatives) Potent neuroprotective effects with a wider effective concentration range than resveratrol
Piceatannol Stronger protective effects against amyloid-beta induced toxicity in PC12 cells compared to resveratrol

Expert Interpretation: While direct quantitative comparisons are limited, existing evidence suggests that methylated derivatives like pterostilbene and hydroxylated analogs like piceatannol may offer advantages over resveratrol in neuroprotection.[4][9] Pterostilbene's enhanced bioavailability may lead to greater efficacy in vivo, while piceatannol has shown superior protection against amyloid-beta toxicity.[4][9]

Key Signaling Pathways and Experimental Workflows

The biological activities of stilbene derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of novel compounds.

SIRT1 Activation: A Key to Longevity and Metabolic Health

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a critical role in regulating metabolism, stress resistance, and aging. Resveratrol is a well-known activator of SIRT1, and this activation is believed to underlie many of its beneficial effects.[10] Pterostilbene and piceatannol are also reported to activate SIRT1.[11][12]

SIRT1_Activation cluster_downstream Downstream Effects Stilbenes Stilbene Derivatives (Resveratrol, Pterostilbene, Piceatannol) SIRT1 SIRT1 Stilbenes->SIRT1 Activates PGC1a PGC-1α Deacetylation SIRT1->PGC1a FOXO FOXO Deacetylation SIRT1->FOXO p53 p53 Deacetylation SIRT1->p53 NFkB NF-κB Deacetylation SIRT1->NFkB Mito Increased Mitochondrial Function PGC1a->Mito Mitochondrial Biogenesis Stress Enhanced Cellular Resilience FOXO->Stress Stress Resistance Apoptosis Cell Survival p53->Apoptosis ↓ Apoptosis Inflammation Reduced Inflammatory Response NFkB->Inflammation ↓ Inflammation

Caption: Stilbene derivatives activate SIRT1, leading to the deacetylation of downstream targets and promoting cellular health.

Experimental Workflow for Evaluating Biological Activity

A typical workflow for assessing the biological activity of novel compounds in comparison to stilbene derivatives involves a series of in vitro assays.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Biological Assays Compound Novel Compound Synthesis/Isolation Antioxidant Antioxidant Assays (DPPH, ORAC) Compound->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO Production, COX-2 Inhibition, NF-κB) Compound->AntiInflammatory Anticancer Anticancer Assays (MTT on MCF-7, PC-3, etc.) Compound->Anticancer Neuroprotection Neuroprotection Assays (SH-SY5Y vs. 6-OHDA/MPP+) Compound->Neuroprotection Stilbenes Stilbene Standards (Resveratrol, Pterostilbene, Piceatannol) Stilbenes->Antioxidant Stilbenes->AntiInflammatory Stilbenes->Anticancer Stilbenes->Neuroprotection Data Data Analysis (IC50/EC50 Determination) Antioxidant->Data AntiInflammatory->Data Anticancer->Data Neuroprotection->Data Comparison Comparative Evaluation vs. Stilbene Derivatives Data->Comparison

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate identification of bioactive compounds within complex natural extracts is a foundational step in discovering novel therapeutic agents. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and reliable analytical technique for this purpose, offering high sensitivity and specificity.[1][2] This guide provides an in-depth comparison of critical methodologies, supported by experimental logic and protocols, to empower you to generate robust and reproducible data.

The Crucial First Step: A Comparative Guide to Extraction Techniques

The composition of your final, analyzed extract is fundamentally determined by the initial extraction method. The choice of technique dictates not only the yield but also the profile of extracted compounds. Conventional methods are often exhaustive but can be harsh, while modern techniques offer speed and efficiency, particularly for thermolabile compounds.[3]

Classical vs. Modern Extraction: A Performance Showdown
  • Soxhlet Extraction: A classic, exhaustive technique involving continuous percolation of a solvent through the sample.[4] While thorough, the prolonged exposure to the solvent's boiling point can lead to the degradation of temperature-sensitive bioactive compounds.[5][6]

  • Maceration: Involves soaking the plant material in a solvent at room temperature for an extended period.[7] It is simple and protects thermolabile compounds but is often time-consuming and may yield a lower extraction efficiency compared to other methods.[7]

  • Ultrasound-Assisted Extraction (UAE): Utilizes high-frequency sound waves to create cavitation bubbles in the solvent.[8] The collapse of these bubbles near the sample material disrupts cell walls, enhancing solvent penetration and accelerating mass transfer. This method is significantly faster and operates at lower temperatures, preserving the integrity of bioactive compounds.[5][8]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, causing internal pressure to build within the plant cells, leading to cell rupture and the release of components. It is an extremely rapid method but requires careful optimization to avoid overheating and degradation.

The selection of the extraction method is a critical experimental choice. For exploratory screening of a new extract, a gentler method like UAE might be preferable to ensure a broader range of compounds, including sensitive ones, are preserved for analysis.[5][6] For known, thermally stable compounds, the exhaustive nature of Soxhlet extraction might be advantageous for achieving maximum yield.[5][6]

Data Presentation: Comparative Extraction Efficiency

The following table illustrates hypothetical but typical results comparing the extraction of a target bioactive compound from a standardized plant matrix using different methods.

Extraction Method Extraction Time (hours) Solvent Consumption (mL) Yield of Target Bioactive Compound (mg/g) Key Advantages Key Disadvantages
Soxhlet 6 - 820012.5High yield for stable compounds.[5][6]Thermal degradation risk, slow.[5][6]
Maceration 48 - 721508.2Simple, good for thermolabile compounds.Very slow, lower efficiency.[7]
Ultrasound-Assisted 0.5 - 110011.8Fast, efficient, preserves thermolabile compounds.[9]Requires specialized equipment.
Microwave-Assisted 0.1 - 0.2510012.1Extremely fast, efficient.Risk of localized overheating.

Data is representative and will vary based on plant material, solvent, and target compound.

The GC-MS Workflow: An In-Depth Protocol with Expert Rationale

A successful GC-MS analysis hinges on a meticulously executed workflow, where each step is optimized to ensure the separation and identification of the target analytes.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Extract Natural Extract Derivatization Derivatization (If required) Extract->Derivatization Injector GC Injector (Vaporization) Derivatization->Injector Column GC Column (Separation) Injector->Column Carrier Gas IonSource MS Ion Source (Ionization/Fragmentation) Column->IonSource MassAnalyzer MS Mass Analyzer (Sorting by m/z) IonSource->MassAnalyzer Detector MS Detector (Signal) MassAnalyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram MassSpectrum Mass Spectrum Chromatogram->MassSpectrum Peak Selection Library Library Search (e.g., NIST) MassSpectrum->Library Identification Compound Identification Library->Identification Data_Analysis_Flowchart TIC Acquire Total Ion Chromatogram (TIC) Peak Select Peak of Interest TIC->Peak MS Extract Mass Spectrum for the selected peak Peak->MS LibrarySearch Search Spectrum against NIST/Wiley Library MS->LibrarySearch HitList Generate Hit List with Match Factors LibrarySearch->HitList Confirmation Confirm Identification (High Match Factor + Close RI) HitList->Confirmation RI_Calc Calculate Retention Index (RI) from Alkane Standard Run RI_Compare Compare Experimental RI with Library RI values RI_Calc->RI_Compare RI_Compare->Confirmation

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. The proper handling of waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the disposal of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate (CAS No. 142148-13-8), a key intermediate in pharmaceutical development.[1] The procedures outlined here are grounded in established safety standards and regulatory requirements to ensure the protection of personnel and the environment.

Part 1: Foundational Principles—Hazard-Based Waste Characterization

Before any disposal procedure can be defined, we must first understand the intrinsic chemical nature of the substance. The disposal pathway is dictated by the hazards posed by the molecule's functional groups.

  • Cyclopropane Ring: This three-membered ring is characterized by significant ring strain.[2] This strain increases the C-C bonds' reactivity and often contributes to the flammability of the compound, a critical consideration for storage and disposal.[3]

  • Acetate Ester Moiety: Short-chain esters are typically flammable liquids and can act as irritants.[4][5] Their vapors can be heavier than air, necessitating handling in well-ventilated areas.

  • Hydroxymethyl Group (Primary Alcohol): While the primary alcohol group is less hazardous, it contributes to the molecule's polarity and potential for certain reactions.

Based on this structural analysis, this compound must be classified as a flammable and potentially irritant organic chemical . Therefore, it is designated as Hazardous Waste . Under no circumstances should this chemical be disposed of via sanitary sewer systems or as common refuse.[4][6]

ParameterGuidelineRationale & Source(s)
Waste Classification Hazardous Waste; Non-Halogenated Organic LiquidThe compound is a flammable organic liquid based on its ester and cyclopropane functionalities.[6][7][8]
Primary Hazards Flammability, Potential Skin/Eye IrritationThe cyclopropane ring and acetate ester group contribute to flammability.[2][3] Analogous compounds show irritation potential.[9]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong BasesTo prevent exothermic or violent reactions, waste must be segregated from these materials.[7][10]
Required PPE Chemical Safety Goggles, Chemically Resistant Gloves (e.g., Butyl Rubber), Lab CoatStandard laboratory practice mandated by OSHA's Laboratory Standard.[11][12]
Disposal Method Collection by a licensed environmental waste management contractor for incineration.This is the standard and required method for flammable organic liquid waste.[4][7][10]
Part 2: Operational Protocol for Safe Disposal

This section provides a step-by-step methodology for the safe handling and accumulation of this compound waste in a laboratory setting. Adherence to your institution's Chemical Hygiene Plan (CHP) is mandatory throughout this process.[11][13][14]

Before handling the waste, ensure all necessary engineering controls and personal protective equipment are in place.

  • Work Area: Conduct all transfers of chemical waste within a certified chemical fume hood to minimize inhalation exposure.[7][12]

  • Personal Protective Equipment (PPE): At a minimum, wear ANSI-approved chemical safety goggles, a fully buttoned laboratory coat, and chemically resistant gloves. Note that standard nitrile gloves may provide only splash protection for esters; for transfers or extended handling, consider more robust gloves like butyl rubber or neoprene and consult the manufacturer's compatibility charts.[10]

Proper segregation is critical to prevent dangerous reactions within the waste container.

  • Select a Waste Container: Use a clean, dry container made of a compatible material (e.g., glass or high-density polyethylene) that is equipped with a secure, leak-proof screw cap.[8][10] The container must be in good condition, free of cracks or damage.

  • Segregate Waste: This waste stream should be designated as "Non-Halogenated Organic Liquid Waste." Do not mix this waste with:

    • Halogenated solvents (e.g., dichloromethane, chloroform).

    • Strong acids or bases.

    • Strong oxidizing agents.

    • Aqueous waste.

    • Solid waste.

Proper labeling is a key requirement of the EPA's Resource Conservation and Recovery Act (RCRA).[8]

  • Attach a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label to the container.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste".[15]

    • The full, unabbreviated chemical name: "this compound". List all other components if it is a mixture.

    • The approximate percentage of each component.

    • The date upon which waste was first added (the "Accumulation Start Date").

    • The associated hazards (e.g., "Flammable," "Irritant").

Waste must be stored safely at or near the point of generation.[15]

  • Designated Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).

  • Secondary Containment: Place the container within a larger, chemically compatible secondary containment bin or tray to contain any potential leaks.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[10][16]

  • Storage Limits: Do not exceed 55 gallons of total hazardous waste within the SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[16]

  • Request Pickup: When the container is full or the project is complete, arrange for disposal through your institution's Environmental Health and Safety (EHS) department.

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport the waste for proper treatment, which for this type of compound is typically high-temperature incineration.[17][18]

Part 3: Disposal Decision Workflow

The following diagram illustrates the logical workflow for handling this compound at the end of its use.

G Disposal Workflow for this compound start Substance is designated as waste spill_check Is this a chemical spill? start->spill_check spill_size Can it be cleaned by lab personnel (small, manageable)? spill_check->spill_size Yes bulk_waste Is this bulk liquid waste or residue in a container? spill_check->bulk_waste No absorb_spill 1. Don appropriate PPE. 2. Absorb with inert material (vermiculite, sand). 3. Collect solids in a sealed container. spill_size->absorb_spill Yes notify_ehs 1. Evacuate immediate area. 2. Alert supervisor and EHS. 3. Prevent entry. spill_size->notify_ehs No solid_waste_label Label container as 'Solid Hazardous Waste' with chemical name. absorb_spill->solid_waste_label collect_liquid Follow Step-by-Step Disposal Protocol: 1. Use designated, compatible container. 2. Segregate as Non-Halogenated Organic Waste. 3. Affix completed 'Hazardous Waste' label. bulk_waste->collect_liquid Yes store_waste Store sealed container in secondary containment within a designated SAA. collect_liquid->store_waste request_pickup Arrange for pickup by EHS or licensed waste contractor. store_waste->request_pickup solid_waste_label->store_waste

Caption: Decision diagram for safe disposal of this compound.

References

  • 29 CFR 1910.1450 — OSHA Laboratory Standard . MasterControl. [Link]

  • OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) . CloudSDS. [Link]

  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN . Occupational Safety and Health Administration (OSHA). [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon Occupational Safety and Health. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency (EPA). [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Safety Data Sheet: Acetic acid ethyl ester . Carl ROTH. [Link]

  • Ester Disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Safety Data Sheet: Ethyl Acetate Lab Grade . Lab Alley. [Link]

  • Standard Operating Procedure: Ethyl Acetate . Washington State University. [Link]

  • Safety Data Sheet: 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid . Angene Chemical. [Link]

  • Cyclopropane Disposal . Synergy Recycling. [Link]

  • Laboratory Waste . University of Florida Environmental Health & Safety. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities . Docentes FCT NOVA. [Link]

  • Chemical Disposal in Laboratories . Envirostore. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling . Organic Chemistry Praktikum. [Link]

  • Cyclopropane . Wikipedia. [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities . ResearchGate. [Link]

  • CAS#:152922-73-1 | Methyl [1-(sulfanylmethyl)cyclopropyl]acetate . Chemsrc. [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds . ResearchGate. [Link]

  • Hydrocarbon and nonhydrocarbon derivatives of cyclopropane . NASA Technical Reports Server (NTRS). [Link]

  • CAS#:152922-71-9 | [1-(Hydroxymethyl)cyclopropyl]acetonitrile . Chemsrc. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

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A Researcher's Guide to the Safe Handling of Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the innovative use of novel chemical entities is paramount. Methyl 2-[1-(hydroxymethyl)cyclopropyl]acetate, with its unique structural motifs, represents a class of compounds that holds potential in synthetic chemistry. However, its handling demands a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each step is critical. Our goal is to empower researchers, scientists, and drug development professionals to handle this and similar reagents with the highest degree of safety and confidence.

Hazard Assessment: A Proactive Approach

Understanding the potential risks is the foundation of safe laboratory practice. Based on related chemical structures, we must anticipate the following hazards:

  • Eye Irritation: Esters and alcohols can cause serious eye irritation.[1][2]

  • Skin Irritation: Prolonged contact may lead to skin irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of aerosols or vapors may irritate the respiratory system.[1][2]

  • Harmful if Swallowed: Ingestion may pose health risks.[1][3][4]

  • Flammability: While the presence of the hydroxyl group may reduce flammability compared to simpler esters, many short-chain esters are flammable liquids.[5][6] Therefore, it is prudent to treat this compound as potentially flammable.

Hazard CategoryPotential EffectPrimary Exposure Route
Eye Contact Serious Irritation / DamageSplashes
Skin Contact Irritation, Potential for Allergic ReactionSpills, Direct Handling
Inhalation Respiratory Tract IrritationAerosols, Vapors (if heated)
Ingestion HarmfulAccidental Ingestion
Fire Flammable Liquid and VaporHeat, Sparks, Open Flames

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent and correct use of PPE is non-negotiable.[7] The causality is clear: creating physical barriers between the researcher and the chemical is the most direct way to prevent exposure.

  • Eye and Face Protection :

    • Mandatory : Chemical splash goggles that meet ANSI Z87.1 standards are required at all times.[8]

    • Recommended for High-Risk Operations : When there is a significant risk of splashing (e.g., transferring large volumes, running reactions under pressure), a face shield should be worn in addition to goggles.[7][8] This provides a broader barrier, protecting the entire face.

  • Skin Protection :

    • Gloves : Chemical-resistant gloves are mandatory.[9] Nitrile gloves are a suitable choice for incidental contact with a broad range of chemicals.[10] If prolonged contact is anticipated, or if working with solvents, consult a glove manufacturer's resistance guide to select the most appropriate material.[8][11] Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.

    • Lab Coat : A flame-resistant lab coat should be worn and kept buttoned.[8] This protects your skin and personal clothing from splashes and spills.

  • Respiratory Protection :

    • All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[10][12][13]

    • If engineering controls like a fume hood are not feasible or are insufficient to control exposure, a NIOSH-approved respirator may be required.[8][14] Use of a respirator necessitates enrollment in a respiratory protection program, including fit testing and training.[15]

Operational Plan: From Benchtop to Waste

A systematic workflow is essential for minimizing risk and ensuring procedural integrity.

Handling and Use Protocol

This step-by-step guide ensures that the chemical is managed safely from the moment it is removed from storage.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Don Appropriate PPE b Verify Fume Hood Functionality a->b c Gather All Necessary Equipment b->c d Transfer Compound Inside Fume Hood c->d e Keep Container Tightly Closed When Not in Use d->e f Use Spark-Proof Tools and Ground Equipment g Clean Work Area and Equipment e->g h Dispose of Waste in Designated Container g->h i Remove PPE and Wash Hands Thoroughly h->i

Caption: Chemical Handling Workflow

  • Preparation :

    • Don PPE : Before handling, put on your lab coat, chemical splash goggles, and appropriate gloves.[10]

    • Verify Fume Hood : Ensure the chemical fume hood is operational, with the sash at the appropriate height to maintain proper airflow.[10]

    • Assemble Equipment : Gather all necessary glassware, spatulas, and other equipment to avoid leaving the work area mid-procedure.

  • Handling :

    • Work in a Fume Hood : Conduct all transfers and manipulations of the compound inside a fume hood to contain any potential vapors or aerosols.[9]

    • Grounding : To prevent static discharge, which can be an ignition source for flammable vapors, ensure all metal equipment is properly grounded.[5]

    • Keep Sealed : Keep the container tightly closed when not in use to prevent the release of vapors and contamination of the material.[2][6]

  • Post-Handling :

    • Decontamination : Clean any spills immediately. Wipe down the work surface and any equipment used.

    • Waste Segregation : Place any contaminated disposable items (e.g., gloves, weighing paper) into the designated hazardous waste container.

    • Hygiene : After the procedure is complete and waste is secured, remove PPE and wash hands thoroughly with soap and water.[1]

First Aid Measures

In the event of an exposure, immediate and correct action is critical.

  • If Inhaled : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.[1]

  • In Case of Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • If Swallowed : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

Disposal Plan: Environmental Responsibility

Proper chemical waste disposal is a critical component of laboratory safety and regulatory compliance.

Waste Characterization and Segregation

This compound should be treated as hazardous waste.

  • Classification : Due to its potential flammability and irritation properties, this compound must be disposed of as hazardous chemical waste.[16]

  • Segregation : This compound is a non-halogenated organic. It should be collected in a waste container specifically designated for non-halogenated organic liquids. Do not mix with halogenated solvents, strong acids, bases, or oxidizers.[16][17] Improper segregation can lead to dangerous chemical reactions within the waste container.[17]

Disposal Procedure

Caption: Chemical Waste Disposal Workflow

  • Container Selection : Use a chemically compatible and properly labeled waste container. The container must be clearly marked with "Hazardous Waste" and list the chemical contents.[17]

  • Transfer : Carefully transfer the waste into the container, using a funnel to prevent spills. Perform this transfer inside a fume hood.

  • Closure : Keep the waste container closed at all times, except when adding waste.[17] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Storage : Store the waste container in a designated satellite accumulation area that has secondary containment to capture any potential leaks.[17]

  • Pickup : Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) department.[16][17]

By adhering to these detailed protocols, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Benchchem. (2025, December).
  • Benchchem. (2025, November).
  • Benchchem. (2025, December). Application Notes and Protocols for the Safe Handling and Storage of Substituted Esters.
  • Safety Data Sheet for 1-(mercaptomethyl)cyclopropylacetic acid. (2025, May 1).
  • Safety Data Sheet for Methyl acet
  • University of California, Riverside, Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.
  • Angene Chemical. (2025, July 30). Safety Data Sheet for 2-(1-(Hydroxymethyl)cyclopropyl)acetic acid.
  • Centers for Disease Control and Prevention (CDC).
  • U.S. Department of Health & Human Services. Personal Protective Equipment (PPE) - CHEMM.
  • Sigma-Aldrich. (2025, June 6).
  • Safety Data Sheet for Methyl 1-(mercaptomethyl)
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals.
  • Sterling Pharma Solutions. Hazardous chemistry in API development and manufacturing.
  • Chemsrc. (2025, August 24). [1-(Hydroxymethyl)
  • Actylis Lab Solutions.
  • Chemistry For Everyone. (2025, May 24).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.